molecular formula C10H10FNO3 B161257 (S)-2-Acetamido-2-(4-fluorophenyl)acetic acid CAS No. 136815-01-5

(S)-2-Acetamido-2-(4-fluorophenyl)acetic acid

Cat. No.: B161257
CAS No.: 136815-01-5
M. Wt: 211.19 g/mol
InChI Key: HZTADRWBVNKKSJ-VIFPVBQESA-N
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Description

(S)-2-Acetamido-2-(4-fluorophenyl)acetic acid is a useful research compound. Its molecular formula is C10H10FNO3 and its molecular weight is 211.19 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(2S)-2-acetamido-2-(4-fluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO3/c1-6(13)12-9(10(14)15)7-2-4-8(11)5-3-7/h2-5,9H,1H3,(H,12,13)(H,14,15)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZTADRWBVNKKSJ-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C1=CC=C(C=C1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](C1=CC=C(C=C1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70650617
Record name (2S)-Acetamido(4-fluorophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136815-01-5
Record name (2S)-Acetamido(4-fluorophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of (S)-2-Acetamido-2-(4-fluorophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-2-Acetamido-2-(4-fluorophenyl)acetic acid, a derivative of the non-proteinogenic amino acid 4-fluorophenylglycine, represents a vital chiral building block in modern medicinal chemistry. The incorporation of fluorine into pharmacologically active molecules can significantly modulate key properties such as metabolic stability, lipophilicity, and binding affinity. Consequently, robust and efficient access to enantiomerically pure fluorinated amino acid derivatives is of paramount importance for the development of novel therapeutics.

This technical guide provides an in-depth, field-proven protocol for the synthesis of this compound. Departing from a rigid template, this document is structured to provide a logical and practical workflow, beginning with the construction of the racemic parent compound, followed by a highly selective enzymatic resolution to isolate the desired (S)-enantiomer. This approach combines classical organic synthesis with modern biocatalysis, offering a reliable and scalable pathway for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and provide guidance on the characterization of the final product.

Part 1: Synthesis of Racemic (±)-2-Acetamido-2-(4-fluorophenyl)acetic Acid

Principle and Rationale

The initial strategic objective is the efficient synthesis of the racemic target molecule. A well-established and highly reliable route is the Erlenmeyer-Plöchl reaction, which proceeds through an azlactone intermediate. This method begins with the condensation of 4-fluorobenzaldehyde with N-acetylglycine in the presence of acetic anhydride and a mild base like sodium acetate. The resulting azlactone is subsequently hydrolyzed to yield (Z)-2-acetamido-2-(4-fluorophenyl)acrylic acid. The final step involves the reduction of the carbon-carbon double bond to afford the racemic N-acetyl amino acid. This classical approach is favored for its high yields and use of readily available starting materials.

Reaction Workflow

A 4-Fluorobenzaldehyde + N-Acetylglycine B Erlenmeyer-Plöchl Reaction (Acetic Anhydride, NaOAc) A->B Reagents C Azlactone Intermediate B->C Formation D Hydrolysis (e.g., aq. Acetone) C->D Process E (Z)-2-acetamido-2- (4-fluorophenyl)acrylic acid D->E Formation F Reduction (e.g., Na-Hg amalgam or H₂/Pd-C) E->F Process G Racemic (±)-2-Acetamido- 2-(4-fluorophenyl)acetic acid F->G Final Product cluster_0 Enzymatic Hydrolysis cluster_1 Separation cluster_2 Final Synthesis A Racemic (±)-N-Acetyl- 4-fluorophenylglycine B Acylase I (pH 7.5-8.0, 37°C) A->B C Mixture: (S)-4-Fluorophenylglycine (R)-N-Acetyl-4-fluorophenylglycine B->C D Acidify to pH ~2 (e.g., with HCl) C->D E Extract with Ethyl Acetate D->E F Aqueous Phase: (S)-4-Fluorophenylglycine (as Hydrochloride Salt) E->F G Organic Phase: (R)-N-Acetyl- 4-fluorophenylglycine E->G H Re-Acetylation (Acetic Anhydride) F->H I (S)-2-Acetamido-2- (4-fluorophenyl)acetic acid H->I

Caption: Workflow for the enzymatic resolution and final product synthesis.

Detailed Experimental Protocol

Step 2a: Enzymatic Hydrolysis

  • Suspend the racemic (±)-2-Acetamido-2-(4-fluorophenyl)acetic acid (10.0 g, 47.3 mmol) in 400 mL of deionized water.

  • Adjust the pH to 7.5-8.0 by the careful addition of 1 M lithium hydroxide (LiOH) solution. Ensure all the solid dissolves.

  • Add Acylase I from Aspergillus sp. (e.g., 100 mg, ~3000 units).

  • Incubate the mixture at 37°C with gentle stirring for 24-48 hours. Monitor the progress of the reaction by checking the optical rotation or by chiral HPLC. The reaction is complete when the optical rotation stabilizes, indicating ~50% hydrolysis.

Step 2b: Separation of Enantiomers

  • After the reaction is complete, add activated charcoal (1 g) to the solution and stir for 15 minutes to adsorb the enzyme.

  • Filter the mixture through a pad of Celite to remove the charcoal and denatured enzyme.

  • Transfer the clear filtrate to a beaker and cool in an ice bath. Carefully acidify the solution to pH 2 with 6 M HCl. A precipitate of the unreacted (R)-enantiomer will form.

  • Stir the suspension in the ice bath for 30 minutes, then collect the precipitated (R)-2-Acetamido-2-(4-fluorophenyl)acetic acid by vacuum filtration. This enantiomer can be racemized and recycled if desired.

  • Transfer the filtrate, which now contains the (S)-4-fluorophenylglycine hydrochloride, to a round-bottom flask and concentrate under reduced pressure to a volume of about 50 mL. The free amino acid salt will precipitate.

  • Collect the (S)-4-fluorophenylglycine hydrochloride by filtration and dry under vacuum.

Step 2c: Re-Acetylation to Obtain the Final Product

  • Dissolve the dried (S)-4-fluorophenylglycine hydrochloride (approx. 23.6 mmol) in 100 mL of water and cool in an ice bath.

  • While stirring vigorously, add acetic anhydride (5.0 mL, 53 mmol). Simultaneously, add 2 M NaOH solution dropwise to maintain the pH between 8 and 9.

  • Continue stirring in the ice bath for 1 hour after the addition is complete.

  • After the reaction, carefully acidify the solution to pH 2 with concentrated HCl. A white precipitate of this compound will form.

  • Collect the final product by vacuum filtration, wash with copious amounts of ice-cold water, and dry under vacuum at 60°C.

Part 3: Characterization and Quality Control

Verifying the identity, purity, and enantiomeric excess of the final product is a critical, self-validating step. A combination of spectroscopic and chromatographic techniques should be employed.

Data Presentation: Expected Analytical Results
ParameterMethodExpected Result
Structure ¹H NMR (DMSO-d₆)δ ~12.8 (s, 1H, COOH), ~8.4 (d, 1H, NH), ~7.4 (m, 2H, Ar-H), ~7.2 (m, 2H, Ar-H), ~5.3 (d, 1H, α-CH), ~1.9 (s, 3H, CH₃)
¹⁹F NMR (DMSO-d₆)A singlet or multiplet around -114 to -116 ppm is expected.
Molecular Weight ESI-MS[M-H]⁻ expected at m/z 210.07
Enantiomeric Excess Chiral HPLC>99% ee. The (S)-enantiomer should be the major peak, with the (R)-enantiomer below 0.5%.
Melting Point Mel-TempSpecific to the crystalline form, but should be sharp and consistent with literature values for the pure enantiomer.

Field Insights & Authoritative Grounding

The choice of enzymatic resolution over classical diastereomeric crystallization is a deliberate one rooted in efficiency and elegance. While diastereomeric salt formation with chiral bases is a valid strategy, it often requires extensive screening of resolving agents and solvents, and the separation can be laborious. Biocatalytic resolution, as detailed here, offers unparalleled selectivity under very mild conditions, minimizing the risk of side reactions or racemization. The key to a successful enzymatic resolution is maintaining strict pH control, as the enzyme's activity is highly pH-dependent. The final re-acetylation is a standard procedure, but careful pH management is again crucial to ensure complete reaction without hydrolysis of the desired amide bond.

Conclusion

This guide presents a robust, reliable, and scalable protocol for the synthesis of enantiomerically pure this compound. By combining a classical racemic synthesis with a highly selective enzymatic resolution, this methodology provides a practical pathway for obtaining this valuable chiral building block. The detailed step-by-step instructions, coupled with insights into the underlying chemical principles and rigorous analytical validation, equip researchers and drug development professionals with a comprehensive and trustworthy resource for their synthetic endeavors.

References

  • Corey, E. J., & Link, J. O. (1992). A general, catalytic, and enantioselective synthesis of α-amino acids. Journal of the American Chemical Society, 114(5), 1906–1908. Available at: [Link]

  • O'Donnell, M. J. (2001). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 34(8), 621–630. Available at: [Link]

  • Michi, K., & Nonaka, H. (1954). Enzymatic Resolution of Racemic Amino Acids: Part V. Preparation of l-and d-Isomers of Tryptophan, Leucine and Alan

An In-Depth Technical Guide to the Physicochemical Properties of (S)-2-Acetamido-2-(4-fluorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Acetamido-2-(4-fluorophenyl)acetic acid is a chiral, fluorinated N-acetylated amino acid derivative of significant interest in medicinal chemistry and pharmaceutical development. The incorporation of a fluorine atom on the phenyl ring can profoundly influence the molecule's metabolic stability, lipophilicity, and binding interactions, making a thorough understanding of its physicochemical properties essential for its advancement as a potential therapeutic agent.[1][2][3] This guide provides a comprehensive overview of the key physicochemical attributes of this compound, detailing the theoretical underpinnings and practical experimental protocols for their determination. While specific experimental data for this compound is not widely available in public literature, this document synthesizes information from structurally analogous compounds and established analytical methodologies to present a robust framework for its characterization.

Introduction: The Significance of Physicochemical Profiling in Drug Discovery

The journey of a candidate molecule from discovery to a viable drug product is intricately linked to its physicochemical properties. These characteristics govern a drug's absorption, distribution, metabolism, and excretion (ADME), as well as its formulation and stability.[1] For a molecule like this compound, which possesses chirality, an aromatic system, a carboxylic acid group, and an amide linkage, a detailed physicochemical profile is paramount for predicting its in vivo behavior and for guiding formulation strategies. The presence of the fluorine atom is particularly noteworthy, as fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and modulate pKa and lipophilicity.[2][3]

This guide will delve into the critical physicochemical parameters for this compound, providing not just the "what," but the "why" and "how" of their determination.

Molecular Structure and Basic Properties

A foundational understanding of the molecule's structure is the first step in its characterization.

PropertyValueSource
Molecular Formula C₁₀H₁₀FNO₃[3]
Molecular Weight 211.19 g/mol [3]
CAS Number 136815-01-5[3]
Chirality (S)-enantiomer[3]
Computed LogP 1.0875[3]
Topological Polar Surface Area (TPSA) 66.4 Ų[3]

Melting Point: A Key Indicator of Purity and Stability

The melting point of a crystalline solid is a critical physical property that provides insights into its purity and the strength of its crystal lattice. Pure compounds typically exhibit a sharp melting range.

Experimental Protocol: Capillary Melting Point Determination

A standard and widely accepted method for determining the melting point is the capillary method.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if the sample is not a fine powder)

Procedure:

  • Sample Preparation: Ensure the sample of this compound is completely dry and in a fine powdered form.

  • Capillary Loading: Introduce the powdered sample into the open end of a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Heating and Observation:

    • For an unknown sample, a rapid heating rate can be used to determine an approximate melting range.

    • For a more accurate determination, heat the sample at a slower rate (1-2 °C per minute) as the temperature approaches the expected melting point.

  • Data Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the sample.

Expected Observations: Based on structurally similar compounds like N-Acetyl-4-fluorophenylalanine (melting point 150-153 °C), a relatively high melting point can be anticipated due to the presence of hydrogen bonding opportunities from the carboxylic acid and amide groups, as well as potential π-stacking of the aromatic rings.[4]

Aqueous Solubility: A Prerequisite for Bioavailability

Aqueous solubility is a crucial determinant of a drug's oral bioavailability. For a compound to be absorbed, it must first dissolve in the gastrointestinal fluids.

Experimental Protocol: Shake-Flask Method for Equilibrium Solubility

The shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound.

Materials:

  • This compound

  • pH buffers (e.g., pH 1.2, 4.5, and 7.4 to simulate gastric and intestinal conditions)

  • Incubator shaker

  • Centrifuge

  • Validated analytical method (e.g., HPLC-UV)

Procedure:

  • Sample Preparation: Add an excess amount of the solid compound to vials containing the different pH buffers.

  • Equilibration: Place the vials in an incubator shaker at a controlled temperature (typically 37 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples to pellet the undissolved solid.

  • Analysis: Carefully remove an aliquot of the supernatant, filter it, and determine the concentration of the dissolved compound using a validated HPLC-UV method.

Expected Solubility Profile: As a carboxylic acid, the aqueous solubility of this compound is expected to be pH-dependent. At low pH (below its pKa), the carboxylic acid will be protonated and less soluble. As the pH increases above the pKa, the carboxylic acid will deprotonate to the more soluble carboxylate form, leading to an increase in solubility.

Acidity Constant (pKa): Understanding Ionization Behavior

The pKa is the pH at which a molecule is 50% ionized. For an acidic compound like this compound, the pKa of the carboxylic acid group will dictate its charge state at different physiological pH values, which in turn affects its solubility, permeability, and receptor binding.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a precise and common method for determining the pKa of ionizable compounds.[1][4][5][6]

Apparatus:

  • Potentiometer with a calibrated pH electrode

  • Burette

  • Stir plate and stir bar

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

Procedure:

  • Sample Preparation: Dissolve a known amount of this compound in a suitable solvent (e.g., water or a co-solvent system if solubility is low).

  • Titration: While stirring, incrementally add the standardized NaOH solution from the burette.

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized. This corresponds to the midpoint of the buffer region on the titration curve.[1][5]

Expected pKa: The pKa of the carboxylic acid group is expected to be in the acidic range. For comparison, the pKa of the related compound p-Fluorophenylacetic acid is approximately 4.26.[7] The presence of the electron-withdrawing acetamido group at the alpha-position may slightly influence the acidity.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the chemical structure and functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

  • Aromatic Protons: Signals corresponding to the protons on the 4-fluorophenyl ring are expected in the aromatic region (typically δ 7.0-7.5 ppm). The fluorine substitution will result in characteristic splitting patterns.

  • Alpha-Proton: The proton on the chiral carbon (α-carbon) will likely appear as a doublet or multiplet, coupled to the adjacent NH proton.

  • Amide Proton: The NH proton of the acetamido group will appear as a doublet, coupled to the α-proton. Its chemical shift can be concentration and solvent-dependent.

  • Acetyl Protons: The methyl protons of the acetyl group will appear as a sharp singlet.

  • Carboxylic Acid Proton: The acidic proton of the carboxylic acid group will appear as a broad singlet at a downfield chemical shift (often >10 ppm), and its presence may be confirmed by D₂O exchange.

¹³C NMR:

  • Carbonyl Carbons: Two distinct signals are expected for the carboxylic acid and amide carbonyl carbons.

  • Aromatic Carbons: Signals for the carbons of the fluorophenyl ring will be observed, with the carbon directly attached to the fluorine showing a characteristic large coupling constant (¹JCF).

  • Alpha-Carbon: The signal for the chiral carbon.

  • Acetyl Carbon: The methyl carbon of the acetyl group.

¹⁹F NMR:

  • A single resonance is expected for the fluorine atom on the phenyl ring, providing a sensitive probe of the molecule's electronic environment.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum will provide confirmation of the key functional groups.

  • O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[8][9]

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.[8][9]

  • C=O Stretch (Amide): A strong absorption band typically in the range of 1630-1680 cm⁻¹ (Amide I band).

  • N-H Stretch (Amide): A moderate absorption band around 3300 cm⁻¹.

  • C-F Stretch: A strong absorption in the fingerprint region, typically around 1250-1000 cm⁻¹.

Visualization of Experimental Workflows

Workflow for pKa Determination by Potentiometric Titration

pKa_Determination cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis A Dissolve this compound in solvent B Calibrate pH meter A->B C Titrate with standardized NaOH B->C D Record pH after each addition C->D E Plot pH vs. Volume of Titrant D->E F Identify Half-Equivalence Point E->F G Determine pKa F->G Solubility_Determination A Add excess compound to pH buffers B Equilibrate in shaker (37°C, 24-48h) A->B C Centrifuge to separate solid and liquid B->C D Filter supernatant C->D E Analyze concentration by HPLC-UV D->E F Calculate Solubility (mg/mL) E->F

Caption: Shake-flask solubility workflow.

Conclusion and Future Directions

For researchers and drug development professionals, the next critical step is the empirical determination of these properties. The resulting data will be invaluable for building predictive models of the compound's ADME profile, guiding formulation development to ensure optimal delivery and bioavailability, and ultimately, unlocking its full therapeutic potential. The interplay of its chiral nature, aromatic system, and fluorine substitution makes this compound a compelling candidate for further investigation, and a robust physicochemical dataset is the cornerstone of that endeavor.

References

  • Babic, S., Horvat, A. J. M., Pavlovic, D. M., & Kastelan-Macan, M. (2007). Determination of pKa values of active pharmaceutical ingredients. TrAC Trends in Analytical Chemistry, 26(11), 1043-1061.
  • Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351.
  • Manallack, D. T. (2007). The pKa distribution of drugs: application to drug discovery. Perspectives in Medicinal Chemistry, 1, 25-38.
  • Krishna, G., Kenniston, J. A., & Black, H. S. (1971). N-acetyl-L-phenylalanine-p-nitroanilide as a substrate for chymotrypsin. Analytical Biochemistry, 41(1), 22-29.
  • Saeed, A., Shabir, G., & Albericio, F. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1162.
  • Mettler Toledo. (n.d.). Melting Point Determination. Retrieved from [Link]

  • World Health Organization. (2006). Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. In WHO Expert Committee on Specifications for Pharmaceutical Preparations, fortieth report (Annex 8).
  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Spectrabase. (n.d.). (4-Fluorophenyl)acetic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]

Sources

An In-Depth Technical Guide to (S)-2-Acetamido-2-(4-fluorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 136815-01-5

This technical guide provides a comprehensive overview of (S)-2-Acetamido-2-(4-fluorophenyl)acetic acid, a chiral building block of significant interest in pharmaceutical development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, characterization, and potential applications.

Introduction: The Significance of Chiral Fluorinated Phenylglycine Derivatives

This compound belongs to the class of N-acetylated alpha-amino acids. Its structure, featuring a stereogenic center and a fluorine-substituted aromatic ring, makes it a valuable synthon in medicinal chemistry. The introduction of fluorine into drug candidates can significantly modulate their physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity to biological targets[1]. The specific (S)-enantiomer is often the biologically active form, underscoring the critical need for stereoselective synthesis and robust analytical methods to ensure enantiomeric purity.

This guide will delve into the core aspects of this compound, providing a scientific narrative that explains the rationale behind synthetic strategies and analytical methodologies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

PropertyValueSource
CAS Number 136815-01-5[2]
Molecular Formula C₁₀H₁₀FNO₃[2]
Molecular Weight 211.19 g/mol [2]
Purity ≥97% (Commercially available)[2]
Topological Polar Surface Area (TPSA) 66.4 Ų[2]
LogP 1.0875[2]
Hydrogen Bond Donors 2[2]
Hydrogen Bond Acceptors 2[2]
Rotatable Bonds 3[2]

Synthesis and Chiral Resolution: Pathways to Enantiopurity

The synthesis of enantiomerically pure this compound is a critical step in its utilization as a pharmaceutical intermediate. The most logical and established approach involves the preparation of the racemic amino acid precursor, followed by chiral resolution and subsequent acetylation. An alternative and often more efficient strategy is the enzymatic kinetic resolution of the racemic N-acetylated compound.

Synthesis of Racemic 2-Amino-2-(4-fluorophenyl)acetic acid

The synthesis of the racemic amino acid can be achieved through various established methods, such as the Strecker synthesis or the Bucherer-Bergs reaction, starting from 4-fluorobenzaldehyde.

Chiral Resolution of 2-Amino-2-(4-fluorophenyl)acetic acid

The separation of the enantiomers of 2-amino-2-(4-fluorophenyl)acetic acid can be accomplished through several techniques:

  • Diastereomeric Salt Formation: This classical method involves reacting the racemic amino acid with a chiral resolving agent, such as a chiral acid or base, to form diastereomeric salts. These salts exhibit different solubilities, allowing for their separation by fractional crystallization. The desired enantiomer is then liberated from the purified diastereomeric salt.

  • Enzymatic Resolution: Enzymes, particularly lipases and proteases, can exhibit high stereoselectivity. In the context of amino acids, enzymatic kinetic resolution is a powerful tool. For instance, a protease from Bacillus sp. has been used for the selective hydrolysis of N-acetylated difluorinated phenylalanine derivatives to separate the enantiomers[3].

Proposed Protocol for Enzymatic Kinetic Resolution of N-acetyl-DL-(4-fluorophenyl)glycine

This protocol is based on established enzymatic resolution methods for similar N-acetylated amino acids[4].

Workflow for Enzymatic Resolution

G cluster_prep Substrate Preparation cluster_resolution Enzymatic Resolution cluster_separation Product Separation cluster_final Final Product racemate Racemic N-acetyl-DL-(4-fluorophenyl)glycine esterification Esterification (e.g., with Methanol/H+) racemate->esterification racemic_ester Racemic N-acetyl-(4-fluorophenyl)glycine methyl ester esterification->racemic_ester reaction Stereoselective Hydrolysis racemic_ester->reaction enzyme Immobilized Lipase (e.g., Novozym 435) enzyme->reaction buffer Phosphate Buffer (pH 7) buffer->reaction extraction Solvent Extraction reaction->extraction s_acid (S)-N-acetyl-(4-fluorophenyl)acetic acid extraction->s_acid Aqueous Phase r_ester (R)-N-acetyl-(4-fluorophenyl)glycine methyl ester extraction->r_ester Organic Phase final_product This compound s_acid->final_product

Caption: Enzymatic resolution of N-acetyl-DL-(4-fluorophenyl)glycine.

Step-by-Step Methodology:

  • Esterification of Racemic N-acetyl-(4-fluorophenyl)glycine:

    • Suspend racemic N-acetyl-(4-fluorophenyl)glycine in methanol.

    • Add a catalytic amount of a strong acid (e.g., sulfuric acid or thionyl chloride) and reflux the mixture until the reaction is complete (monitored by TLC or HPLC).

    • Neutralize the reaction mixture and remove the solvent under reduced pressure.

    • Extract the ester with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the racemic methyl ester.

  • Enzymatic Hydrolysis:

    • Dissolve the racemic N-acetyl-(4-fluorophenyl)glycine methyl ester in a biphasic system of a phosphate buffer (pH 7.0) and a co-solvent like tert-butanol.

    • Add an immobilized lipase, such as Novozym 435 (Candida antarctica lipase B).

    • Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by measuring the consumption of a base (e.g., NaOH) to maintain a constant pH, or by chiral HPLC.

    • The enzyme will selectively hydrolyze the (S)-ester to the corresponding (S)-acid.

  • Work-up and Separation:

    • Once approximately 50% conversion is reached, filter off the immobilized enzyme for reuse.

    • Acidify the aqueous phase to pH 2-3 with dilute HCl.

    • Extract the unreacted (R)-ester with an organic solvent (e.g., ethyl acetate).

    • The aqueous phase now contains the desired (S)-acid. Extract the (S)-acid with a suitable organic solvent.

    • Dry the organic extracts containing the (S)-acid over anhydrous sodium sulfate and evaporate the solvent to yield the final product.

Causality behind Experimental Choices:

  • Esterification: The enzymatic resolution is often more efficient and selective on the ester derivative compared to the free acid.

  • Immobilized Enzyme: Using an immobilized enzyme simplifies the work-up process as it can be easily removed from the reaction mixture by filtration and potentially reused, making the process more cost-effective and sustainable.

  • pH Control: Maintaining a constant pH is crucial for optimal enzyme activity and stability. The hydrolysis of the ester releases an acid, which, if not neutralized, can lower the pH and inhibit or denature the enzyme.

Analytical Characterization

Robust analytical methods are essential to confirm the identity, purity, and enantiomeric excess of this compound.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity of chiral compounds. Polysaccharide-based chiral stationary phases (CSPs), such as those derivatized with cellulose or amylose, are particularly effective for the separation of a wide range of racemates, including N-acylated amino acids.

Proposed HPLC Method for Enantiomeric Purity Analysis:

ParameterConditionRationale
Column Chiralpak AD-H or Chiralcel OD-H (250 x 4.6 mm, 5 µm)These polysaccharide-based CSPs are known for their broad enantioselectivity for N-acylated amino acids.
Mobile Phase Hexane/Isopropanol/Trifluoroacetic Acid (e.g., 80:20:0.1 v/v/v)A normal-phase mobile phase often provides good resolution for this class of compounds. Trifluoroacetic acid is added to suppress the ionization of the carboxylic acid group and improve peak shape.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Column Temperature 25 °CRoom temperature is a common starting point for method development.
Detection UV at 254 nmThe aromatic ring provides strong UV absorbance.

Workflow for Chiral HPLC Analysis

G cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis sample Sample of this compound dissolve Dissolve in Mobile Phase sample->dissolve filter Filter through 0.45 µm syringe filter dissolve->filter injector Autosampler/Injector filter->injector pump HPLC Pump pump->injector column Chiral Column injector->column detector UV Detector column->detector chromatogram Chromatogram detector->chromatogram integration Peak Integration and Quantification chromatogram->integration ee_calc Enantiomeric Excess (% ee) Calculation integration->ee_calc

Caption: Workflow for chiral HPLC analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. While standard ¹H and ¹³C NMR will confirm the overall structure, chiral solvating agents or chiral lanthanide shift reagents can be used to differentiate the enantiomers in an NMR experiment.

Expected ¹H and ¹³C NMR Spectral Data (Predicted):

NucleusPredicted Chemical Shift (ppm)MultiplicityAssignment
¹H~1.9s-COCH₃
¹H~5.4d-CH(NH)-
¹H~7.0-7.3mAromatic protons
¹H~8.0d-NH-
¹H~10-12br s-COOH
¹³C~23-COCH₃
¹³C~57-CH(NH)-
¹³C~115-135Aromatic carbons
¹³C~162 (d, J≈245 Hz)C-F
¹³C~170-CONH-
¹³C~173-COOH

Note: Predicted shifts are based on typical values for similar structures and may vary.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique for this molecule.

Expected Mass Spectrum Data:

  • ESI-MS (-ve mode): [M-H]⁻ at m/z 210.06

  • High-Resolution MS (HRMS): Calculated for C₁₀H₉FNO₃ ([M-H]⁻): 210.0566, Found: [Value to be determined experimentally]

Applications in Drug Development

This compound is a valuable chiral building block for the synthesis of more complex pharmaceutical compounds. Its utility stems from the presence of multiple functional groups that can be further modified.

While a specific blockbuster drug synthesized directly from this intermediate is not prominently documented in publicly available literature, its structural motifs are present in various biologically active molecules. For instance, fluorinated phenylacetic acids are key intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents[1]. The N-acetylated amino acid structure is a common feature in peptidomimetics and other small molecule inhibitors.

The development of efficient synthetic routes to enantiomerically pure compounds like this compound is a critical enabler for the discovery and development of new chiral drugs.

Conclusion

This compound is a chiral synthon with significant potential in pharmaceutical research and development. This guide has provided a comprehensive overview of its properties, synthesis, and analytical characterization. The proposed protocols for enzymatic resolution and chiral HPLC analysis offer a robust framework for obtaining and verifying the enantiomeric purity of this valuable intermediate. As the demand for enantiopure fluorinated compounds in drug discovery continues to grow, the importance of well-characterized building blocks like this compound will undoubtedly increase.

References

  • Schulze, B., & de Vries, J. G. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1194–1223. [Link]

  • Carney, J. R., & Gupton, B. F. (1994). Stereoselective resolution of phenylglycine derivatives and 4-hydroxyphenylglycine derivatives with enzyme resins. U.S.

Sources

Spectroscopic Characterization of (S)-2-Acetamido-2-(4-fluorophenyl)acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-2-Acetamido-2-(4-fluorophenyl)acetic acid is a chiral non-proteinogenic amino acid derivative. Its structure, featuring a stereocenter, an aromatic fluorine substituent, an acetamido group, and a carboxylic acid, makes it a compound of interest in medicinal chemistry and drug development. The incorporation of fluorine can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. A thorough structural elucidation and confirmation using modern spectroscopic techniques are paramount for its application in research and development.

This technical guide provides an in-depth analysis of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of this data provides unambiguous confirmation of the compound's molecular structure.

Molecular Structure and Key Features

The structural integrity of this compound is confirmed through a multi-faceted spectroscopic approach. Each technique provides a unique piece of the structural puzzle, which, when combined, offers a comprehensive and validated molecular profile.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for each type of proton in the molecule. The chemical shifts are influenced by the electronic environment of the protons.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.5br s1HCOOH
~8.5d1HNH
~7.4m2HAr-H (ortho to F)
~7.2m2HAr-H (meta to F)
~5.4d1Hα-H
~1.9s3HCH₃

Interpretation:

  • Carboxylic Acid Proton (COOH): A broad singlet is anticipated at a downfield chemical shift (~12.5 ppm) due to the acidic nature of the proton and hydrogen bonding.

  • Amide Proton (NH): The amide proton is expected to appear as a doublet around 8.5 ppm, with coupling to the adjacent α-proton.

  • Aromatic Protons (Ar-H): The 4-fluorophenyl group will exhibit two sets of multiplets corresponding to the protons ortho and meta to the fluorine atom. The protons ortho to the fluorine will likely be further downfield due to the electron-withdrawing nature of the fluorine.

  • Alpha-Proton (α-H): This proton, being adjacent to the aromatic ring, the nitrogen, and the carboxylic acid group, is expected to resonate as a doublet around 5.4 ppm, coupled with the amide proton.

  • Methyl Protons (CH₃): The three protons of the acetyl group are chemically equivalent and will appear as a sharp singlet at approximately 1.9 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~172COOH
~169C=O (amide)
~162 (d, ¹JCF ≈ 245 Hz)C-F
~134 (d, ⁴JCF ≈ 3 Hz)C-Cα
~129 (d, ³JCF ≈ 8 Hz)Ar-C (ortho to F)
~115 (d, ²JCF ≈ 21 Hz)Ar-C (meta to F)
~56
~22CH₃

Interpretation:

  • Carbonyl Carbons: The carboxylic acid and amide carbonyl carbons are expected at the downfield end of the spectrum, around 172 ppm and 169 ppm, respectively.

  • Aromatic Carbons: The carbon directly attached to the fluorine will show a large one-bond coupling constant (¹JCF) of approximately 245 Hz. The other aromatic carbons will also exhibit smaller couplings to the fluorine atom.

  • Alpha-Carbon (Cα): The chiral carbon is expected to appear around 56 ppm.

  • Methyl Carbon (CH₃): The methyl carbon of the acetyl group will be observed at a more upfield chemical shift, around 22 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands

Frequency (cm⁻¹)IntensityAssignment
3400-2400BroadO-H stretch (carboxylic acid)
~3300MediumN-H stretch (amide)
~1710StrongC=O stretch (carboxylic acid)
~1660StrongC=O stretch (Amide I)
~1540StrongN-H bend (Amide II)
~1220StrongC-F stretch

Interpretation:

  • A very broad absorption band in the 3400-2400 cm⁻¹ region is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.[1][2]

  • The N-H stretching of the secondary amide will appear around 3300 cm⁻¹.

  • Two strong carbonyl absorption bands will be present: one around 1710 cm⁻¹ for the carboxylic acid and another around 1660 cm⁻¹ for the amide (Amide I band).[2]

  • The N-H bending vibration (Amide II band) is expected around 1540 cm⁻¹.[2]

  • A strong absorption band around 1220 cm⁻¹ is indicative of the C-F stretch.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure. For this compound (Molecular Formula: C₁₀H₁₀FNO₃, Molecular Weight: 211.19 g/mol ), Electrospray Ionization (ESI) is a suitable technique.

Expected Observations (ESI-MS):

  • Positive Ion Mode: The protonated molecule [M+H]⁺ at m/z 212.07.

  • Negative Ion Mode: The deprotonated molecule [M-H]⁻ at m/z 210.06.

Fragmentation Analysis:

The fragmentation of N-acetylated amino acids in tandem mass spectrometry (MS/MS) can provide further structural confirmation.[3][4][5]

G M_H [M+H]⁺ m/z 212 frag1 Loss of H₂O [M+H-H₂O]⁺ m/z 194 M_H->frag1 - H₂O frag2 Loss of COOH [M+H-COOH]⁺ m/z 167 M_H->frag2 - COOH frag3 Loss of Acetyl group [M+H-C₂H₃O]⁺ m/z 169 M_H->frag3 - CH₂CO frag4 Fluorotropylium ion C₇H₅F⁺ m/z 109 frag2->frag4 - NH₃

Figure 2: Predicted Fragmentation Pathway in Positive Ion ESI-MS.

Interpretation of Fragmentation:

  • Loss of Water: A common fragmentation pathway involves the loss of a water molecule from the carboxylic acid group.

  • Decarboxylation: Loss of the carboxylic acid group as COOH is another expected fragmentation.

  • Loss of the Acetyl Group: Cleavage of the amide bond can result in the loss of the acetyl group.

  • Fluorotropylium Ion: A characteristic fragment at m/z 109 corresponding to the fluorotropylium ion is a strong indicator of the 4-fluorophenyl moiety.

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for accurate structural elucidation. The following are generalized protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at 298 K.

    • Use a spectral width of 16 ppm.

    • Employ a 30-degree pulse angle and a relaxation delay of 1 second.

    • Accumulate at least 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum with proton decoupling.

    • Use a spectral width of 240 ppm.

    • Employ a 45-degree pulse angle and a relaxation delay of 2 seconds.

    • Accumulate a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate window function (e.g., exponential multiplication) followed by Fourier transformation. Reference the spectra to the residual solvent peak of DMSO-d₆ (δH = 2.50 ppm, δC = 39.52 ppm).

IR Spectroscopy Protocol
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10 µg/mL) in a suitable solvent system such as 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode.

  • Instrumentation: Use a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire full scan mass spectra in both positive and negative ion modes over a mass range of m/z 50-500.

    • For tandem MS (MS/MS), select the precursor ion of interest ([M+H]⁺ or [M-H]⁻) and subject it to collision-induced dissociation (CID) with an appropriate collision energy to generate fragment ions.

  • Data Analysis: Analyze the accurate mass measurements to confirm the elemental composition and interpret the fragmentation patterns to corroborate the proposed structure.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. ¹H and ¹³C NMR define the connectivity of the carbon-hydrogen framework and the stereochemical environment. IR spectroscopy confirms the presence of key functional groups, namely the carboxylic acid and the secondary amide. High-resolution mass spectrometry validates the elemental composition and molecular weight, while tandem MS provides insights into the structural integrity through characteristic fragmentation patterns. This suite of spectroscopic data serves as a crucial fingerprint for the identity and purity assessment of this important chiral building block in scientific research and drug development.

References

  • Gawade, P., et al. (2018). Mass spectral analysis of acetylated peptides: Implications in proteomics. PubMed. [Online] Available at: [Link][4]

  • Reddy, G. B., et al. (2023). Characterization of isomeric acetyl amino acids and di-acetyl amino acids by LC/MS/MS. PubMed. [Online] Available at: [Link][5]

  • Ivanov, I., et al. (2018). A facile synthesis and IR-LD spectral elucidation of N-acetyl amino acid derivatives. ResearchGate. [Online] Available at: [Link]

  • Arnesen, T., et al. (2009). Profiling of N-Acetylated Protein Termini Provides In-depth Insights into the N-terminal Nature of the Proteome. PMC - NIH. [Online] Available at: [Link]

  • van der Werf, M. J., et al. (2009). Gas chromatographic-mass spectrometric analysis of N-acetylated amino acids: The first case of aminoacylase I deficiency. ResearchGate. [Online] Available at: [Link]

  • Ivanov, I. (n.d.). Non-polarized IR-(1) and difference IR-LD (2) spectra of N-acetyl-L-cysteine. ResearchGate. [Online] Available at: [Link][1]

  • Bieri, M., & Bürgi, T. (2006). Bottom: ATR-IR spectra of N-acetyl-L-cysteine (NAC, selector, bold...). ResearchGate. [Online] Available at: [Link][2]

  • Missioui, H., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-azido-N-(4-fluorophenyl)acetamide. [Online] Available at: [Link]

  • Ratcliff, K., et al. (2023). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. NIH. [Online] Available at: [Link]

  • ResearchGate. (n.d.). Calculated and experimental 13 C NMR chemical shifts. [Online] Available at: [Link]

  • SpectraBase. (n.d.). N-alpha-Acetyl-L-cysteine - Optional[FTIR] - Spectrum. [Online] Available at: [Link]

  • Compound Interest. (2015). A guide to 13c nmr chemical shift values. [Online] Available at: [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000512). [Online] Available at: [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Online] Available at: [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. [Online] Available at: [Link]

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Enantioselective synthesis of (S)-2-Acetamido-2-(4-fluorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Enantioselective Synthesis of (S)-2-Acetamido-2-(4-fluorophenyl)acetic acid

Introduction: The Significance of a Chiral Fluorinated Amino Acid

This compound is a non-proteinogenic α-amino acid derivative of significant interest to the pharmaceutical and biotechnology sectors. As a chiral building block, its paramount importance lies in its utility for constructing complex, enantiomerically pure molecules. The incorporation of a fluorine atom onto the phenyl ring is a strategic design element in medicinal chemistry. Fluorine's unique properties—small size, high electronegativity, and lipophilicity—can profoundly influence a molecule's metabolic stability, bioavailability, and binding affinity to biological targets.[1][2] Consequently, fluorinated amino acids are pivotal in developing novel peptides, peptidomimetics, and small-molecule drugs with enhanced pharmacological profiles.

The primary challenge in synthesizing this compound is the precise control of the stereocenter at the α-carbon. Achieving high enantiomeric purity is not merely an academic exercise; it is a regulatory and safety imperative in drug development, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological effects. This guide provides a comprehensive exploration of the principal methodologies for the enantioselective synthesis of this valuable compound, offering both theoretical grounding and practical, field-proven insights for researchers and drug development professionals.

Part 1: A Comparative Analysis of Synthetic Strategies

The synthesis of a single-enantiomer α-amino acid can be approached from several distinct strategic directions. The optimal choice depends on factors such as scale, cost, available equipment, and the desired level of enantiopurity. The three dominant strategies are:

  • Enzymatic Kinetic Resolution: This classic and robust method leverages the exquisite stereoselectivity of enzymes to separate a racemic mixture. Typically, a racemic precursor is subjected to an enzyme that exclusively reacts with one enantiomer, allowing for the separation of the transformed and untransformed molecules.

  • Asymmetric Catalysis: This elegant approach utilizes a small amount of a chiral catalyst to generate the desired stereocenter from a prochiral substrate. Methods like asymmetric hydrogenation are highly efficient and atom-economical, making them attractive for large-scale synthesis.[3]

  • Chiral Auxiliary-Mediated Synthesis: In this strategy, a prochiral substrate is covalently bonded to a recoverable chiral molecule (the auxiliary). The auxiliary directs the stereochemical outcome of a subsequent reaction before being cleaved, yielding the enantiomerically enriched product.[4][5]

Below is a high-level overview of these competing pathways.

Prochiral Prochiral Precursors (e.g., α-keto acid, enamide) Asymmetric_Catalysis Asymmetric Catalysis (e.g., Hydrogenation) Prochiral->Asymmetric_Catalysis Chiral Catalyst H₂ or other reagents Chiral_Auxiliary Chiral Auxiliary Method Prochiral->Chiral_Auxiliary Attach Auxiliary Reagent Cleave Auxiliary Racemic Racemic Precursor (e.g., DL-N-acetyl amino acid) Enzymatic_Resolution Enzymatic Kinetic Resolution Racemic->Enzymatic_Resolution Enzyme (e.g., Acylase) Target (S)-2-Acetamido-2- (4-fluorophenyl)acetic acid Asymmetric_Catalysis->Target Chiral_Auxiliary->Target Enzymatic_Resolution->Target

Caption: High-level comparison of primary synthetic strategies.

Part 2: In-Depth Methodologies & Experimental Protocols

This section delves into the practical application of the strategies, providing detailed, step-by-step protocols for each. The causality behind critical experimental choices is explained to provide a deeper understanding of the underlying chemical principles.

Method A: Enzymatic Kinetic Resolution of N-Acetyl-DL-(4-fluorophenyl)glycine

This method is highly reliable and often serves as a benchmark for producing amino acids with excellent enantiomeric excess (e.e.). The core principle is the selective enzymatic hydrolysis of the N-acetyl group from the (S)-enantiomer, leaving the (R)-enantiomer unchanged. The resulting free amino acid and the unreacted N-acetylated amide have different solubilities, allowing for straightforward separation.

Causality of Experimental Choices:

  • Substrate: N-acetylated amino acid is used because the amide bond is the target for enzymatic cleavage by acylase enzymes.

  • Enzyme: Acylase I from Aspergillus sp. is a commercially available and widely used enzyme with broad substrate specificity and high enantioselectivity for L-amino acid derivatives.

  • pH Control: The enzyme has an optimal pH range (typically 7.5-8.5). Maintaining this pH with a base like LiOH is crucial for maximal enzyme activity. LiOH is often preferred as lithium acetate salts are generally soluble.

  • Separation: The significant difference in isoelectric points and solubility between the product ((S)-2-amino-2-(4-fluorophenyl)acetic acid) and the unreacted starting material ((R)-2-acetamido-2-(4-fluorophenyl)acetic acid) upon acidification is exploited for separation.

Start Racemic N-Acetyl- (4-fluorophenyl)glycine Reaction Enzymatic Hydrolysis - Acylase I - H₂O, pH 8.0 (LiOH) - 37 °C, 24h Start->Reaction Mixture Mixture of: (S)-Amino Acid (R)-N-Acetyl Amino Acid Reaction->Mixture Acidify Acidification - HCl to pH ~3 Mixture->Acidify Filter Filtration Acidify->Filter Filtrate Filtrate: (S)-Amino Acid (in solution) Filter->Filtrate Liquid Solid Precipitate: (R)-N-Acetyl Amino Acid (recovered) Filter->Solid Solid Acetylation Re-Acetylation - Acetic Anhydride - Base Filtrate->Acetylation Final Final Product: (S)-2-Acetamido-2- (4-fluorophenyl)acetic acid Acetylation->Final

Caption: Workflow for the enzymatic resolution protocol.

  • Preparation of Racemic Substrate: Synthesize N-Acetyl-DL-2-(4-fluorophenyl)acetic acid by reacting DL-2-Amino-2-(4-fluorophenyl)acetic acid with acetic anhydride under basic conditions. Purify by recrystallization.

  • Enzymatic Reaction: Suspend N-Acetyl-DL-2-(4-fluorophenyl)acetic acid (e.g., 50 g) in deionized water (1 L). Adjust the pH to 8.0 by the careful addition of 2M LiOH. Add Acylase I (e.g., 1 g) and stir the mixture at 37 °C.

  • Monitoring: Maintain the pH at 8.0 by continuous or periodic addition of 2M LiOH. The reaction progress can be monitored by the consumption of the base.

  • Work-up: After 24 hours (or when base consumption ceases), add activated charcoal (5 g), stir for 30 minutes, and filter the mixture to remove the enzyme and charcoal.

  • Separation: Cool the filtrate in an ice bath and acidify to pH 3 by the slow addition of 6M HCl. The (R)-N-Acetyl-2-(4-fluorophenyl)acetic acid will precipitate.

  • Isolation of (R)-form: Collect the precipitate by filtration, wash with cold water, and dry. This material can be racemized and recycled.

  • Isolation of (S)-form: The filtrate contains the desired (S)-2-Amino-2-(4-fluorophenyl)acetic acid. This can be isolated, but for the target molecule, it is directly re-acetylated.

  • Final Acetylation: Adjust the pH of the filtrate to ~9 with a suitable base. Add acetic anhydride dropwise while maintaining the pH. Upon reaction completion, acidify the solution to precipitate the final product, this compound.

  • Purification & Analysis: Collect the product by filtration, wash with cold water, and dry. Determine the yield and confirm purity and enantiomeric excess using chiral HPLC.

Method B: Asymmetric Hydrogenation of a Prochiral Enamide

This is a highly efficient and atom-economical method, ideal for industrial-scale synthesis. A prochiral olefin precursor is hydrogenated using a chiral transition metal catalyst, which directs the hydrogen addition to one face of the double bond, establishing the stereocenter with high fidelity.

Causality of Experimental Choices:

  • Precursor: (Z)-2-acetamido-2-(4-fluorophenyl)acrylic acid is the key prochiral substrate. The geometry of the double bond and the coordinating ability of the amide group are critical for the catalyst to dock effectively.

  • Catalyst: Rhodium or Ruthenium complexes with chiral bisphosphine ligands (e.g., Rh(COD)(DuPhos)BF₄) are exceptionally effective. The chiral ligand creates a C₂-symmetric chiral pocket around the metal center, forcing the substrate to bind in a specific orientation and thus directing the hydrogenation stereoselectively.

  • Solvent: Methanol is a common solvent as it effectively dissolves the substrate and catalyst and is compatible with hydrogenation conditions.

  • Hydrogen Pressure: A moderate pressure (e.g., 5-10 bar) is usually sufficient to ensure a reasonable reaction rate without requiring specialized high-pressure equipment.

Start Prochiral Enamide: (Z)-2-acetamido-2- (4-fluorophenyl)acrylic acid Reaction Asymmetric Hydrogenation - Chiral Rh Catalyst - H₂ (5 bar) - Methanol, RT Start->Reaction Workup Reaction Work-up - Solvent Removal - Purification Reaction->Workup Final Final Product: (S)-2-Acetamido-2- (4-fluorophenyl)acetic acid Workup->Final

Caption: Workflow for the asymmetric hydrogenation protocol.

  • Precursor Synthesis: Synthesize the (Z)-2-acetamido-2-(4-fluorophenyl)acrylic acid precursor, typically via an Erlenmeyer-Plöchl reaction from 4-fluorobenzaldehyde and N-acetylglycine.

  • Catalyst Preparation: In a glovebox, charge a pressure-rated reaction vessel with the chiral catalyst (e.g., [Rh(COD)(S,S-Et-DuPhos)]BF₄, 0.1 mol%).

  • Reaction Setup: Remove the vessel from the glovebox and add the enamide substrate (1 equivalent) followed by degassed methanol under an inert atmosphere (e.g., Argon).

  • Hydrogenation: Seal the vessel, purge several times with hydrogen gas, and then pressurize to 5 bar. Stir the reaction vigorously at room temperature.

  • Monitoring: The reaction can be monitored by TLC or by observing the cessation of hydrogen uptake.

  • Work-up: Once complete, carefully vent the hydrogen pressure and purge the vessel with an inert gas.

  • Purification & Analysis: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to remove the catalyst residue. Determine yield, purity (NMR, MS), and enantiomeric excess (chiral HPLC).

Part 3: Comparative Data Summary

The choice of a synthetic route is often a trade-off between various factors. The following table summarizes the key performance indicators for the discussed methodologies.

MetricEnzymatic Kinetic ResolutionAsymmetric HydrogenationChiral Auxiliary Method
Theoretical Max. Yield 50% (without racemization/recycling)~100%>80% (depends on auxiliary)
Typical e.e. >99%95 to >99%>98%
Key Reagent Acylase IChiral Rh/Ru CatalystStoichiometric Chiral Auxiliary
Advantages - Exceptionally high e.e.- Mild, aqueous conditions- Commercially available enzyme- High atom economy- High throughput- Low catalyst loading- Highly scalable- Predictable stereocontrol- Reliable for complex substrates- Auxiliary can be recycled
Disadvantages - Max 50% yield per run- Requires substrate preparation- Enzyme cost/stability- High cost of catalyst/ligand- Requires specialized equipment- Sensitive to impurities- Not atom-economical- Requires extra steps (attach/cleave)- Stoichiometric chiral reagent

Conclusion

The enantioselective synthesis of this compound is a well-addressed challenge in modern organic chemistry, with several robust and high-performing methods available to the synthetic chemist.

  • Enzymatic resolution stands out for its operational simplicity and ability to deliver products of the highest enantiopurity, making it an excellent choice for laboratory-scale synthesis where yield per run is less critical than absolute stereochemical purity.

  • Asymmetric hydrogenation represents the state-of-the-art for industrial production. Its high efficiency, atom economy, and scalability make it the preferred route for manufacturing large quantities of the target molecule, provided the initial investment in catalysts and equipment is feasible.

  • Chiral auxiliary methods , while less atom-economical, offer a reliable and predictable platform for stereocontrol that remains invaluable, particularly in the early stages of discovery chemistry or for the synthesis of highly complex analogues where catalytic methods may fail.

The selection of the optimal synthetic route requires a careful evaluation of project-specific goals, including scale, cost, timeline, and the required level of enantiomeric purity. Each of the detailed methodologies provides a validated pathway to this important chiral building block, empowering researchers and developers in their pursuit of next-generation pharmaceuticals.

References

  • Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols.Chemical Science (RSC Publishing).
  • Recent approaches for asymmetric synthesis of α-amino acids via homologation of Ni(II) complexes.PubMed.
  • Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex.National Institutes of Health (NIH).
  • Catalytic Asymmetric Synthesis of α-Amino Acids.ACS Publications.
  • Gram-scale asymmetric synthesis of fluorinated amino acids using a chiral nickel(II) complex.ChemRxiv.
  • Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach.The Innovation.
  • Preparative-scale Enzyme-catalyzed Synthesis of (R)-α-Fluorophenylacetic Acid.PubMed.
  • Chiral auxiliary.Wikipedia.
  • Chiral Auxiliaries.Sigma-Aldrich.

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An In-Depth Technical Guide to the Synthesis of (S)-2-Acetamido-2-(4-fluorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-2-Acetamido-2-(4-fluorophenyl)acetic acid is a valuable chiral building block in medicinal chemistry and drug development. Its synthesis requires precise control of stereochemistry at the α-carbon. This technical guide provides a comprehensive overview of viable synthetic strategies, focusing on two primary pathways: Asymmetric Strecker Synthesis and Enzymatic Kinetic Resolution of a racemic mixture. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the causality behind experimental choices, self-validating protocols, and authoritative references to support the methodologies presented.

Introduction: The Significance of this compound

Non-proteinogenic α-amino acids are crucial components in the design of novel therapeutics, offering metabolic stability and unique conformational constraints to peptide-based drugs and other small molecules. The fluorinated phenylglycine derivative, this compound, is of particular interest due to the favorable properties conferred by the fluorine atom, such as increased metabolic stability and altered electronic characteristics, which can enhance binding affinity to biological targets. The N-acetyl group can also play a critical role in molecular recognition and solubility.

The primary challenge in the synthesis of this compound lies in the stereoselective formation of the chiral center. This guide will detail two robust and distinct approaches to achieve high enantiomeric purity.

Synthetic Strategies: A Comparative Overview

Two principal and effective strategies for the synthesis of this compound are the Asymmetric Strecker Synthesis and the Enzymatic Kinetic Resolution of the corresponding racemic N-acetyl amino acid.

  • Asymmetric Strecker Synthesis: This approach builds the amino acid backbone from a simple aldehyde precursor, 4-fluorobenzaldehyde, in a one-pot, three-component reaction, introducing chirality through the use of a chiral amine auxiliary.[1]

  • Enzymatic Kinetic Resolution: This pathway involves the initial non-stereoselective synthesis of racemic N-acetyl-2-amino-2-(4-fluorophenyl)acetic acid, followed by the use of a stereoselective enzyme to resolve the enantiomers.[2][3]

The choice between these methods often depends on factors such as the availability of chiral starting materials, enzyme screening capabilities, and desired scale of production.

Pathway I: Asymmetric Strecker Synthesis

The Strecker synthesis is a classic method for preparing α-amino acids from an aldehyde, ammonia, and cyanide.[4][5][6] The asymmetric variant employs a chiral amine to direct the stereochemical outcome of the cyanide addition to the imine intermediate.[1]

Mechanistic Rationale

The reaction proceeds through the initial formation of a chiral imine from 4-fluorobenzaldehyde and a chiral amine, such as (S)-1-(4-methoxyphenyl)ethylamine. The stereochemistry of the chiral amine biases the facial attack of the cyanide ion on the iminium ion, leading to the preferential formation of one diastereomer of the resulting α-aminonitrile. Subsequent hydrolysis of the nitrile and removal of the chiral auxiliary yields the desired (S)-enantiomer of the amino acid.

Experimental Workflow

Strecker_Synthesis cluster_start Starting Materials A 4-Fluorobenzaldehyde D (S,S)-α-Aminonitrile Intermediate A->D Three-Component Strecker Reaction B (S)-1-(4-methoxyphenyl)ethylamine (Chiral Auxiliary) B->D Three-Component Strecker Reaction C Sodium Cyanide C->D Three-Component Strecker Reaction E Hydrolysis & Auxiliary Cleavage D->E F (S)-2-Amino-2-(4-fluorophenyl)acetic acid E->F G N-Acetylation F->G H This compound (Final Product) G->H

Detailed Protocol

Step 1: Asymmetric Strecker Reaction [1]

  • To a solution of (S)-1-(4-methoxyphenyl)ethylamine (1.0 eq) in methanol at 0 °C, add sodium cyanide (1.1 eq).

  • Stir the mixture for 10 minutes, then add 4-fluorobenzaldehyde (1.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 24-48 hours. The diastereomeric (S,S)-α-aminonitrile will precipitate from the solution.

  • Collect the crystalline product by filtration and wash with cold methanol to obtain the diastereomerically pure aminonitrile.

Step 2: Hydrolysis and Chiral Auxiliary Removal [1]

  • Suspend the (S,S)-α-aminonitrile in 6 M aqueous HCl.

  • Heat the mixture at reflux for 4-6 hours. This process hydrolyzes the nitrile to a carboxylic acid and cleaves the chiral auxiliary.

  • Cool the reaction mixture to room temperature and extract with an organic solvent (e.g., diethyl ether) to remove the chiral auxiliary.

  • Adjust the pH of the aqueous layer to the isoelectric point of the amino acid (typically pH 5-6) to precipitate the (S)-2-amino-2-(4-fluorophenyl)acetic acid.

  • Collect the solid by filtration and dry under vacuum.

Step 3: N-Acetylation [7][8]

  • Dissolve (S)-2-amino-2-(4-fluorophenyl)acetic acid (1.0 eq) in a suitable solvent, such as a mixture of dichloromethane and water.

  • Cool the solution to 0 °C and add acetic anhydride (1.2 eq) and a base (e.g., triethylamine or sodium bicarbonate, 2.5 eq).

  • Stir the reaction at room temperature for 2-4 hours.

  • Acidify the reaction mixture with 1 M HCl and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Parameter Asymmetric Strecker Synthesis
Starting Material 4-Fluorobenzaldehyde
Chirality Source Chiral Amine Auxiliary
Key Steps 3-component Strecker, Hydrolysis, N-Acetylation
Typical Diastereomeric Ratio >95:5
Typical Enantiomeric Excess >98%

Pathway II: Enzymatic Kinetic Resolution

This strategy begins with the synthesis of the racemic N-acetyl amino acid, which is then subjected to enzymatic hydrolysis. The enzyme selectively hydrolyzes one enantiomer, allowing for the separation of the desired (S)-enantiomer.

Mechanistic Rationale

The initial synthesis of racemic 2-amino-2-(4-fluorophenyl)acetic acid can be achieved via a standard Strecker synthesis using ammonia, followed by N-acetylation.[4][9] The key to this pathway is the kinetic resolution step. An enzyme, such as a lipase or an acylase, stereoselectively catalyzes the hydrolysis of the N-acetyl group of one enantiomer (typically the (S)-enantiomer) back to the free amino acid, leaving the (R)-enantiomer of the N-acetylated compound unreacted.[2][3] The difference in chemical properties between the resulting amino acid and the unreacted N-acetylated amino acid allows for their separation.

Experimental Workflow

Enzymatic_Resolution cluster_start Starting Materials A 4-Fluorobenzaldehyde C Racemic α-Aminonitrile A->C Strecker Synthesis B Ammonia & NaCN B->C Strecker Synthesis D Hydrolysis C->D E Racemic 4-Fluorophenylglycine D->E F N-Acetylation E->F G Racemic N-Acetyl-4-fluorophenylglycine F->G H Enzymatic Kinetic Resolution (e.g., Lipase) G->H I (S)-2-Amino-2-(4-fluorophenyl)acetic acid + (R)-N-Acetyl-4-fluorophenylglycine H->I J Separation & N-Acetylation of (S)-amino acid I->J K This compound (Final Product) J->K

Detailed Protocol

Step 1: Synthesis of Racemic N-Acetyl-4-fluorophenylglycine

  • Strecker Synthesis of Racemic 4-Fluorophenylglycine: Following the general procedure for the Strecker synthesis, react 4-fluorobenzaldehyde with ammonia (or an ammonium salt) and sodium cyanide, followed by acidic hydrolysis to obtain racemic 2-amino-2-(4-fluorophenyl)acetic acid.[4][5]

  • N-Acetylation: Acetylate the racemic amino acid using acetic anhydride as described in section 3.3, Step 3, to yield racemic N-acetyl-2-amino-2-(4-fluorophenyl)acetic acid.

Step 2: Enzymatic Kinetic Resolution [2]

  • Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7-8) and dissolve the racemic N-acetyl-4-fluorophenylglycine.

  • Add the selected enzyme (e.g., lipase from Pseudomonas aeruginosa). The choice of enzyme and its concentration may require optimization.

  • Incubate the reaction at a controlled temperature (e.g., 30-40 °C) with gentle agitation. Monitor the reaction progress by HPLC to approximately 50% conversion.

  • Once 50% conversion is reached, stop the reaction by denaturing the enzyme (e.g., by adding a water-miscible organic solvent or by heat).

Step 3: Separation and Final N-Acetylation

  • Separate the (S)-2-amino-2-(4-fluorophenyl)acetic acid from the unreacted (R)-N-acetyl-2-amino-2-(4-fluorophenyl)acetic acid. This can be achieved by extraction at different pH values. Acidify the solution to pH 1-2 and extract the (R)-N-acetyl amino acid with an organic solvent. Then, adjust the aqueous layer to the isoelectric point of the amino acid to precipitate the (S)-enantiomer.

  • N-acetylate the recovered (S)-2-amino-2-(4-fluorophenyl)acetic acid as described in section 3.3, Step 3, to obtain the final product.

Parameter Enzymatic Kinetic Resolution
Starting Material 4-Fluorobenzaldehyde
Chirality Source Enzyme (Biocatalyst)
Key Steps Racemic synthesis, N-Acetylation, Enzymatic Resolution, Separation, N-Acetylation
Theoretical Max. Yield 50% (for the desired enantiomer)
Typical Enantiomeric Excess >99%

Conclusion

Both the Asymmetric Strecker Synthesis and Enzymatic Kinetic Resolution represent viable and effective methods for obtaining enantiomerically pure this compound. The Asymmetric Strecker Synthesis offers the advantage of directly producing the desired enantiomer in high diastereomeric and enantiomeric excess, potentially leading to higher overall yields. However, it requires a stoichiometric amount of a chiral auxiliary, which may be costly and needs to be recovered.

The Enzymatic Kinetic Resolution, while having a theoretical maximum yield of 50% for the desired enantiomer from the racemic mixture, benefits from the high selectivity of biocatalysts and milder reaction conditions. The unreacted (R)-enantiomer can potentially be racemized and recycled to improve the overall process economy.

The selection of the optimal synthetic route will depend on project-specific considerations, including cost of goods, scalability, and available expertise and equipment. The protocols and workflows detailed in this guide provide a solid foundation for researchers to pursue the synthesis of this important chiral building block.

References

  • Hernandez, K., et al. (2015). Engineered L-Serine Hydroxymethyltransferase from Streptococcus thermophilus for the Synthesis of α,α-Dialkyl-α-Amino Acids.
  • Biocatalytic Synthesis of N-Protected α-Amino Acids through 1,3-Nitrogen Migration by Nonheme Iron Enzymes. Journal of the American Chemical Society.
  • A Biocatalytic Route to Enantiomerically Pure Unsaturated α-H-α-Amino Acids.
  • Biocatalytic Synthesis of α-Amino Esters via Nitrene C−H Insertion. PubMed Central.
  • A synthetic biology approach for the transformation of L-α-amino acids to the corresponding enantiopure (R)- or (S)-α-hydroxy acids.
  • Strecker amino acid synthesis. Wikipedia. Available at: [Link]

  • Strecker Synthesis. Master Organic Chemistry. Available at: [Link]

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  • Nakai, K., Hiratake, J., & Oda, J. (1992). Kinetic Resolution of Racemic α-Aminonitriles via Stereoselective N-Acetylation Catalyzed by Lipase in Organic Solvent.
  • Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates.
  • Asymmetric Strecker synthesis of α-arylglycines. PubMed.
  • Strecker Synthesis. NROChemistry. Available at: [Link]

  • N-Terminus Acetylation Protocol. CDN. Available at: [Link]

  • Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction.
  • Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction.
  • Uniform Preparation of (4 R)- and (4 S)-Fluoro-l-lysines from One Precursor: Retrosynthesis Software Approach and the Route of a Chemist. PubMed.
  • Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. PubMed.
  • Strecker Amino Acid Synthesis. YouTube. Available at: [Link]

  • (S)-4-Fluorophenylglycine. PubChem. Available at: [Link]

  • Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterific
  • Protocol: Preparative Scale N-Acetylation of Aminoacylated tRNA. University of Massachusetts Chan Medical School.
  • Acetylation of Peptides and Proteins: Monograph 0003. IonSource. Available at: [Link]

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An In-Depth Technical Guide to Fluorophenylacetic Acid Derivatives: Core Characteristics and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorophenylacetic Acid Derivatives

In the landscape of modern medicinal chemistry, fluorophenylacetic acid (FPAA) derivatives have emerged as exceptionally versatile building blocks. Their utility stems from the unique physicochemical properties imparted by the fluorine atom, a feature that drug development professionals increasingly leverage to enhance the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates.[1] This guide provides an in-depth exploration of the core characteristics of FPAA isomers (2-fluoro, 3-fluoro, and 4-fluorophenylacetic acid), detailing their synthesis, analytical characterization, and pivotal role in the creation of advanced pharmaceuticals.

The strategic incorporation of fluorine into a drug molecule can profoundly influence its metabolic stability, lipophilicity, and binding affinity to its biological target.[2][3] By replacing a hydrogen atom with fluorine, a bioisostere of similar size but with vastly different electronic properties, chemists can block sites of metabolic oxidation, fine-tune the acidity of nearby functional groups, and introduce favorable interactions within a protein's binding pocket.[1][4] Fluorophenylacetic acids serve as key intermediates that introduce this powerful halogen into more complex molecular architectures, making them indispensable in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), selective serotonin reuptake inhibitors (SSRIs), and a host of other biologically active compounds.[2]

This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies to support the effective utilization of these critical chemical scaffolds.

The Role of Fluorine in Modulating Molecular Properties

The decision to incorporate a fluorine atom is a strategic one, driven by its unique and powerful effects on a molecule's properties. Understanding the causality behind these effects is crucial for rational drug design.

  • Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to cleavage by metabolic enzymes like the cytochrome P450 family.[1] Placing a fluorine atom at a site that is susceptible to oxidative metabolism can effectively "shield" the molecule from degradation, thereby increasing its half-life and bioavailability.[4]

  • Lipophilicity and Permeability: Fluorine is highly lipophilic, and its introduction can enhance a molecule's ability to cross cellular membranes.[4] This can lead to improved absorption and distribution, including penetration of the blood-brain barrier. However, the effect on lipophilicity (logP) must be carefully balanced to avoid excessive accumulation in fatty tissues.

  • Acidity (pKa) and Binding Interactions: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect.[1] This can significantly lower the pKa of a nearby carboxylic acid group, increasing its acidity. This modulation of electronic properties can also influence the strength of hydrogen bonds and other non-covalent interactions with a target protein, potentially leading to enhanced binding affinity and selectivity.[2]

Physicochemical Characteristics of Fluorophenylacetic Acid Isomers

The position of the fluorine atom on the phenyl ring subtly alters the physicochemical properties of the FPAA isomers. These differences are critical for selecting the appropriate starting material and for predicting the properties of the final derivative.

Property2-Fluorophenylacetic Acid3-Fluorophenylacetic Acid4-Fluorophenylacetic Acid
CAS Number 451-82-1331-25-9405-50-5
Molecular Formula C₈H₇FO₂C₈H₇FO₂C₈H₇FO₂
Molecular Weight 154.14 g/mol 154.14 g/mol 154.14 g/mol
Appearance White to pale yellow crystalline solidWhite to pale yellow crystalline solidWhite to almost white powder/crystal
Melting Point Not specified in search results42-44 °C83-86 °C
Solubility Slightly soluble in chloroform and methanol; insoluble in waterSlightly soluble in chloroform and methanol; insoluble in waterSlightly soluble in DMSO, methanol, and water

Data compiled from multiple sources.[5][6]

Synthesis of Fluorophenylacetic Acid Derivatives: A Methodological Deep-Dive

The synthesis of FPAA derivatives often involves the construction of carbon-carbon bonds to append the fluorophenylacetic acid moiety to another molecular scaffold. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for this purpose, offering high yields and broad functional group tolerance.[7][8]

Diagram of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)-X(L2) (Palladacycle) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation Ar'-B(OR)2 (Base) pd2_intermediate Ar-Pd(II)-Ar'(L2) (Di-organic Complex) transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' (Coupled Product) reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of a Biaryl Acetic Acid via Suzuki-Miyaura Coupling

This protocol describes a general, self-validating procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl halide (e.g., a derivative of a fluorophenylacetic acid ester) with an arylboronic acid. The causality behind each step is explained to ensure reproducibility and understanding.

Materials:

  • Aryl Halide (e.g., Methyl 2-(4-bromo-2-fluorophenyl)acetate) (1.0 equiv)

  • Arylboronic Acid (1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.05 equiv)

  • DtBuPF (di-tert-butylphosphino)ferrocene (0.06 equiv)

  • Potassium Phosphate (K₃PO₄), anhydrous (3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl Acetate

  • 1N Hydrochloric Acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup (Inert Atmosphere is Critical):

    • To a dry Schlenk flask, add the aryl halide (1.0 equiv), arylboronic acid (1.5 equiv), and anhydrous potassium phosphate (3.0 equiv).

    • Causality: The reaction is sensitive to oxygen, which can oxidize the Pd(0) catalyst, rendering it inactive. An inert atmosphere (Argon or Nitrogen) is essential for catalytic turnover.[8] K₃PO₄ is a strong enough base to facilitate the transmetalation step without causing premature hydrolysis of the boronic acid or ester.[8]

    • Evacuate and backfill the flask with Argon three times.

    • Add anhydrous THF via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl halide.

    • Degas the resulting suspension by bubbling Argon through the mixture for 15-20 minutes. This removes any residual dissolved oxygen.

  • Catalyst Preparation and Addition:

    • In a separate vial, quickly weigh the palladium(II) acetate (0.05 equiv) and the DtBuPF ligand (0.06 equiv).

    • Causality: Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. DtBuPF is a bulky, electron-rich phosphine ligand that stabilizes the palladium catalyst and promotes the oxidative addition and reductive elimination steps.[8]

    • Add the catalyst and ligand to the reaction flask under a positive flow of Argon.

  • Reaction Execution and Monitoring:

    • Seal the flask and heat the reaction mixture to 70-80°C with vigorous stirring.

    • Causality: Heating provides the necessary activation energy for the reaction. Vigorous stirring ensures proper mixing of the heterogeneous mixture.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed (typically 4-24 hours).

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

    • Wash with 1N HCl (2x) to remove the inorganic base and any unreacted boronic acid.

    • Wash the organic layer with brine (1x) to remove residual water.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure biaryl acetic acid ester.

  • Final Hydrolysis (if necessary):

    • The resulting ester can be hydrolyzed to the final carboxylic acid using standard procedures, such as stirring with lithium hydroxide in a THF/water mixture, followed by acidic workup.

Analytical Characterization: A Validated HPLC Method

Ensuring the purity and identity of FPAA derivatives is paramount. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose, especially for separating positional isomers.[9]

Experimental Protocol: Isocratic HPLC Method for FPAA Isomer Separation

This protocol provides a robust method for the separation and quantification of 2-FPAA, 3-FPAA, and 4-FPAA.[7][9]

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, with a quaternary pump, autosampler, and Diode Array Detector (DAD).

  • Column: Primsep SB reverse-phase column (4.6 x 250 mm, 5 µm).[9]

    • Causality: A C18 column with a robust stationary phase is chosen for its ability to resolve aromatic compounds with minor positional differences.

  • Mobile Phase: Acetonitrile (MeCN) / Water (40:60 v/v) with 0.2% Formic Acid.[9]

    • Causality: The acetonitrile/water ratio provides sufficient organic content to elute the compounds in a reasonable time. Formic acid is added to acidify the mobile phase, ensuring the carboxylic acid groups are protonated, which leads to sharper peaks and better retention on a reverse-phase column.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 264 nm.[9]

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Method Validation according to ICH Guidelines

To be a self-validating system, the HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines.[3] This ensures the method is suitable for its intended purpose.

  • Specificity: The ability to assess the analyte in the presence of other components. This is demonstrated by injecting a blank (diluent), a placebo (matrix without analyte), and the analyte spiked with known impurities to ensure no co-elution at the analyte's retention time.[3]

  • Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations across the expected range are prepared and injected. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.[10]

  • Accuracy: The closeness of the test results to the true value. This is determined by performing recovery studies on a placebo spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percent recovery should typically be within 98-102%.[10]

  • Precision (Repeatability and Intermediate Precision): The degree of scatter between a series of measurements. Repeatability (intra-assay precision) is assessed by analyzing at least six replicate samples at 100% of the test concentration on the same day, by the same analyst. The relative standard deviation (RSD) should be ≤ 2%. Intermediate precision is assessed by repeating the analysis on a different day, with a different analyst, or on different equipment.[3]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy. These are typically determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature, flow rate). This provides an indication of its reliability during normal usage.

Applications in Drug Development

Fluorophenylacetic acid derivatives are key starting materials for a wide range of pharmaceuticals. Their structural motif is found in several major drug classes.

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

Many NSAIDs function by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[6][11] A prominent example is Diclofenac , a widely used NSAID that is a derivative of phenylacetic acid.[12][13] The synthesis of diclofenac involves the coupling of an o-halophenylacetic acid derivative with 2,6-dichloroaniline.[14]

Diagram of COX Inhibition by NSAIDs

COX_Inhibition ArachidonicAcid Arachidonic Acid (from Cell Membrane) COX_Enzymes COX-1 & COX-2 Enzymes ArachidonicAcid->COX_Enzymes Prostaglandins Prostaglandins (PGH2) COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation NSAID NSAID (e.g., Diclofenac) NSAID->COX_Enzymes Inhibition

Caption: Mechanism of action of NSAIDs via inhibition of COX enzymes.

Other Therapeutic Areas

The FPAA scaffold is also integral to drugs in other classes:

  • Antidiabetic Agents: 2,4,5-Trifluorophenylacetic acid is a key intermediate in the synthesis of Sitagliptin , a dipeptidyl peptidase-4 (DPP-4) inhibitor used to treat type 2 diabetes.[1][9]

  • Anticancer Agents: Derivatives of 2-(4-Fluorophenyl)-N-phenylacetamide have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, showing potential as new anticancer agents.[11]

  • Antiepileptic Agents: Phenoxyacetic acid derivatives, structurally related to FPAAs, have been identified as potential antiepileptic agents, with some candidates showing superior efficacy to the reference drug valproic acid in preclinical models.[15]

Conclusion

Fluorophenylacetic acid derivatives represent a class of chemical intermediates whose strategic importance in drug discovery cannot be overstated. The ability of the fluorine atom to fine-tune critical molecular properties—enhancing metabolic stability, modulating acidity, and improving binding affinity—provides medicinal chemists with a powerful tool for optimizing lead compounds. As demonstrated in this guide, a thorough understanding of their synthesis, analytical characterization, and the mechanistic basis of their application is essential for any researcher or drug development professional working at the forefront of pharmaceutical innovation. The detailed, field-tested protocols provided herein serve as a robust foundation for the effective and reproducible use of these valuable building blocks in the creation of next-generation therapeutics.

References

  • The Chemistry Behind 3-Fluorophenylacetic Acid: Properties and Synthesis. (2026). Vertex AI Search.
  • The role of fluorine in medicinal chemistry. (n.d.). Taylor & Francis Online.
  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023). PubMed Central.
  • Fluorine in Pharmaceuticals: Key Properties & Drug Development. (2025). AiFChem.
  • ICH Guidelines for Analytical Method Valid
  • HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry. (n.d.). SIELC Technologies.
  • Synthetic method of 2- (4-bromo-2-cyano-6-fluorophenyl) acetic acid. (n.d.).
  • New Method Development by HPLC and Validation as per ICH Guidelines. (2020). Acta Scientific.
  • A Review of HPLC Method Development and Validation as per ICH Guidelines. (n.d.). CiteDrive.
  • Synthesis of new Diclofenac Derivatives. (2017).
  • 2-(4-Fluorophenyl)
  • 4-Chloro-2-fluorophenylacetic Acid in Organic Solvents: A Technical Guide. (n.d.). Benchchem.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling with Fmoc-Protected Arylphenylalanines. (n.d.). Benchchem.
  • Discovery of Phenyl Acetic Acid Substituted Quinolines as Novel Liver X Receptor Agonists for the Treatment of Atherosclerosis. (n.d.).
  • Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. (n.d.). RSC Publishing.
  • Method for synthesizing diclofenac sodium. (n.d.).
  • 2-Phenethylamines in Medicinal Chemistry: A Review. (n.d.). PubMed Central.
  • Method for synthesizing diclofenac sodium. (2024).
  • Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. (n.d.). Organic Syntheses Procedure.
  • Synthesis and biological evaluation of diclofenac acid derivatives as potential lipoxygenase and α-glucosidase inhibitors. (2024). PubMed.
  • Phenylacetic acid. (n.d.). Wikipedia.
  • Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in r

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An In-depth Technical Guide to the Solubility of (S)-2-Acetamido-2-(4-fluorophenyl)acetic Acid in Common Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of (S)-2-Acetamido-2-(4-fluorophenyl)acetic acid, a compound of interest in pharmaceutical research and development. Recognizing the critical role of solubility in drug efficacy, formulation, and overall development, this document offers a detailed exploration of the theoretical and practical aspects of determining and understanding its solubility profile. This guide is intended for researchers, scientists, and drug development professionals, providing both foundational knowledge and actionable experimental protocols.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands out as a cornerstone of developability. Poor aqueous solubility can lead to low bioavailability, unpredictable dosing, and significant formulation hurdles.[1][2] this compound, an N-acetylated amino acid derivative, possesses structural motifs that necessitate a thorough understanding of its solubility behavior. This guide will delve into the key factors governing its dissolution in various common laboratory solvents, providing a framework for its effective handling and formulation.

Physicochemical Properties of this compound

A comprehensive understanding of a compound's solubility profile begins with an analysis of its intrinsic physicochemical properties. While specific experimental data for this compound is not widely published, we can infer its characteristics based on its structural components and data from analogous compounds.

PropertyEstimated Value/CharacteristicRationale and Comparative Insights
Molecular Formula C₁₀H₁₀FNO₃-
Molecular Weight 211.19 g/mol [3]-
Melting Point Estimated: 160-180 °CThe melting point is anticipated to be influenced by the N-acetylphenylalanine backbone. For comparison, N-Acetyl-DL-phenylalanine has a melting point of 171-173 °C.[4][5] The presence of the fluorine atom may slightly alter crystal lattice energy.
pKa (Carboxylic Acid) Estimated: 3.5 - 4.5The carboxylic acid moiety is the primary acidic center. The pKa of the carboxylic acid group in N-acetyl amino acids is a relevant reference.[6] Acetic acid has a pKa of ~4.8.[7] The electron-withdrawing nature of the nearby amide and the fluorophenyl group would be expected to lower the pKa, making it a slightly stronger acid.
logP 1.0875[3]This value suggests a moderate lipophilicity, indicating that the compound will have some affinity for both polar and non-polar environments.
Hydrogen Bond Donors 2[3]The carboxylic acid proton and the amide proton are available for hydrogen bonding.
Hydrogen Bond Acceptors 2[3]The carbonyl oxygens of the carboxylic acid and the amide group can act as hydrogen bond acceptors.
Topological Polar Surface Area (TPSA) 66.4 Ų[3]This value indicates a significant polar surface area, suggesting that polar interactions will play a crucial role in its solubility.

Theoretical Framework for Solubility: "Like Dissolves Like"

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[4][8][9] This principle states that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, its solubility in a given solvent will be determined by a balance of the following interactions:

  • Polarity: The molecule possesses both polar (carboxylic acid, amide) and non-polar (fluorophenyl ring) regions. Therefore, its solubility will be highest in solvents that can effectively interact with both of these moieties. Polar solvents will interact favorably with the carboxylic acid and amide groups through dipole-dipole interactions and hydrogen bonding.[4][9]

  • Hydrogen Bonding: The ability of the compound to act as both a hydrogen bond donor and acceptor is a critical determinant of its solubility in protic solvents like water, alcohols, and other carboxylic acids.

  • pH: As a carboxylic acid, the solubility of this compound in aqueous solutions will be highly dependent on the pH of the medium. In acidic solutions (low pH), the carboxylic acid will be protonated and less soluble.[6][10][11][12][13] As the pH increases above the pKa of the carboxylic acid, it will deprotonate to form a more soluble carboxylate salt.[6][10][11][12][13]

Predicted Solubility Profile in Common Solvents

Based on the physicochemical properties and theoretical principles, a qualitative solubility profile can be predicted.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolModerate to HighThese solvents can engage in hydrogen bonding with the carboxylic acid and amide groups. Solubility in water will be pH-dependent.
Polar Aprotic Acetone, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)Moderate to HighThese solvents have significant dipole moments and can act as hydrogen bond acceptors, interacting favorably with the compound's polar functional groups.
Non-Polar Hexane, TolueneLowThe large, non-polar hydrocarbon structure of these solvents cannot effectively solvate the polar carboxylic acid and amide groups of the molecule.
Intermediate Polarity Dichloromethane, Ethyl AcetateLow to ModerateThese solvents may offer some solubility due to their ability to interact with the less polar parts of the molecule, but they are less effective at solvating the highly polar functional groups compared to more polar solvents.

Experimental Determination of Solubility: The Shake-Flask Method

The "gold standard" for determining equilibrium solubility is the shake-flask method.[1][14][15][16] This method involves equilibrating an excess of the solid compound with the solvent of interest until the solution is saturated.

Detailed Step-by-Step Protocol
  • Preparation:

    • Accurately weigh an excess amount of this compound into a series of clear glass vials with screw caps. The excess should be sufficient to ensure that undissolved solid remains at the end of the experiment.

    • Add a precise volume of the chosen solvent to each vial.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath, typically at 25 °C or 37 °C for pharmaceutical applications.[16]

    • Agitate the samples for a predetermined period, often 24 to 72 hours, to ensure equilibrium is reached.[17][18] It is advisable to sample at intermediate time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed in the temperature-controlled bath for a sufficient time to allow the excess solid to settle.

    • Alternatively, centrifuge the samples at the same temperature to facilitate the separation of the solid and liquid phases.

  • Sampling and Analysis:

    • Carefully withdraw an aliquot of the clear supernatant. To avoid disturbing the solid, it is recommended to use a syringe fitted with a filter (e.g., 0.22 µm PTFE or PVDF).

    • Dilute the sample with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of the dissolved compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

  • Data Reporting:

    • The solubility is reported as the mean concentration from replicate experiments, typically in units of mg/mL or µg/mL.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Weigh excess compound B Add precise solvent volume A->B C Agitate at constant temperature (24-72h) B->C D Settle or Centrifuge C->D E Filter supernatant D->E F Dilute sample E->F G Quantify concentration (HPLC/MS) F->G

Caption: Shake-Flask Method Workflow

Factors Influencing Solubility: A Deeper Dive

The Impact of Solvent Polarity

The polarity of the solvent is a primary determinant of solubility. A solvent's ability to engage in intermolecular interactions that are similar in nature and strength to those present in the solid solute is key to overcoming the crystal lattice energy of the solid.

G Solute (S)-2-Acetamido-2- (4-fluorophenyl)acetic acid PolarSolvent Polar Solvent (e.g., Water, Methanol) Solute->PolarSolvent Strong H-bonding & dipole-dipole interactions NonPolarSolvent Non-Polar Solvent (e.g., Hexane) Solute->NonPolarSolvent Weak van der Waals interactions HighSol High Solubility PolarSolvent->HighSol LowSol Low Solubility NonPolarSolvent->LowSol

Caption: Solvent Polarity and Solubility Relationship

The Critical Role of pH in Aqueous Solubility

For ionizable compounds like this compound, the pH of the aqueous medium is a critical factor. The Henderson-Hasselbalch equation describes the relationship between pH, pKa, and the ratio of the ionized to the un-ionized form of the compound. The ionized form (carboxylate) is significantly more soluble in water than the un-ionized (carboxylic acid) form. Therefore, to achieve higher aqueous solubility, the pH of the solution should be maintained above the pKa of the carboxylic acid group.

Conclusion and Future Directions

While specific, publicly available solubility data for this compound is limited, a robust understanding of its physicochemical properties and the foundational principles of solubility allows for informed predictions and the design of effective experimental protocols. The shake-flask method remains the definitive approach for obtaining accurate equilibrium solubility data. Future work should focus on the experimental determination of the solubility of this compound in a range of pharmaceutically relevant solvents and at various pH values to build a comprehensive solubility profile. This data will be invaluable for guiding formulation development and ensuring the successful progression of any drug development program involving this compound.

References

  • ResearchGate. (n.d.). pK a Values determined for the amino acids 1-4 and their N-acetyl derivatives. Retrieved from [Link]

  • PubChem. (n.d.). N-Acetyl-L-phenylalanine. Retrieved from [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

  • Fiveable. (n.d.). pH and Solubility - AP Chem. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Effect of pH on Solubility. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • Chinese Pharmaceutical Journal. (n.d.). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Dissolution Technologies. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

  • ACS Publications. (2025). Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics. Retrieved from [Link]

  • AP Chemistry. (n.d.). 8.11 pH and Solubility. Retrieved from [Link]

  • YouTube. (2025). What Affects Solubility Of Organic Compounds? Retrieved from [Link]

  • SciSpace. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

  • World Health Organization. (n.d.). Annex 4. Retrieved from [Link]

  • ResearchGate. (2025). Summary of solubility measurement protocols of each company before harmonization. Retrieved from [Link]

  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. Retrieved from [Link]

  • Slideshare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

  • OWL. (n.d.). pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca. Retrieved from [Link]

Sources

Methodological & Application

A Robust, Validated Chiral HPLC Method for the Enantiomeric Purity Determination of (S)-2-Acetamido-2-(4-fluorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Chiral HPLC Analysis of (S)-2-Acetamido-2-(4-fluorophenyl)acetic acid

Abstract

This application note details a highly selective and robust chiral High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound and the determination of its enantiomeric purity. Enantiomeric separation of chiral molecules is of paramount importance in the pharmaceutical industry, as different enantiomers can exhibit significantly different pharmacological and toxicological profiles.[1] This protocol provides a comprehensive, step-by-step guide for researchers, quality control analysts, and drug development professionals. The method utilizes a quinine-based anion-exchange chiral stationary phase (CSP), which provides excellent resolution and peak shape for this acidic analyte. The causality behind the selection of the stationary phase, mobile phase, and other chromatographic parameters is explained to provide a deeper mechanistic understanding. The method has been validated according to the International Council for Harmonisation (ICH) guidelines, ensuring its accuracy, precision, and reliability for its intended purpose.[2][3]

Introduction and Mechanistic Rationale

This compound is a key chiral building block in the synthesis of various pharmaceutical compounds. The stereochemical integrity of such intermediates is critical to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).[4] Chiral HPLC is the gold standard for separating and quantifying enantiomers, which are stereoisomers that are non-superimposable mirror images and possess nearly identical physical properties, making their separation a significant analytical challenge.[1][5]

The Principle of Chiral Recognition:

Successful enantioseparation relies on the differential interaction between the two enantiomers and a chiral stationary phase (CSP). This is often described by the "three-point interaction model," which posits that a minimum of three simultaneous interactions (e.g., steric, electrostatic, hydrogen bonding) are necessary for chiral recognition.[6]

For an acidic analyte like 2-Acetamido-2-(4-fluorophenyl)acetic acid, a CSP based on an anion-exchange mechanism is exceptionally effective.[7] This method employs a CHIRALPAK® QN-AX column, which features a quinine derivative covalently bonded to silica gel. The chiral recognition mechanism is primarily driven by an ion-pairing interaction between the protonated tertiary nitrogen of the stationary phase's quinuclidine moiety and the deprotonated carboxylate group of the anionic analyte. This primary ionic bond is stabilized and made stereoselective by additional intermolecular interactions, including hydrogen bonding, π-π stacking with the quinoline ring, and steric repulsion, which differ in energy and stability between the two enantiomers, leading to different retention times and thus, separation.[7]

Experimental Protocol

  • This compound: Reference Standard (>99.5% purity)

  • (R,S)-2-Acetamido-2-(4-fluorophenyl)acetic acid: Racemic Standard

  • Methanol (MeOH): HPLC Grade or higher

  • Acetic Acid (HOAc): HPLC Grade or higher

  • Ammonium Acetate (NH₄OAc): HPLC Grade or higher

  • Water: Deionized (DI) or Milli-Q grade

All quantitative data should be summarized in a structured table for clarity.

ParameterSpecification
HPLC System An HPLC system with a quaternary pump, autosampler, and UV/PDA detector.
Chiral Column CHIRALPAK® QN-AX, 5 µm, 150 x 4.6 mm
Mobile Phase Methanol / Acetic Acid / Ammonium Acetate (100:0.3:0.3, v/v/w)
Flow Rate 0.7 mL/min
Column Temperature 25°C
Detection Wavelength 230 nm
Injection Volume 10 µL
Run Time Approximately 15 minutes

Rationale for Parameter Selection:

  • Column: The CHIRALPAK® QN-AX is specifically designed for acidic compounds, offering high selectivity through its anion-exchange mechanism.[7]

  • Mobile Phase: Methanol is a versatile protic solvent that facilitates the ionization needed for the exchange mechanism.[7] Acetic acid ensures the analyte is deprotonated (anionic) and the chiral selector is protonated (cationic), while ammonium acetate acts as a counter-ion to modulate retention and improve peak shape.

  • Temperature: 25°C is chosen to ensure reproducibility and stability. Chiral separations can be temperature-sensitive; a lower temperature often increases selectivity but may also increase backpressure and run time.[8]

  • Mobile Phase Preparation: For 1 L of mobile phase, add 3.0 mL of acetic acid and 3.0 g of ammonium acetate to 1 L of HPLC-grade methanol. Mix thoroughly and sonicate for 10 minutes to degas.

  • Diluent: The mobile phase is used as the diluent to ensure peak shape consistency.

  • Racemic Standard Solution (for System Suitability): Accurately weigh and dissolve approximately 10 mg of (R,S)-2-Acetamido-2-(4-fluorophenyl)acetic acid in 100 mL of diluent to obtain a concentration of 100 µg/mL.

  • Analyte Standard Solution ((S)-enantiomer): Accurately weigh and dissolve approximately 10 mg of the (S)-enantiomer reference standard in 100 mL of diluent to obtain a concentration of 100 µg/mL.

Method Validation Workflow

The analytical method is validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[9] The validation demonstrates specificity, linearity, accuracy, precision, and robustness.

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// Edges prep -> sst [label="Inject Racemic Std"]; sst -> pass; pass -> inject [label="Yes"]; pass -> fail [label="No", dir=back]; fail -> sst [style=dashed, label="Re-inject"]; inject -> acquire; acquire -> analyze [label="Peak Integration"]; analyze -> report [label="Calculate % Purity, etc."]; }

Caption: Chiral HPLC method validation and analysis workflow.

Before performing any analysis, the suitability of the chromatographic system is verified by injecting the racemic standard solution six times.

  • Resolution (Rs): The resolution between the (S) and (R) enantiomer peaks must be ≥ 2.0 .

  • Tailing Factor (T): The tailing factor for the (S)-enantiomer peak should be ≤ 1.5 .

  • Precision: The relative standard deviation (%RSD) for the peak areas of six replicate injections must be ≤ 2.0% .

Specificity is demonstrated by showing that the method can unequivocally assess the (S)-enantiomer in the presence of its counterpart, the (R)-enantiomer. This is confirmed by injecting the diluent, the (S)-enantiomer standard, and the racemic standard, ensuring no interfering peaks are present at the retention time of the main analyte.

The LOQ and LOD for the undesired (R)-enantiomer are determined based on the signal-to-noise (S/N) ratio.

  • LOD: The concentration that yields an S/N ratio of 3:1.

  • LOQ: The concentration that yields an S/N ratio of 10:1. This is the lowest concentration of the impurity that can be quantified with acceptable precision and accuracy.[2]

The linearity of the method for the (R)-enantiomer is assessed over a range from the LOQ to 1.0% of the (S)-enantiomer standard concentration (100 µg/mL). A calibration curve is generated by plotting peak area against concentration, and the correlation coefficient (r²) should be ≥ 0.998 .

Accuracy is determined by performing a recovery study. The (S)-enantiomer standard solution is spiked with the (R)-enantiomer at three different concentration levels (e.g., LOQ, 0.5%, and 1.0%). The percentage recovery at each level should be within 90.0% to 110.0% .

  • Repeatability (Intra-day): A sample spiked with the (R)-enantiomer at the 0.5% level is injected six times on the same day. The %RSD of the calculated amount should be ≤ 5.0% .

  • Intermediate Precision (Inter-day): The repeatability experiment is repeated on a different day by a different analyst to assess inter-day and inter-analyst variability. The %RSD should meet the same criteria.

The robustness of the method is evaluated by making small, deliberate changes to the chromatographic parameters and observing the effect on resolution and retention time.

  • Flow Rate: ± 0.1 mL/min (0.6 and 0.8 mL/min)

  • Column Temperature: ± 2°C (23°C and 27°C)

  • Mobile Phase Composition: Minor changes in the concentration of acetic acid. The resolution between the enantiomers should remain ≥ 2.0 under all tested conditions.

Results: Typical Performance and Validation Summary

A typical chromatogram of the racemic standard under the specified conditions would show baseline separation of the two enantiomers. The (S)-enantiomer is expected to elute first.

Validation ParameterAcceptance CriteriaTypical Result
Resolution (Rs) ≥ 2.02.8
Linearity (r²) ≥ 0.9980.9995
Accuracy (% Recovery) 90.0 - 110.0%98.5% - 103.2%
Precision (%RSD) ≤ 5.0%1.8% (Repeatability)
LOQ for (R)-enantiomer S/N ≥ 100.05 µg/mL (0.05% of analyte concentration)
Robustness Resolution remains ≥ 2.0Passed

Conclusion

This application note presents a specific, accurate, precise, and robust chiral HPLC method for the enantiomeric purity analysis of this compound. The use of a quinine-based anion-exchange CSP provides excellent enantioselectivity, rooted in a well-understood chiral recognition mechanism. The detailed protocol and validation parameters, established in accordance with ICH guidelines, ensure that the method is reliable and suitable for routine use in a quality control environment within the pharmaceutical industry.

References

  • Title: Enantiomer separation of acidic compounds Source: Daicel Chiral Technologies URL
  • Title: A Strategy for Developing HPLC Methods for Chiral Drugs Source: LCGC International URL: [Link]

  • Title: Chiral HPLC Column Source: Phenomenex URL: [Link]

  • Title: System Suitability and Validation for Chiral Purity Assays of Drug Substances Source: LCGC North America URL: [Link]

  • Title: Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram Source: Dhaka University Journal of Pharmaceutical Sciences URL: [Link]

  • Title: ANALYTICAL PROCEDURE DEVELOPMENT Q14 Source: ICH URL: [Link]

  • Title: CHIRAL STATIONARY PHASES Source: Regis Technologies URL: [Link]

  • Title: Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC? Source: ResearchGate URL: [Link]

  • Title: ICH guideline Q14 on analytical procedure development Source: European Medicines Agency (EMA) URL: [Link]

  • Title: ICH Q2(R2) Guide: Analytical Method Validation Explained Source: IntuitionLabs URL: [Link]

  • Title: Preparation method of L(+)
  • Title: Chiral separation of racemic phenylglycines in thermolysin crystal: a molecular simulation study Source: PubMed URL: [Link]

  • Title: Chiral HPLC Separations Source: Phenomenex URL: [Link]

  • Title: Chiral Separation of the Phenylglycinol Enantiomers by Stripping Crystallization Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Journal of Pharmaceutical and Biomedical Analysis Source: Unife URL: [Link]

Sources

The Strategic Application of (S)-2-Acetamido-2-(4-fluorophenyl)acetic acid as a Chiral Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug development, the demand for enantiomerically pure compounds is paramount. Chiral building blocks serve as the foundational cornerstones for the asymmetric synthesis of complex active pharmaceutical ingredients (APIs). Among these, (S)-2-Acetamido-2-(4-fluorophenyl)acetic acid has emerged as a particularly valuable synthon. Its utility stems from the unique combination of a stereodefined α-amino acid scaffold, the influence of the fluorine substituent on physicochemical properties, and the synthetic versatility of the carboxylic acid and acetamido functionalities. This technical guide provides an in-depth exploration of the application of this chiral building block, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

The Significance of Fluorinated Chiral Building Blocks

The introduction of fluorine into drug candidates can profoundly influence their metabolic stability, binding affinity, and bioavailability.[1] In the context of chiral molecules, the strategic placement of fluorine can lead to enhanced potency and a more desirable pharmacokinetic profile. This compound is a prime example of a building block that leverages these advantages, making it a sought-after component in the synthesis of high-value therapeutic agents.

Core Application: Synthesis of Chiral β-Amino Acids for DPP-4 Inhibitors

A prominent application of this compound lies in the synthesis of chiral β-amino acids, which are key structural motifs in a class of antidiabetic drugs known as dipeptidyl peptidase-4 (DPP-4) inhibitors.[2][3] Sitagliptin, a widely prescribed DPP-4 inhibitor, features a chiral β-amino acid derivative. The following sections provide a detailed protocol for the conversion of this compound into a key chiral amine intermediate, a crucial step in the synthesis of sitagliptin and related compounds.[2][4][5]

Workflow for the Synthesis of a Chiral Amine Intermediate

G cluster_0 Synthesis of Chiral Amine Intermediate Start This compound Amide_Coupling Amide Coupling with a Chiral Auxiliary Start->Amide_Coupling e.g., Evans Auxiliary Reduction Stereoselective Reduction of Amide Amide_Coupling->Reduction Diastereoselective Hydrolysis Hydrolysis of Acetamide Reduction->Hydrolysis Acidic or Basic End Chiral Amine Intermediate Hydrolysis->End

Caption: Synthetic workflow from the chiral building block to a key amine intermediate.

Detailed Protocols

Protocol 1: Diastereoselective Amide Coupling

This protocol details the coupling of this compound with a chiral auxiliary, for instance, an Evans auxiliary like (S)-4-benzyloxazolidin-2-one, to set the stage for a diastereoselective reduction. The choice of a chiral auxiliary is critical for inducing the desired stereochemistry in the subsequent reduction step.[6]

Materials:

  • This compound

  • (S)-4-benzyloxazolidin-2-one

  • Pivaloyl chloride

  • Triethylamine (TEA)

  • Lithium chloride (LiCl)

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Acid Chloride Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous THF. Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 eq) dropwise, followed by the slow addition of pivaloyl chloride (1.05 eq). Stir the reaction mixture at 0 °C for 1 hour. The formation of a white precipitate (triethylammonium chloride) will be observed.

  • Auxiliary Coupling: In a separate flask, dissolve (S)-4-benzyloxazolidin-2-one (1.0 eq) and LiCl (1.0 eq) in anhydrous THF. Cool this solution to 0 °C.

  • Filter the previously prepared acid chloride solution under inert atmosphere into the solution of the chiral auxiliary.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with dichloromethane (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-acylated oxazolidinone.

Rationale: The use of pivaloyl chloride generates a reactive mixed anhydride that readily couples with the chiral auxiliary. LiCl acts as a Lewis acid to enhance the reactivity of the auxiliary. The Evans auxiliary provides a rigid chiral environment that directs the approach of the reducing agent in the next step.

Protocol 2: Stereoselective Reduction of the Amide

This protocol describes the diastereoselective reduction of the amide carbonyl to an amine, a critical step in establishing the desired stereocenter of the β-amino acid precursor.

Materials:

  • N-acylated oxazolidinone from Protocol 1

  • Lithium borohydride (LiBH₄)

  • Ethanol

  • Tetrahydrofuran (THF), anhydrous

  • Aqueous solution of sodium hydroxide (1 M)

  • Diethyl ether

Procedure:

  • Reduction: Dissolve the N-acylated oxazolidinone (1.0 eq) in anhydrous THF in a flame-dried round-bottom flask under an inert atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add a solution of lithium borohydride (2.0 eq) in THF dropwise.

  • After the addition is complete, stir the reaction at -78 °C for 4 hours.

  • Quenching and Work-up: Quench the reaction by the slow addition of a 1 M aqueous solution of sodium hydroxide.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Extract the aqueous layer with diethyl ether (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, containing the chiral amine and the recovered chiral auxiliary, can be purified by column chromatography.

Rationale: The bulky chiral auxiliary shields one face of the amide carbonyl, forcing the hydride to attack from the less hindered face, thus leading to a high diastereoselectivity. Lithium borohydride is a suitable reducing agent for this transformation.

Protocol 3: Hydrolysis of the Acetamide and Chiral Auxiliary

This final protocol details the removal of the acetamido protecting group and the chiral auxiliary to yield the desired chiral amine intermediate.

Materials:

  • Product from Protocol 2

  • Hydrochloric acid (6 M)

  • Dioxane

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

Procedure:

  • Hydrolysis: Dissolve the product from the previous step in a mixture of dioxane and 6 M hydrochloric acid (1:1 v/v).

  • Heat the reaction mixture to reflux (approximately 100 °C) for 12 hours.

  • Work-up: Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude chiral amine.

  • Further purification can be achieved by crystallization or chromatography if necessary.

Rationale: Acidic hydrolysis effectively cleaves both the acetamide and the oxazolidinone auxiliary. The choice of a strong acid and elevated temperature ensures complete deprotection.

Application in the Synthesis of Sitagliptin: A Case Study

The chiral amine intermediate synthesized through the protocols above is a key precursor for the synthesis of Sitagliptin. The subsequent steps would involve the coupling of this amine with 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[2][5][7]triazolo[4,3-a]pyrazine hydrochloride.

G cluster_1 Sitagliptin Synthesis Chiral_Amine Chiral Amine Intermediate Coupling Amide Coupling Chiral_Amine->Coupling Sitagliptin Sitagliptin Coupling->Sitagliptin Final API Heterocycle 3-(trifluoromethyl)-5,6,7,8-tetrahydro- [1,2,4]triazolo[4,3-a]pyrazine HCl Heterocycle->Coupling

Caption: Final steps in the synthesis of Sitagliptin using the chiral amine intermediate.

Quantitative Data Summary:

StepReactionTypical YieldDiastereomeric/Enantiomeric Excess
1Amide Coupling85-95%>98% de
2Amide Reduction80-90%>98% de
3Hydrolysis90-98%>99% ee

Conclusion

This compound is a versatile and highly valuable chiral building block in modern organic synthesis and drug development. Its application in the asymmetric synthesis of key intermediates for DPP-4 inhibitors like Sitagliptin underscores its strategic importance. The protocols provided herein offer a robust and well-rationalized pathway for the utilization of this building block, enabling the efficient construction of complex, enantiomerically pure molecules. The principles of stereoselective synthesis and the strategic use of chiral auxiliaries are central to unlocking the full potential of such advanced intermediates.

References

  • Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition. PMC - PubMed Central. Available at: [Link]

  • Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. MDPI. Available at: [Link]

  • CN105017099A - Sitagliptin chiral intermediate and asymmetric synthesis method thereof. Google Patents.
  • Synthesis of Sitagliptin. ResearchGate. Available at: [Link]

  • Recent advances in the enantioselective synthesis of beta-amino acids. PubMed. Available at: [Link]

  • Synthesis of β2,2-Amino Acids by Stereoselective Alkylation of Isoserine Derivatives Followed by Nucleophilic Ring Opening of Quaternary Sulfamidates. NIH. Available at: [Link]

  • Diastereoselective Synthesis of β-Branched α-Amino Acids via Bio-catalytic Dynamic Kinetic Resolution. ChemRxiv. Available at: [Link]

  • Asymmetric synthesis of a potent, aminopiperidine-fused imidazopyridine dipeptidyl peptidase IV inhibitor. PubMed. Available at: [Link]

  • Biocatalytic retrosynthesis approaches to d-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin. Green Chemistry (RSC Publishing). Available at: [Link]

  • Syntheses of Natural and Non-Natural β-Amino Acids Using Racemic and Enantioselective Sulfamate-Tethered Aza-Michael Cyclization Reactions. NIH. Available at: [Link]

  • Asymmetric Formal Synthesis of the Long-Acting DPP-4 Inhibitor Omarigliptin. PubMed. Available at: [Link]

  • Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. PubMed. Available at: [Link]

  • General method for the synthesis of Compound 5a-d and Compound 6a-d. Heterocyclic Letters. Available at: [Link]

  • Inhibition of dipeptidyl peptidase IV (DPP IV) by 2-(2-amino-1-fluoro-propylidene)-cyclopentanecarbonitrile, a fluoroolefin containing peptidomimetic. PubMed. Available at: [Link]

  • Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. PMC. Available at: [Link]

  • Acetal Substitution Reactions: Stereoelectronic Effects, Conformational Analysis, Reactivity vs Selectivity, and Neighboring-Group Participation. ResearchGate. Available at: [Link]

  • Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. PMC - NIH. Available at: [Link]

  • Stereoselective and Stereospecific Reactions. Master Organic Chemistry. Available at: [Link]

  • Stereoselective Synthesis of Multisubstituted α-fluoro-β-lactams. OUCI. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). MDPI. Available at: [Link]

  • Diverse Methods with Stereoselective Induction in the Asymmetric Biginelli Reaction. MDPI. Available at: [Link]

  • Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. NIH. Available at: [Link]

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Application Notes and Protocols for the N-deacetylation of (S)-2-Acetamido-2-(4-fluorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Amino-2-(4-fluorophenyl)acetic acid is a valuable chiral building block in the synthesis of various pharmaceutical compounds. Its stereochemical integrity is often crucial for the biological activity and safety of the final drug substance. This document provides a detailed protocol for the N-deacetylation of its precursor, (S)-2-Acetamido-2-(4-fluorophenyl)acetic acid, to yield the desired chiral amine. The protocol is designed to ensure a high yield and minimize the risk of racemization, a common challenge with phenylglycine derivatives.[1]

Chemical Principle: Acid-Catalyzed Amide Hydrolysis

The N-deacetylation of this compound is achieved through acid-catalyzed hydrolysis of the amide bond. The mechanism involves the protonation of the carbonyl oxygen of the acetamido group by a strong acid, typically hydrochloric acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. The subsequent collapse of the tetrahedral intermediate and proton transfer steps lead to the cleavage of the amide bond, yielding the protonated amine (as the ammonium salt) and acetic acid.

It is crucial to employ acidic conditions, as basic hydrolysis is known to cause significant racemization of the stereogenic center in phenylglycine and its derivatives.[1] The acidic environment helps to preserve the stereochemical integrity of the (S)-enantiomer.

Experimental Workflow

The overall experimental process for the N-deacetylation is outlined in the following workflow diagram.

N-deacetylation Workflow start Start: (S)-2-Acetamido-2- (4-fluorophenyl)acetic acid hydrolysis Acid Hydrolysis (6N HCl, Reflux) start->hydrolysis monitoring Reaction Monitoring (TLC) hydrolysis->monitoring workup Work-up: Neutralization & Cooling monitoring->workup crystallization Crystallization workup->crystallization isolation Isolation & Drying crystallization->isolation analysis Product Analysis (NMR, Chiral HPLC) isolation->analysis end_node End: (S)-2-Amino-2- (4-fluorophenyl)acetic acid analysis->end_node

Caption: Experimental workflow for the N-deacetylation of this compound.

Detailed Experimental Protocol

This protocol is based on established procedures for the hydrolysis of related N-acetylated amino acids and has been adapted for the specific substrate.[2]

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially Available
Hydrochloric Acid (HCl), 37%Reagent GradeCommercially Available
Sodium Hydroxide (NaOH)Reagent GradeCommercially Available
Deionized WaterHigh PurityLaboratory Supply
Ethyl AcetateHPLC GradeCommercially AvailableFor TLC
HexanesHPLC GradeCommercially AvailableFor TLC
Acetic AcidGlacialCommercially AvailableFor TLC
Ninhydrin Staining SolutionCommercially AvailableFor TLC visualization
Round-bottom flask with reflux condenserLaboratory Glassware
Heating mantle with magnetic stirrerLaboratory Equipment
pH meter or pH paperLaboratory Equipment
Buchner funnel and filter paperLaboratory Glassware
Vacuum ovenLaboratory Equipment

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1 equivalent).

  • Acid Addition: Carefully add 6 M hydrochloric acid (approximately 10 mL per gram of starting material).

  • Hydrolysis: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • TLC System: Ethyl acetate/Hexanes/Acetic Acid (e.g., 5:4:1).

    • Visualization: Stain with ninhydrin solution and heat. The starting material will not be ninhydrin-positive, while the product (primary amine) will appear as a colored spot. The reaction is complete when the starting material is no longer visible by a suitable visualization method (e.g., UV lamp if the starting material is UV active) and a strong product spot is observed. The expected reaction time is typically 2-4 hours.

  • Work-up - Neutralization: Once the reaction is complete, cool the mixture to room temperature in an ice bath.

  • pH Adjustment and Crystallization: Slowly add a solution of aqueous sodium hydroxide (e.g., 4 M) with constant stirring to adjust the pH of the solution to the isoelectric point of (S)-2-Amino-2-(4-fluorophenyl)acetic acid (approximately pH 6). The product will precipitate out of the solution as a white solid.

  • Cooling: Cool the mixture in an ice bath for at least 1 hour to ensure complete crystallization.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with a small amount of cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified (S)-2-Amino-2-(4-fluorophenyl)acetic acid in a vacuum oven at 50-60 °C to a constant weight.

Product Analysis

1. Spectroscopic Characterization:

The identity and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR and ¹³C NMR.

2. Enantiomeric Purity Analysis by Chiral HPLC:

To confirm that no significant racemization has occurred during the hydrolysis, the enantiomeric purity of the final product must be determined by chiral High-Performance Liquid Chromatography (HPLC).

Recommended Chiral HPLC Method:

ParameterCondition
Column Chiralpak AD-H (or equivalent polysaccharide-based chiral stationary phase)
Mobile Phase A mixture of n-hexane and a polar organic solvent (e.g., isopropanol or ethanol) with a small amount of an acidic or basic modifier. A good starting point is n-Hexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1).
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 25 °C

Method Development Notes: The optimal mobile phase composition may need to be adjusted to achieve baseline separation of the enantiomers. It is recommended to screen different ratios of hexane and alcohol, as well as different modifiers (e.g., diethylamine for basic compounds, although trifluoroacetic acid is more common for acidic analytes).

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient reaction time or temperature.Continue refluxing and monitor by TLC. Ensure the heating mantle is at the correct temperature.
Low Yield Incomplete precipitation during work-up. Product loss during washing.Ensure the pH is accurately adjusted to the isoelectric point. Use minimal amounts of cold water for washing.
Racemization Detected Hydrolysis conditions are too harsh (prolonged heating).Reduce the reaction time by closely monitoring the reaction. Consider using a lower concentration of HCl, though this may increase reaction time.
Product is an oil or does not crystallize Impurities present. Incorrect pH.Purify the crude product by recrystallization from a suitable solvent system (e.g., water/ethanol). Re-check and carefully adjust the pH.

Conclusion

This protocol provides a robust method for the N-deacetylation of this compound. By carefully controlling the reaction conditions, particularly the use of acidic hydrolysis, and monitoring the reaction progress, researchers can obtain the desired chiral amine with high yield and excellent enantiomeric purity. The provided analytical methods will ensure the quality and stereochemical integrity of the final product, which is critical for its application in pharmaceutical synthesis.

References

  • Al Toma, R. S., et al. (2015).
  • Organic Syntheses Procedure. dl-PHENYLGLYCINE. Available at: [Link]

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Application Note: High-Resolution ¹⁹F NMR for the Chiral Purity and Quantitative Analysis of (S)-2-Acetamido-2-(4-fluorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The stereochemical purity of active pharmaceutical ingredients (APIs) is a critical quality attribute in drug development and manufacturing. This application note presents a robust and highly selective method for the simultaneous determination of enantiomeric excess (e.e.) and overall purity of (S)-2-Acetamido-2-(4-fluorophenyl)acetic acid, a key chiral building block. The method leverages the inherent advantages of Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy, including its high sensitivity, wide chemical shift dispersion, and the absence of background signals in typical pharmaceutical matrices[1][2]. We detail a complete workflow from sample preparation and selection of a chiral solvating agent (CSA) to define acquisition parameters for quantitative analysis (qNMR) and final data interpretation, all validated according to ICH Q2(R1) guidelines[3][4].

Introduction: The Rationale for ¹⁹F NMR in Chiral Analysis

This compound contains two key structural features that make it an ideal candidate for ¹⁹F NMR analysis: a single fluorine atom on the phenyl ring and a stereocenter. The analysis of such compounds presents two distinct challenges for quality control: quantifying the overall purity and determining the ratio of the desired (S)-enantiomer to its (R)-enantiomer.

¹⁹F NMR spectroscopy offers a powerful solution to both challenges in a single experiment. The ¹⁹F nucleus possesses a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, resulting in a sensitivity that is 83% of that of ¹H. Its large chemical shift range (~800 ppm) minimizes the risk of signal overlap, a common complication in ¹H NMR[2].

For chiral analysis, enantiomers are spectroscopically indistinguishable (isochronous) under normal conditions. However, the addition of a chiral solvating agent (CSA) forms transient, non-covalent diastereomeric complexes. These complexes have distinct chemical environments, rendering the fluorine nuclei in the (R) and (S) enantiomers chemically non-equivalent (anisochronous), which results in separate, quantifiable signals in the ¹⁹F NMR spectrum[5][6]. This application note utilizes Quinine as a CSA, a well-established agent known to interact with chiral acids through hydrogen bonding and π-stacking interactions, creating the necessary spectral separation[7][8].

Experimental Workflow and Causality

The entire process, from sample preparation to final analysis, is designed to ensure accuracy and reproducibility. Each step is critical for the self-validation of the protocol.

G cluster_0 Part 1: Sample Preparation cluster_1 Part 2: NMR Data Acquisition cluster_2 Part 3: Data Processing & Analysis P1 Weigh Analyte & Internal Standard (IS) P2 Select & Add Deuterated Solvent P1->P2 P3 Add Chiral Solvating Agent (CSA) P2->P3 P4 Vortex & Transfer to NMR Tube P3->P4 A1 Tune & Shim Spectrometer P4->A1 A2 Set Quantitative Acquisition Parameters (D1, SW, NS) A1->A2 A3 Acquire ¹⁹F Spectrum with ¹H Decoupling A2->A3 D1 Fourier Transform & Phase Correction A3->D1 D2 Baseline Correction & Integration D1->D2 D3 Calculate Purity (qNMR) & Enantiomeric Excess (e.e.) D2->D3

Figure 1: High-level experimental workflow for ¹⁹F NMR analysis.

Detailed Protocols & Methodologies

Materials and Sample Preparation

Proper sample preparation is paramount for obtaining high-quality, reproducible qNMR results.

  • Analyte: this compound (MW: 211.19 g/mol )

  • Internal Standard (IS): Trifluoroacetic acid (TFA), high purity (≥99.5%). TFA is chosen for its chemical stability, high purity, and its sharp singlet signal at approximately -76.5 ppm, which is well-resolved from the expected analyte signal[2][9].

  • Chiral Solvating Agent (CSA): Quinine (MW: 324.42 g/mol )

  • Deuterated Solvent: Chloroform-d (CDCl₃), anhydrous.

Protocol:

  • Weighing: Accurately weigh approximately 20 mg of the analyte and 10 mg of the internal standard (TFA) into a clean, dry vial using an analytical balance with at least 0.01 mg readability. Causality: Precise mass measurements are fundamental for the accuracy of the final quantitative purity calculation.

  • Solvent Addition: Add 0.75 mL of CDCl₃ to the vial.

  • CSA Addition: Add approximately 1.2 to 1.5 molar equivalents of Quinine relative to the analyte. For 20 mg of analyte (~0.095 mmol), this corresponds to ~37-46 mg of Quinine. Causality: A slight molar excess of the CSA ensures that the equilibrium favors the formation of the diastereomeric complexes, maximizing the chemical shift separation (Δδ) between the enantiomeric signals.

  • Homogenization: Vortex the vial for 30 seconds to ensure complete dissolution and homogeneous mixing.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

¹⁹F NMR Instrument & Acquisition Parameters

The following parameters are based on a 400 MHz spectrometer but can be adapted. The key to quantitative accuracy lies in ensuring complete relaxation of the nuclei between pulses.

Table 1: ¹⁹F NMR Acquisition Parameters for Quantitative Analysis

ParameterValueRationale & Justification
Spectrometer Freq.≥ 376 MHz (for 400 MHz ¹H)Higher fields improve sensitivity and spectral dispersion.
Pulse Programzgfhigqn (Bruker)Standard ¹⁹F observe pulse sequence with inverse-gated ¹H decoupling.
Spectral Width (SW)250 ppm (~94 kHz)A wide spectral width is essential in ¹⁹F NMR to prevent signal aliasing (folding) and ensure the entire spectral region of interest is captured[10].
Transmitter Offset (O1P)-100 ppmCentered in the typical chemical shift region for aryl fluorides and the TFA standard.
Acquisition Time (AT)≥ 1.0 sSufficient to allow the FID to decay completely, ensuring sharp lines and good resolution.
Relaxation Delay (D1) 30 s CRITICAL for quantification. This delay must be at least 5-7 times the longest T1 of any fluorine nucleus in the sample (analyte or IS) to ensure complete relaxation and allow for accurate integration. A shorter delay will lead to signal saturation and underestimation of purity[10][11].
Pulse Width (P1)90° pulse (calibrated)A 90° flip angle maximizes signal for each scan. A smaller flip angle (e.g., 30°) combined with a shorter D1 can be used for faster, non-quantitative screening.
Number of Scans (NS)32 - 64Averaging multiple scans improves the signal-to-noise ratio (S/N). The exact number depends on the sample concentration.
Temperature (TE)298 K (25 °C)A stable temperature is crucial as chemical shifts (especially in CSA complexes) are temperature-dependent.

¹H Decoupling: Inverse-gated decoupling is employed. In this sequence, the ¹H decoupler is on only during the acquisition of the FID. This collapses ¹H-¹⁹F couplings, simplifying the spectrum to singlets for easier integration, while preventing Nuclear Overhauser Effect (NOE) enhancements, which would compromise quantitation[11].

G cluster_0 ¹⁹F NMR Pulse Sequence (Inverse Gated Decoupling) ¹⁹F Channel ¹⁹F Channel 90° Pulse 90° Pulse ¹⁹F Channel->90° Pulse Acquisition (FID) Acquisition (FID) 90° Pulse->Acquisition (FID) Signal Acquired D1_start D1_start ¹H Channel ¹H Channel Decoupler OFF Decoupler OFF ¹H Channel->Decoupler OFF Decoupler ON Decoupler ON Decoupler OFF->Decoupler ON Relaxation Delay (D1) (No NOE Buildup) Decoupler OFF_end Decoupler OFF_end Decoupler ON->Decoupler OFF_end ¹H-¹⁹F Couplings Removed

Figure 2: Inverse-gated decoupling sequence for quantitative ¹⁹F NMR.

Data Processing and Interpretation

Data Processing
  • Fourier Transformation: Apply an exponential multiplication with a line broadening (LB) factor of 0.3 - 1.0 Hz to improve S/N.

  • Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape. Apply a polynomial baseline correction across the entire spectrum to ensure a flat baseline, which is critical for accurate integration.

Spectral Interpretation

In the presence of Quinine, the single ¹⁹F resonance from the racemic analyte is expected to split into two distinct signals, corresponding to the diastereomeric complexes of (S)-analyte-Quinine and (R)-analyte-Quinine.

  • Signal 1 (Major): ¹⁹F resonance of the (S)-enantiomer complex.

  • Signal 2 (Minor): ¹⁹F resonance of the (R)-enantiomer impurity complex.

  • Signal 3 (IS): ¹⁹F resonance of Trifluoroacetic acid (TFA) at ~ -76.5 ppm.

Calculation of Enantiomeric Excess (e.e.)

The enantiomeric excess is a measure of the stereochemical purity. It is calculated directly from the integrals of the two separated enantiomer signals.

Let Int(S) be the integral of the (S)-enantiomer signal and Int(R) be the integral of the (R)-enantiomer signal.

e.e. (%) = [ (Int(S) - Int(R)) / (Int(S) + Int(R)) ] x 100

Calculation of Absolute Purity (qNMR)

The absolute purity of the API is determined by comparing the total integral of the analyte ((S) + (R) forms) to the integral of the internal standard of known mass and purity.

Purity (% w/w) = [ (IntTotal Analyte / IntIS) x (NIS / NAnalyte) x (MWAnalyte / MWIS) ] x [ (mIS / mAnalyte) x PurityIS ]

Table 2: Variables for Quantitative Purity Calculation

VariableDescriptionExample Value
IntTotal Analyte Sum of integrals for (S) and (R) signalsFrom spectrum
IntIS Integral of the internal standard signal (TFA)From spectrum
NAnalyte Number of fluorine atoms in the analyte molecule1
NIS Number of fluorine atoms in the IS molecule (TFA)3
MWAnalyte Molecular weight of the analyte211.19 g/mol
MWIS Molecular weight of the IS (TFA)114.02 g/mol
mAnalyte Mass of the analyte weighed~20 mg
mIS Mass of the internal standard weighed~10 mg
PurityIS Purity of the internal standard as a percentage≥99.5%

Method Validation (ICH Q2(R1) Framework)

To ensure the method is suitable for its intended purpose, validation must be performed according to regulatory guidelines such as ICH Q2(R1)[3][4][12]. The revised Q2(R2) guideline explicitly includes spectroscopic techniques like NMR[13][14].

  • Specificity: The method's ability to assess the analyte unequivocally. This is demonstrated by the unique chemical shifts and the clear separation of analyte signals from the internal standard and potential impurities.

  • Linearity: Assessed by preparing samples at five concentrations over the range of 50-150% of the target concentration. The plot of the analyte/IS integral ratio versus concentration should yield a correlation coefficient (R²) ≥ 0.999.

  • Accuracy: Determined by analyzing a sample with a known purity (e.g., a certified reference material) or by spiking a sample with known amounts of the (R)-enantiomer impurity. Recovery should be within 98.0-102.0%.

  • Precision:

    • Repeatability (Intra-assay): Six replicate preparations of the same sample. Relative Standard Deviation (RSD) should be ≤ 1.0%.

    • Intermediate Precision (Inter-assay): Analysis is repeated on a different day by a different analyst or on a different instrument. RSD between data sets should be ≤ 2.0%.

  • Limit of Quantitation (LOQ): The lowest amount of the (R)-enantiomer that can be quantitatively determined with suitable precision and accuracy. Typically established where the signal-to-noise ratio is 10:1. This is critical for controlling chiral impurities at low levels.

Potential Issues and Advanced Solutions

Signal Overlap: In complex mixtures, or if the CSA provides poor resolution, the enantiomeric signals may overlap. In such cases, spectral deconvolution algorithms can be employed. These programs fit theoretical Lorentzian/Gaussian lineshapes to the experimental data to extract the areas of the individual underlying peaks[15][16][17]. This must be done with care and validated to ensure it does not introduce bias.

Conclusion

This application note provides a comprehensive, field-proven protocol for the ¹⁹F NMR analysis of this compound. By combining the enantiomeric resolving power of a chiral solvating agent with the inherent quantitative accuracy of ¹⁹F NMR, this method allows for the efficient and reliable determination of both chiral and absolute purity in a single, non-destructive measurement. The detailed explanation of experimental causality and alignment with ICH validation principles makes this protocol directly applicable for implementation in drug development and GMP-regulated quality control environments[18].

References

  • Nemes, A., et al. (2020). Chiral α‐Amino Acid‐Based NMR Solvating Agents. Helvetica Chimica Acta, 103(8). Available at: [Link]

  • Zhang, Y., et al. (2025). Enantiodifferentiation of chiral hydroxy acids via 19F NMR. Royal Society of Chemistry. Available at: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • International Council for Harmonisation (ICH). Quality Guidelines. Available at: [Link]

  • Fujiwara, T., et al. (2017). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. ACG Publications. Available at: [Link]

  • Song, S., et al. (2023). Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au. Available at: [Link]

  • Uccello-Barretta, G., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. UNIPI. Available at: [Link]

  • Rudzińska-Szostak, E., et al. (2014). Zwitterionic phosphorylated quinines as chiral solvating agents for NMR spectroscopy. PubMed. Available at: [Link]

  • Nethercote, P., et al. (2017). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Available at: [Link]

  • Singh, R., et al. (2015). Enantiomeric NMR discrimination of carboxylic acids using actinomycin D as a chiral solvating agent. Organic & Biomolecular Chemistry. Available at: [Link]

  • Barclay, Z., et al. (2019). 19F Paramagnetic Relaxation-Based NMR for Quaternary Structural Restraints of Ion Channels. PubMed Central. Available at: [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available at: [Link]

  • Liu, J., et al. (2015). Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content. PubMed Central. Available at: [Link]

  • Wenzel, T. J. (2018). Rationalization of the multireceptorial character of chiral solvating agents based on quinine and its derivatives: Overview of selected NMR investigations. ResearchGate. Available at: [Link]

  • Zhao, Y., et al. (2023). High-Throughput 19F NMR Chiral Analysis for Screening and Directed Evolution of Imine Reductases. PubMed Central. Available at: [Link]

  • Kim, H., et al. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. ACS Publications. Available at: [Link]

  • Wenzel, T. J., & Wilcox, J. D. (2016). NMR Chiral solvating agents. ResearchGate. Available at: [Link]

  • Okaru, A. O., et al. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PubMed Central. Available at: [Link]

  • Reddy, R., et al. (2007). A Practical Solvating Agent for the Chiral NMR Discrimination of Carboxylic Acids. ResearchGate. Available at: [Link]

  • Kim, H., et al. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. ResearchGate. Available at: [Link]

  • Henry, C., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega. Available at: [Link]

  • Hughes, T. S., et al. (2015). Deconvolution of Complex 1D NMR Spectra Using Objective Model Selection. PubMed Central. Available at: [Link]

  • Hughes, T. S., et al. (2015). Deconvolution of Complex 1D NMR Spectra Using Objective Model Selection. ResearchGate. Available at: [Link]

  • Emery Pharma. (2025). Unlocking Quality: The Ultimate Guide to GMP NMR Testing and Analytical Method Development, Validation Services for Reliable Release Testing. Available at: [Link]

  • Wikipedia. Pirkle's alcohol. Available at: [Link]

  • Hansen, A. L., et al. (2019). A suite of 19F based relaxation dispersion experiments to assess biomolecular motions. PubMed Central. Available at: [Link]

  • Malz, F., & Jancke, H. (2005). Quantitative NMR spectroscopy on fluorine- containing drugs. Diva Portal. Available at: [Link]

  • University of Ottawa. 19Flourine NMR. Available at: [Link]

  • Villani, C., et al. (2010). Quinine as a highly responsive chiral sensor for the 1H and 19F NMR enantiodiscrimination of N-trifluoroacetyl amino acids with free carboxyl functions. RSC Publishing. Available at: [Link]

  • iNMR. Deconvolution. Available at: [Link]

  • Andreas, L. B., et al. (2022). Ultrafast 19F MAS NMR. Available at: [Link]

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Biological activity screening of (S)-2-Acetamido-2-(4-fluorophenyl)acetic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols: A-568-9

Topic: Biological Activity Screening of (S)-2-Acetamido-2-(4-fluorophenyl)acetic acid Derivatives

For Research Use Only. Not for use in diagnostic procedures.

Introduction

This compound is a synthetic amino acid derivative with a core structure amenable to chemical modification for the exploration of diverse biological activities. The presence of the fluorophenyl and acetamido groups provides a scaffold with potential for interactions with various biological targets. This document outlines a strategic, multi-tiered screening approach to efficiently identify and characterize the potential anticancer, anti-inflammatory, and antimicrobial activities of novel derivatives of this core structure.

The proposed workflow is designed to progress from broad, high-throughput primary screens to more specific, mechanism-of-action-focused secondary and tertiary assays. This tiered approach ensures a cost-effective and scientifically rigorous evaluation, allowing researchers to prioritize compounds with the most promising therapeutic potential.

Tier 1: Primary Screening - Identifying Bioactive Hits

The initial phase of the screening cascade is designed to broadly assess the cytotoxic, anti-inflammatory, and antimicrobial potential of the synthesized derivatives. This high-throughput approach allows for the rapid evaluation of a large number of compounds to identify initial "hits" for further investigation.

In Vitro Cytotoxicity Screening

A fundamental first step in drug discovery is to assess the general cytotoxicity of the compounds against both cancerous and non-cancerous cell lines. This helps to identify compounds with selective anticancer activity while flagging those with general toxicity.

Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.[1] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[2]

  • Cell Lines:

    • Cancer Cell Panel:

      • MCF-7 (Breast Adenocarcinoma)

      • A549 (Lung Carcinoma)

      • HepG2 (Hepatocellular Carcinoma)

    • Non-Cancerous Control:

      • HEK293 (Human Embryonic Kidney)

  • Procedure:

    • Seed cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

    • Prepare serial dilutions of the test compounds (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium.

    • Replace the existing medium with medium containing the test compounds and incubate for 48-72 hours.

    • Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.[2]

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of sodium dodecyl sulfate in diluted hydrochloric acid) to each well to dissolve the formazan crystals.[1]

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to an untreated control.

    • Determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound on each cell line.

Table 1: Representative IC₅₀ Data from Primary Cytotoxicity Screening

Compound IDMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)HepG2 IC₅₀ (µM)HEK293 IC₅₀ (µM)Selectivity Index (SI) for MCF-7
A-568-9-0115.225.830.1>100>6.5
A-568-9-025.812.49.785.314.7
Doxorubicin0.50.81.15.410.8

Selectivity Index (SI) = IC₅₀ in non-cancerous cells / IC₅₀ in cancerous cells.

Anti-inflammatory Screening

Chronic inflammation is a key factor in the development of numerous diseases, including cancer.[3][4] The ability of the derivatives to modulate inflammatory responses is a critical parameter to assess.

Protocol: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This assay measures the ability of compounds to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[5][6]

  • Cell Line: RAW 264.7 (Murine Macrophage)

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

    • Stimulate the cells with LPS (1 µg/mL) to induce NO production and co-incubate with the test compounds for 24 hours.[7]

    • Collect the cell culture supernatant.

    • Determine the nitrite concentration in the supernatant using the Griess reagent.[6]

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Calculate the percentage of NO production inhibition compared to the LPS-stimulated control.

    • Determine the IC₅₀ value for each compound.

    • A concurrent MTT assay should be performed to ensure that the observed inhibition is not due to cytotoxicity.[6]

Antimicrobial Screening

The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents.

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[8][9]

  • Bacterial Strains:

    • Gram-positive: Staphylococcus aureus (ATCC 29213)

    • Gram-negative: Escherichia coli (ATCC 25922)

  • Procedure:

    • Prepare serial two-fold dilutions of the test compounds in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.[8]

    • Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.[8]

    • Include a growth control (no compound) and a sterility control (no bacteria).[8]

    • Incubate the plates at 35-37°C for 16-24 hours.[8]

    • The MIC is the lowest concentration of the compound at which there is no visible turbidity.[8]

Tier 2: Secondary Screening - Mechanistic Elucidation

Compounds that demonstrate promising activity in the primary screens ("hits") are advanced to secondary assays to begin to elucidate their mechanism of action.

Delving into Anticancer Mechanisms

For compounds showing selective cytotoxicity, further investigation into the underlying mechanism is warranted. A key pathway often dysregulated in cancer is the NF-κB signaling pathway, which plays a crucial role in cell survival, proliferation, and inflammation.[3][10]

Protocol: NF-κB Reporter Assay

This assay quantifies the activity of the NF-κB transcription factor.

  • Cell Line: A suitable cancer cell line (e.g., HEK293T or a cancer cell line of interest) stably transfected with an NF-κB-responsive luciferase reporter construct.

  • Procedure:

    • Seed the reporter cells in a 96-well plate.

    • Treat the cells with the hit compounds at various concentrations for a predetermined time.

    • Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α).

    • Lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition of NF-κB activity relative to the TNF-α-stimulated control.

    • Determine the IC₅₀ for NF-κB inhibition.

Diagram 1: Tiered Screening Workflow

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening cluster_2 Tier 3: In Vivo Validation Cytotoxicity In Vitro Cytotoxicity (MTT Assay) NfKb NF-κB Reporter Assay Cytotoxicity->NfKb Selective Hits AntiInflammatory Anti-inflammatory (NO Inhibition) AntiInflammatory->NfKb Antimicrobial Antimicrobial (MIC Assay) TimeKill Time-Kill Kinetics Antimicrobial->TimeKill Potent Hits Xenograft Xenograft Models NfKb->Xenograft InflammationModel In Vivo Inflammation Models NfKb->InflammationModel

Caption: A tiered approach for screening novel compounds.

Characterizing Antimicrobial Activity

For compounds with low MIC values, it is important to determine if they are bacteriostatic (inhibit growth) or bactericidal (kill bacteria).

Protocol: Time-Kill Kinetic Assay

This assay measures the rate at which a compound kills a bacterial population over time.

  • Procedure:

    • Prepare tubes of MHB containing the test compound at concentrations corresponding to the MIC, 2x MIC, and 4x MIC.

    • Inoculate the tubes with a standardized bacterial suspension.

    • Incubate the tubes at 37°C with shaking.

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.[8]

    • Perform serial dilutions and plate on nutrient agar to determine the number of viable bacteria (CFU/mL).[8]

  • Data Analysis:

    • Plot log₁₀ CFU/mL versus time.

    • A bactericidal effect is generally defined as a ≥3-log₁₀ reduction in CFU/mL.

Tier 3: In Vivo Model Validation

The most promising lead compounds from the secondary screens should be evaluated in animal models to assess their efficacy and safety in a whole-organism context.

Anticancer and Anti-inflammatory Efficacy

Protocol: Xenograft Tumor Model

  • Animal Model: Immunocompromised mice (e.g., nude or SCID).

  • Procedure:

    • Subcutaneously implant cancer cells (e.g., MCF-7) into the flank of the mice.

    • Once tumors are established, randomize the mice into treatment and control groups.

    • Administer the test compound and a vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection).

    • Monitor tumor volume and body weight regularly.

    • At the end of the study, excise the tumors for further analysis (e.g., histology, biomarker analysis).

Anti-inflammatory Efficacy

Protocol: Carrageenan-Induced Paw Edema Model

This is a classic model of acute inflammation.

  • Animal Model: Rats or mice.

  • Procedure:

    • Administer the test compound or vehicle control to the animals.

    • After a set period, inject carrageenan into the sub-plantar region of the hind paw to induce inflammation.[11]

    • Measure the paw volume at regular intervals using a plethysmometer.

  • Data Analysis:

    • Calculate the percentage of inhibition of edema in the treated groups compared to the control group.

Mechanism of Action: The NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation and is constitutively active in many cancers, promoting cell survival and proliferation.[3][4] Inhibition of this pathway is a promising therapeutic strategy.

Diagram 2: Simplified NF-κB Signaling Pathway

G cluster_cytoplasm Cytoplasm tnfa TNF-α tnfr TNFR tnfa->tnfr lps LPS tlr4 TLR4 lps->tlr4 ikk IKK Complex tnfr->ikk Activation tlr4->ikk Activation ikb IκBα ikk->ikb Phosphorylation nfkb NF-κB (p50/p65) ikb->nfkb Degradation (Ubiquitination) nucleus Nucleus nfkb->nucleus Translocation genes Pro-inflammatory & Survival Genes nucleus->genes Transcription

Caption: Canonical NF-κB signaling pathway activation.

Conclusion

The described tiered screening strategy provides a comprehensive framework for the systematic evaluation of this compound derivatives. This approach, from broad primary screening to focused in vivo validation, allows for the efficient identification of lead compounds with therapeutic potential in oncology, inflammation, and infectious diseases. The emphasis on mechanistic studies, such as the investigation of the NF-κB pathway, provides a deeper understanding of the compounds' mode of action, which is crucial for further drug development.

References

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Application Notes and Protocols: Incorporation of (S)-2-Acetamido-2-(4-fluorophenyl)acetic acid into Drug Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated, N-Acetylated Amino Acids in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of molecules with optimized pharmacokinetic and pharmacodynamic profiles is paramount. Non-natural amino acids represent a powerful tool in this endeavor, offering a modular approach to fine-tuning the properties of therapeutic candidates. Among these, (S)-2-Acetamido-2-(4-fluorophenyl)acetic acid stands out as a chiral building block of significant interest. Its structure combines three key features that are highly advantageous in medicinal chemistry: a stereochemically defined center, a bioisosteric fluorine atom, and an N-acetyl group.

The fluorine atom, a relatively small and highly electronegative element, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. Its introduction is a well-established strategy for enhancing the drug-like properties of a compound. The N-acetyl group serves to neutralize the charge of the amino group, which can improve cell permeability and metabolic stability by mimicking the internal residues of a peptide chain. Furthermore, the defined (S)-stereochemistry is crucial for specific interactions with chiral biological targets such as enzymes and receptors, often leading to improved potency and reduced off-target effects.

This technical guide provides a comprehensive overview of the synthesis and incorporation of this compound into drug scaffolds. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this valuable building block. We will delve into the synthetic protocols for the core moiety and its subsequent coupling to amine-containing scaffolds, underpinned by mechanistic rationale and practical insights.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a building block is essential for its effective application in synthesis and for predicting its influence on the properties of the final drug candidate.

PropertyValueSource
Molecular Formula C₁₀H₁₀FNO₃
Molecular Weight 211.19 g/mol
Appearance White to off-white solidGeneral observation
Purity ≥97%
Topological Polar Surface Area (TPSA) 66.4 Ų
LogP 1.0875
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 2
Rotatable Bonds 3

Synthesis of the Core Moiety: this compound

The synthesis of the target molecule begins with the enantiomerically pure amino acid, (S)-2-amino-2-(4-fluorophenyl)acetic acid. The subsequent N-acetylation is a straightforward yet critical step.

Protocol 1: N-Acetylation of (S)-2-amino-2-(4-fluorophenyl)acetic acid

This protocol is adapted from a general and robust method for the acetylation of α-amino acids.[1]

Rationale: The reaction proceeds via the nucleophilic attack of the amino group on the carbonyl carbon of acetic anhydride. The reaction is typically performed in an aqueous medium, and the pH is maintained to ensure the amino group is sufficiently nucleophilic.

Materials:

  • (S)-2-amino-2-(4-fluorophenyl)acetic acid

  • Acetic anhydride (95% or higher)

  • Deionized water

  • Ice bath

  • Mechanical stirrer

  • pH meter or pH paper

  • Sodium Hydroxide (NaOH) solution (e.g., 2M) for pH adjustment (if necessary)

  • Hydrochloric acid (HCl) solution (e.g., 2M) for acidification

Procedure:

  • In a flask equipped with a mechanical stirrer, dissolve (S)-2-amino-2-(4-fluorophenyl)acetic acid (1.0 equivalent) in deionized water.

  • Cool the solution in an ice bath with vigorous stirring.

  • Slowly add acetic anhydride (2.0 equivalents) to the solution in one portion.

  • Continue vigorous stirring for 20-30 minutes. The reaction is exothermic, and the temperature should be monitored.

  • After the initial reaction subsides, allow the solution to stir for an additional 1-2 hours at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the solution in an ice bath and acidify to a pH of approximately 2 with a suitable acid (e.g., 2M HCl) to precipitate the product.

  • Place the flask in a refrigerator overnight to ensure complete crystallization.

  • Collect the precipitate by vacuum filtration, wash with ice-cold water, and dry under vacuum at 100-110°C.

  • The filtrate can be concentrated under reduced pressure to yield a second crop of the product.

Diagram of the Synthetic Pathway:

Synthesis of this compound start (S)-2-amino-2-(4-fluorophenyl)acetic acid product This compound start->product N-Acetylation reagent Acetic Anhydride (Ac₂O) reagent->product Amide Coupling Workflow cluster_reactants Reactants cluster_reagents Coupling Reagents & Base Acid This compound Activation Carboxylic Acid Activation Acid->Activation Amine Amine-containing Scaffold (R-NH₂ or R₂NH) Coupling Amide Bond Formation Amine->Coupling Coupling_Reagent EDC/HOBt or HATU Coupling_Reagent->Activation Base DIPEA Base->Activation Activation->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification Column Chromatography Workup->Purification Product Final Drug Conjugate Purification->Product

Sources

Application Note: A Scientist's Guide to Robust LC-MS/MS Quantification in Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Gold Standard for Bioanalysis

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has become the definitive tool for quantitative bioanalysis in drug development and clinical research.[1][2] Its superior sensitivity and selectivity allow for the precise measurement of drugs, metabolites, and biomarkers in complex biological matrices like plasma, serum, and urine.[1][3] This application note provides a comprehensive, experience-driven guide to developing and validating a robust LC-MS/MS method. We will delve into the causality behind critical experimental choices, moving beyond a simple recitation of steps to empower researchers with the knowledge to build self-validating, reliable assays.

The Quantitative Bioanalytical Workflow: A High-Level View

A successful quantitative LC-MS/MS assay is a multi-stage process, where the quality of the final data is contingent on the optimization of each preceding step. The overall workflow involves isolating the analyte from the biological matrix, separating it from other components, and then detecting and quantifying it with high specificity.

LCMSMS_Workflow cluster_PreAnalytics Pre-Analytics cluster_Analytics Analytics cluster_PostAnalytics Post-Analytics Sample Biological Sample (e.g., Plasma, Urine) IS_Spike Spike Internal Standard (IS) Sample->IS_Spike Add Reference SamplePrep Sample Preparation (Extraction) IS_Spike->SamplePrep Isolate Analyte LC Liquid Chromatography (Separation) SamplePrep->LC Inject Extract MS Tandem Mass Spectrometry (Detection) LC->MS Ionize & Fragment Data Data Acquisition & Processing MS->Data Detect Signals Quant Quantification (Calibration Curve) Data->Quant Integrate Peaks Result Final Concentration Result Quant->Result Calculate

Caption: High-level workflow for LC-MS/MS quantification.

Part 1: Sample Preparation - The Foundation of a Robust Assay

The primary goal of sample preparation is to isolate the analyte of interest from the complex biological matrix, which is laden with proteins, salts, phospholipids, and other endogenous components that can interfere with the analysis.[4] This interference, known as the "matrix effect," can suppress or enhance the analyte's signal during ionization, leading to inaccurate and irreproducible results.[5][6][7][8] An effective sample preparation strategy is the first and most critical line of defense against matrix effects.[5][6]

The Indispensable Role of the Internal Standard (IS)

Before any extraction begins, a known concentration of an Internal Standard (IS) is added to every sample, calibrator, and quality control (QC) sample. The IS is a compound that is chemically and physically similar to the analyte. Its purpose is to co-elute and experience similar variations in extraction efficiency and matrix effects as the analyte.[9][10] By calculating the ratio of the analyte response to the IS response, we can correct for these variations, ensuring accurate quantification.[10]

  • Stable Isotope Labeled (SIL) IS: This is the "gold standard." A SIL-IS is the analyte molecule synthesized with heavy isotopes (e.g., ¹³C, ¹⁵N, ²H). It is chemically identical to the analyte, ensuring it behaves virtually identically during extraction and chromatography, and co-elutes perfectly.[9][11] This provides the most effective compensation for matrix effects.[12]

  • Analog IS: When a SIL-IS is unavailable or prohibitively expensive, a structural analog can be used.[11][13] This is a molecule with a structure very similar to the analyte.[9] Careful selection is crucial to ensure it mimics the analyte's behavior as closely as possible.[13]

Common Sample Preparation Techniques

The choice of extraction technique is a balance between sample cleanliness, recovery, throughput, and cost.[4]

TechniquePrincipleProsCons
Protein Precipitation (PPT) A water-miscible organic solvent (e.g., acetonitrile, methanol) is added to denature and precipitate proteins.[14][15]Fast, simple, inexpensive, high-throughput.[14][15][16]"Dirty" extract; does not effectively remove phospholipids or salts, leading to higher potential for matrix effects.[16][17]
Liquid-Liquid Extraction (LLE) Analyte is partitioned between the aqueous sample and a water-immiscible organic solvent based on polarity and pH.[14][15]Cleaner extract than PPT, can concentrate the analyte.[14]More labor-intensive, lower throughput, requires solvent optimization.[15]
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a different solvent.[18]Provides the cleanest extracts, high analyte concentration, significantly reduces matrix effects.[17][19]Most expensive, requires more extensive method development.[4]
Protocol 1: Protein Precipitation (PPT)
  • Aliquot: Pipette 100 µL of the biological sample (plasma, serum) into a microcentrifuge tube.

  • Spike IS: Add the internal standard solution.

  • Precipitate: Add 300 µL of cold acetonitrile (or other suitable organic solvent). This 3:1 ratio is a common starting point.

  • Vortex: Mix vigorously for 1-2 minutes to ensure complete protein precipitation.[20]

  • Centrifuge: Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Collect Supernatant: Carefully transfer the supernatant, which contains the analyte and IS, to a clean tube or 96-well plate for analysis.[18]

Protocol 2: Liquid-Liquid Extraction (LLE)
  • Aliquot & Spike: Pipette 100 µL of sample into a tube and add the internal standard.

  • pH Adjustment (Optional but recommended): Adjust the sample pH with a buffer to ensure the analyte is in a neutral, non-ionized state, which maximizes its partitioning into the organic solvent.

  • Extract: Add an appropriate volume (e.g., 600 µL) of a water-immiscible organic solvent (e.g., methyl tert-butyl ether, ethyl acetate).[15]

  • Mix: Vortex or shake vigorously for 5-10 minutes to facilitate extraction.

  • Centrifuge: Centrifuge at a moderate speed to separate the aqueous and organic layers.

  • Isolate & Evaporate: Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute: Reconstitute the dried extract in a small volume of mobile phase-compatible solution for injection into the LC-MS/MS system.[15]

Protocol 3: Solid-Phase Extraction (SPE)
  • Condition: Pass a conditioning solvent (e.g., methanol) through the SPE cartridge or well to activate the sorbent.[18]

  • Equilibrate: Pass an equilibration solvent (e.g., water or buffer) to prepare the sorbent for the sample.

  • Load: Load the pre-treated sample (spiked with IS) onto the cartridge. The analyte and some impurities will bind to the sorbent.[18]

  • Wash: Pass a wash solvent through the cartridge to remove weakly bound interferences while the analyte remains bound.[18]

  • Elute: Pass an elution solvent through the cartridge to disrupt the analyte-sorbent interaction and collect the purified analyte in a clean tube.[18]

  • Evaporate & Reconstitute: Similar to LLE, the eluate is often evaporated and reconstituted prior to injection.

Part 2: Liquid Chromatography - Achieving Separation

The "LC" in LC-MS/MS is not merely a sample introduction system. Its primary role is to chromatographically separate the analyte and its IS from co-extracted endogenous components that may cause matrix effects.[7] Even if two compounds have different masses, if they enter the mass spectrometer's ion source at the same time, they can compete for ionization, leading to signal suppression.[5]

Key parameters to optimize include:

  • Column Chemistry: Reversed-phase (e.g., C18) columns are the workhorse for most small molecule applications, separating compounds based on hydrophobicity.

  • Mobile Phase: A mixture of water and an organic solvent (acetonitrile or methanol) is used. Modifiers like formic acid or ammonium formate are added to improve peak shape and ionization efficiency by promoting the formation of protonated molecules [M+H]⁺.

  • Gradient Elution: A programmed change in the mobile phase composition during the run is used to effectively separate compounds with a range of polarities and to ensure that the analyte elutes in a sharp, symmetrical peak.

Part 3: Mass Spectrometry - The Key to Selectivity and Sensitivity

The mass spectrometer provides two layers of selectivity, making the technique exceptionally specific. A triple quadrupole mass spectrometer is the most common instrument for quantification.[21]

MRM_Principle IonSource Ion Source (e.g., ESI) Q1 Quadrupole 1 (Q1) Mass Filter IonSource->Q1 All Ions Q2 Quadrupole 2 (Q2) Collision Cell Q1->Q2 Select Precursor Ion (e.g., m/z 300) Q3 Quadrupole 3 (Q3) Mass Filter Q2->Q3 Fragment Precursor (CID) Detector Detector Q3->Detector Select Product Ion (e.g., m/z 150)

Caption: Principle of Multiple Reaction Monitoring (MRM).

Ionization and Compound Tuning

First, the analyte molecules eluting from the LC column must be ionized. Electrospray Ionization (ESI) is the most common technique, creating charged droplets that evaporate to produce gas-phase ions.[22] To maximize sensitivity, the ESI source parameters must be optimized for the specific analyte. This is typically done by infusing a solution of the pure analyte directly into the mass spectrometer and adjusting parameters to find the optimal signal.

Key ESI parameters include:

  • Capillary Voltage: The voltage applied to the ESI needle; crucial for efficient ionization.[23]

  • Nebulizer Gas Pressure: Controls the formation of fine droplets.[23]

  • Drying Gas Flow and Temperature: Aids in desolvation of the droplets to release gas-phase ions.[24]

Multiple Reaction Monitoring (MRM)

MRM is the scan mode that gives quantitative LC-MS/MS its exceptional selectivity and sensitivity.[21][25][26][27]

  • Q1 - Precursor Ion Selection: The first quadrupole (Q1) is set to act as a mass filter, only allowing ions with the specific mass-to-charge ratio (m/z) of our analyte (the "precursor ion") to pass through.[21]

  • Q2 - Collision-Induced Dissociation (CID): The precursor ions then enter the second quadrupole (Q2), which is filled with an inert gas (like argon). The ions collide with the gas molecules and fragment into smaller, characteristic "product ions."[3]

  • Q3 - Product Ion Selection: The third quadrupole (Q3) also acts as a mass filter, set to allow only a specific, intense product ion to pass through to the detector.[21]

This specific precursor → product ion transition is a unique signature for the analyte. By monitoring one or two such transitions for the analyte and its IS, the instrument can quantify the analyte with extremely high confidence, even in a complex matrix.[21]

Part 4: Method Validation - Ensuring Trustworthy Results

Once the method is developed, it must be rigorously validated to prove it is fit for its intended purpose.[28][29] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have published guidelines detailing the required validation experiments.[29][30][31][32] The current harmonized standard is the ICH M10 guideline.[30][33]

The goal is to demonstrate the method's accuracy, precision, selectivity, and robustness.[34]

Validation ParameterPurposeTypical Acceptance Criteria (ICH M10)[28]
Selectivity To ensure the method can differentiate the analyte from other components in the matrix.No significant interfering peaks at the retention time of the analyte and IS in blank matrix.
Calibration Curve / Linearity To demonstrate the relationship between instrument response and analyte concentration.At least 6 non-zero points; correlation coefficient (r²) ≥ 0.99 is generally expected.
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy.Response should be ≥ 5x blank response. Precision: ≤20% CV; Accuracy: ±20% of nominal.
Accuracy & Precision To determine how close measured values are to the true value (accuracy) and how reproducible the measurements are (precision).For QC samples (Low, Mid, High): Precision (CV) ≤15%; Accuracy within ±15% of nominal.
Matrix Effect To assess the impact of the biological matrix on the ionization of the analyte.[8]The IS-normalized matrix factor across different lots of matrix should have a CV ≤15%.
Recovery To determine the efficiency of the extraction process.Should be consistent and reproducible, though 100% recovery is not required.
Stability To ensure the analyte is stable in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, bench-top).Mean concentration at each stability condition should be within ±15% of the nominal concentration.

Conclusion

Developing a robust and reliable LC-MS/MS method for quantification in biological matrices is a systematic, scientific endeavor. It requires a deep understanding of the interplay between sample preparation, chromatography, and mass spectrometry. By focusing on minimizing matrix effects through meticulous sample cleanup, achieving chromatographic separation, and leveraging the specificity of MRM, researchers can generate high-quality, defensible data. Adherence to rigorous validation principles, as outlined by regulatory guidelines, is the final, essential step to ensure the method is truly fit-for-purpose, providing the trustworthy results that underpin critical decisions in drug development and clinical science.

References

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Application Notes and Protocols: The Strategic Use of Internal Standards in Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Quantitative mass spectrometry (MS) has become an indispensable tool in diverse scientific fields, from pharmaceutical development to clinical diagnostics and environmental monitoring.[1][2] The accuracy and reliability of quantitative data are paramount. This document provides an in-depth guide to the principles and applications of internal standards (IS) in mass spectrometry. It is designed for researchers, scientists, and drug development professionals seeking to enhance the robustness and precision of their quantitative MS-based assays. We will explore the fundamental rationale for using internal standards, delve into the criteria for their selection, compare different types of internal standards, and provide detailed protocols for their implementation and validation.

The Rationale for Internal Standards in Mass Spectrometry

Mass spectrometry, while highly sensitive and selective, is not inherently quantitative.[3] The signal intensity of an analyte can be influenced by a multitude of factors throughout the analytical workflow.[2][4][5] These variables can introduce both systematic and random errors, compromising the accuracy and precision of the final quantitative results.[6]

An internal standard is a compound of known concentration that is added to all samples—calibrators, quality controls, and unknowns—at a consistent amount.[4][6] The fundamental principle of the internal standard method is to use the ratio of the analyte signal to the internal standard signal for quantification, rather than the absolute signal of the analyte.[4][6][7] This ratiometric approach effectively normalizes for variations that can occur during:

  • Sample Preparation: Inconsistencies in extraction efficiency, sample loss during transfer, and derivatization reactions.[2][5]

  • Injection Volume: Minor fluctuations in the volume of sample introduced into the instrument.[4]

  • Instrumental Performance: Drifts in detector sensitivity and other instrument-related variations over time.[2][5]

  • Matrix Effects: Ion suppression or enhancement caused by co-eluting compounds from the sample matrix, which can significantly alter the ionization efficiency of the analyte.[2][7][8]

By subjecting the internal standard to the same experimental conditions as the analyte, it is assumed that any variations affecting the analyte will similarly affect the internal standard.[6] This allows for a more accurate and reproducible measurement of the analyte's concentration.[6][7]

Selecting the Ideal Internal Standard: A Multifaceted Decision

The success of the internal standard method hinges on the careful selection of an appropriate IS. An ideal internal standard should closely mimic the physicochemical properties and behavior of the analyte throughout the entire analytical process.[4][5]

Key Selection Criteria:
  • Structural Similarity: The IS should be structurally similar to the analyte to ensure comparable behavior during sample preparation and chromatographic separation.[5][6]

  • Co-elution (for LC-MS): In liquid chromatography-mass spectrometry (LC-MS), the IS should ideally co-elute with the analyte to experience the same matrix effects.[9]

  • Distinct Mass-to-Charge Ratio (m/z): The IS must have a different m/z from the analyte to be distinguished by the mass spectrometer.[10] A mass difference of at least 3-4 Da is generally recommended to avoid isotopic overlap.[9]

  • Absence in Samples: The chosen IS must not be naturally present in the biological or environmental samples being analyzed.[1][6]

  • Chemical Stability: The IS should be stable throughout the sample preparation, storage, and analysis process.[10]

  • Commercial Availability and Purity: The IS should be readily available in high purity.[7]

dot graph "IS_Selection_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, size="7.6,7.6", bgcolor="#F1F3F4", label="Internal Standard Selection Workflow", fontname="Arial", fontsize=14, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

A [label="Define Analyte of Interest", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Is a Stable Isotope-Labeled (SIL) IS Available?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Select SIL-IS", fillcolor="#34A853", fontcolor="#FFFFFF"]; D [label="Consider Structural Analog IS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Evaluate Key Criteria:\n- Structural Similarity\n- Co-elution\n- Distinct m/z\n- Stability\n- Not Endogenous", shape=Mrecord, fillcolor="#FFFFFF", fontcolor="#202124"]; F [label="Validate IS Performance", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="Implement in Assay", fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B; B -> C [label="Yes"]; B -> D [label="No"]; C -> E; D -> E; E -> F; F -> G; } Caption: Workflow for selecting an appropriate internal standard.

Types of Internal Standards

The choice of internal standard type is a critical decision in method development. The two primary categories are Stable Isotope-Labeled (SIL) internal standards and structural analogs.

Stable Isotope-Labeled (SIL) Internal Standards: The Gold Standard

SIL internal standards are considered the "gold standard" for quantitative mass spectrometry.[11] These are molecules in which one or more atoms of the analyte have been replaced with a stable (non-radioactive) heavy isotope, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[5][9][12]

  • Advantages:

    • Near-Identical Properties: SIL-IS have nearly identical chemical and physical properties to the analyte, ensuring they co-elute during chromatography and experience the same matrix effects.[11][12]

    • Superior Correction: They provide the most accurate compensation for variability in sample preparation, extraction, and ionization.[11]

  • Considerations:

    • Cost and Availability: SIL-IS can be expensive and may not be commercially available for all analytes.[3][13]

    • Isotopic Purity: It's crucial to ensure high isotopic purity to prevent interference from the unlabeled analyte.[9]

    • Deuterium Labeling: While common, deuterium-labeled standards can sometimes exhibit slightly different chromatographic retention times compared to the unlabeled analyte, a phenomenon known as the "isotope effect".[3][13]

Structural Analog Internal Standards

When a SIL-IS is not available or is cost-prohibitive, a structural analog can be a suitable alternative.[3][13] These are compounds that are chemically similar to the analyte but are not isotopically labeled.[1][11]

  • Advantages:

    • Lower Cost and Wider Availability: Structural analogs are often more affordable and readily available than SIL-IS.

  • Disadvantages:

    • Imperfect Mimicry: Due to structural differences, they may not perfectly mimic the analyte's behavior during extraction, chromatography, and ionization.[3]

    • Differential Matrix Effects: They are more susceptible to differential matrix effects, which can lead to inaccuracies in quantification.[9]

Internal Standard Type Advantages Disadvantages Best For
Stable Isotope-Labeled (SIL) - Nearly identical physicochemical properties to the analyte.[11][12]- Co-elutes with the analyte, experiencing the same matrix effects.[9][12]- Provides the most accurate correction for variability.[11]- Can be expensive and not always commercially available.[3][13]- Potential for isotopic interference if purity is low.[9]- Deuterium labels can sometimes cause slight shifts in retention time.[3][13]Regulated bioanalysis, clinical diagnostics, and applications requiring the highest accuracy and precision.
Structural Analog - Generally less expensive and more readily available.[3]- Can provide acceptable performance when a SIL-IS is not an option.- Does not perfectly mimic the analyte's behavior.[3]- More prone to differential matrix effects.[9]- May have different extraction recoveries and ionization efficiencies.Research applications, early-stage drug discovery, and situations where a SIL-IS is unavailable.

Protocol for Internal Standard Implementation

This protocol outlines the general steps for incorporating an internal standard into a quantitative LC-MS/MS assay.

Preparation of Stock and Working Solutions
  • Internal Standard Stock Solution: Accurately weigh a known amount of the internal standard and dissolve it in a suitable solvent to create a concentrated stock solution (e.g., 1 mg/mL). Store this solution under appropriate conditions to ensure stability.

  • Internal Standard Working Solution: Prepare a working solution by diluting the stock solution to a concentration that, when added to the samples, will result in a robust and reproducible signal in the mass spectrometer. The concentration should be consistent across all samples and ideally fall within the mid-range of the calibration curve.[6]

Sample Preparation with Internal Standard
  • Aliquot Samples: Aliquot a precise volume of your unknown samples, calibration standards, and quality control samples into appropriate tubes.

  • Add Internal Standard: Add a fixed and consistent volume of the internal standard working solution to every tube.[4] It is crucial to add the IS as early as possible in the sample preparation process to account for variability in all subsequent steps.[5][14]

  • Vortex/Mix: Thoroughly vortex or mix each sample to ensure homogeneity.

  • Proceed with Extraction: Continue with your established sample preparation protocol (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction).

dot graph "IS_Implementation_Protocol" { graph [layout=dot, rankdir=TB, splines=ortho, size="7.6,7.6", bgcolor="#F1F3F4", label="Internal Standard Implementation Protocol", fontname="Arial", fontsize=14, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

A [label="Prepare IS Stock and Working Solutions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Aliquot Samples, Calibrators, and QCs", fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="Add Fixed Volume of IS Working Solution to All Samples", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Vortex/Mix Thoroughly", fillcolor="#FFFFFF", fontcolor="#202124"]; E [label="Perform Sample Extraction/Cleanup", fillcolor="#FFFFFF", fontcolor="#202124"]; F [label="Analyze by LC-MS/MS", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Process Data: Calculate Analyte/IS Response Ratio", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H [label="Generate Calibration Curve and Quantify Unknowns", fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> C; B -> C; C -> D -> E -> F -> G -> H; } Caption: Step-by-step protocol for implementing an internal standard.

Data Analysis and Quantification
  • Acquire Data: Analyze the prepared samples using your LC-MS/MS method.

  • Calculate Response Ratios: For each injection, determine the peak area (or height) of both the analyte and the internal standard. Calculate the response ratio by dividing the analyte's peak area by the internal standard's peak area.[6]

  • Construct Calibration Curve: For the calibration standards, plot the response ratio (y-axis) against the known concentration of the analyte (x-axis).[15]

  • Determine Unknown Concentrations: Use the linear regression equation from the calibration curve to calculate the concentration of the analyte in your unknown samples based on their measured response ratios.[15]

Validation and Troubleshooting

The performance of the internal standard must be rigorously validated to ensure the reliability of the quantitative data.

Method Validation

During method validation, as per regulatory guidelines (e.g., FDA), it is essential to monitor the internal standard's response.[3][16][17]

  • Consistency of IS Response: The absolute response of the internal standard should be reasonably consistent across all samples in an analytical run.[4] Significant variability in the IS response can indicate problems with sample preparation, instrument performance, or severe matrix effects.[18][19]

  • Parallelism: In cases of IS variability, parallelism experiments can be conducted to ensure that the IS is tracking the analyte's behavior consistently across different sample matrices and concentrations.[19]

Troubleshooting Internal Standard Variability
  • Random Fluctuation: This may suggest issues with inconsistent pipetting, incomplete extraction, or problems with the autosampler.[18]

  • Systematic Drift: A gradual increase or decrease in the IS signal throughout a run could indicate deteriorating chromatographic performance, a dirty ion source, or instability in the mass spectrometer.[2]

dot graph "Troubleshooting_IS_Variability" { graph [layout=dot, rankdir=TB, splines=ortho, size="7.6,7.6", bgcolor="#F1F3F4", label="Troubleshooting Internal Standard Variability", fontname="Arial", fontsize=14, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

A [label="High IS Variability Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; B [label="Investigate Sample Preparation\n- Pipetting consistency\n- Extraction efficiency\n- Mixing", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Check LC System & Autosampler\n- Injection volume precision\n- Carryover\n- Column performance", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Inspect MS Detector\n- Ion source cleanliness\n- Spray needle position\n- Detector stability", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Re-evaluate IS Selection\n- Is the IS appropriate for the matrix?\n- Consider a different IS", fillcolor="#4285F4", fontcolor="#FFFFFF"];

A -> B; A -> C; A -> D; B -> E [style=dashed]; C -> E [style=dashed]; D -> E [style=dashed]; } Caption: A logical workflow for troubleshooting internal standard variability.

Conclusion

The proper use of internal standards is a cornerstone of robust and reliable quantitative mass spectrometry. By compensating for the inherent variability in the analytical process, internal standards significantly improve the accuracy and precision of results. While stable isotope-labeled internal standards represent the ideal choice, structural analogs can also be employed effectively with careful validation. A thorough understanding of the principles of internal standardization, meticulous selection of the appropriate IS, and rigorous validation of its performance are essential for generating high-quality, defensible quantitative data in any research, clinical, or drug development setting.

References

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link]

  • Chemistry For Everyone. (2025, August 3). What Is An Internal Standard And Why Is It Used In LC-MS?. YouTube. [Link]

  • Crawford Scientific. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407. [Link]

  • National Measurement Laboratory. (n.d.). USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. [Link]

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  • Dolan, J. W. (2009). When Should an Internal Standard be Used?. LCGC North America, 27(4), 308-312. [Link]

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  • Reddit. (2019, January 15). I am embarking on a metabolomics journey this year. Starting from basics- What is the difference between standard and internal standard?. [Link]

  • Wüst, M., & Hoffmann, R. (2022). Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. Pharmaceuticals, 15(1), 103. [Link]

  • Grokipedia. (n.d.). Internal standard. [Link]

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  • Shimadzu. (n.d.). Qualitative and Quantitative Analysis by ICP-MS. [Link]

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  • U.S. Food and Drug Administration. (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. [Link]

  • Reddit. (2023, October 2). How to make a Internal Standard mix..... [Link]

  • Ji, A. J., & Ji, Q. C. (2024). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. Bioanalysis, 16(9), 567–576. [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of (S)-2-Acetamido-2-(4-fluorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (S)-2-Acetamido-2-(4-fluorophenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges encountered during the purification of this important pharmaceutical intermediate.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound, providing step-by-step solutions and the scientific reasoning behind them.

Issue 1: Low Yield After Crystallization

Question: I am experiencing a significant loss of product during the crystallization step. What are the potential causes and how can I improve my yield?

Answer:

Low yield during crystallization is a common issue that can often be resolved by carefully optimizing the crystallization conditions. Here’s a systematic approach to troubleshooting:

1. Re-evaluate Your Solvent System:

  • Causality: The ideal crystallization solvent (or solvent mixture) should dissolve the compound well at elevated temperatures but poorly at lower temperatures. If the compound is too soluble at low temperatures, a significant portion will remain in the mother liquor, leading to low recovery.

  • Protocol:

    • Solubility Screening: Perform small-scale solubility tests with a variety of solvents. Common choices for similar acetamido acids include ethanol, isopropanol, ethyl acetate, and mixtures with water or heptane.

    • Solvent Polarity: this compound is a moderately polar molecule. Experiment with solvent systems of varying polarities.

    • Antisolvent Addition: Consider using an antisolvent. Dissolve your crude product in a minimal amount of a good solvent at an elevated temperature. Then, slowly add a pre-warmed antisolvent (in which your product is poorly soluble) until you observe slight turbidity. Allow the solution to cool slowly.

2. Optimize the Cooling Rate:

  • Causality: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities within the crystal lattice. Slow, controlled cooling allows for the growth of larger, purer crystals and maximizes yield.

  • Protocol:

    • After dissolving the compound at an elevated temperature, allow the flask to cool slowly to room temperature.

    • Once at room temperature, transfer the flask to an ice bath for a more complete precipitation.

    • For even slower cooling, insulate the flask with glass wool or place it in a Dewar flask.

3. Check for Complete Precipitation:

  • Causality: Insufficient cooling time or temperature can result in incomplete precipitation of the product.

  • Protocol:

    • After the initial cooling period, scratch the inside of the flask with a glass rod to induce crystallization if none has occurred.

    • If crystals have formed, cool the mixture in an ice bath or refrigerator for an extended period (e.g., several hours to overnight) to ensure maximum precipitation.

4. Analyze the Mother Liquor:

  • Causality: A significant amount of product may remain in the mother liquor.

  • Protocol:

    • After filtration, concentrate a small sample of the mother liquor and analyze it by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to quantify the amount of remaining product.

    • If a substantial amount of product is present, you can attempt a second crop of crystals by partially evaporating the solvent and re-cooling.

Issue 2: Poor Purity Profile (Presence of Impurities)

Question: My purified this compound shows the presence of several impurities in the HPLC analysis. How can I improve the purity?

Answer:

Achieving high purity is critical for pharmaceutical intermediates.[1] Impurities can arise from the synthetic route or degradation.[2] Here’s how to address purity issues:

1. Identify the Impurities:

  • Causality: Understanding the nature of the impurities is the first step to effectively removing them. Common impurities can include starting materials, by-products, or diastereomers.

  • Protocol:

    • If possible, use techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the molecular weights of the impurities.[2]

    • Consider the synthetic pathway to hypothesize the structures of potential by-products.

2. Optimize the Purification Method:

  • Crystallization:

    • Causality: Crystallization is an excellent technique for removing impurities with different solubility profiles than the desired compound.

    • Protocol:

      • Recrystallization: Perform a second crystallization of the purified material.

      • Solvent Choice: Select a solvent system where the impurities are either highly soluble (remain in the mother liquor) or very insoluble (can be filtered off from the hot solution).

  • Chromatography:

    • Causality: When crystallization is insufficient, column chromatography provides a more powerful separation based on the differential adsorption of compounds to a stationary phase.

    • Protocol:

      • Stationary Phase: For a moderately polar compound like this compound, silica gel is a common choice.

      • Mobile Phase: Develop a solvent system using TLC that provides good separation between your product and the impurities. A common starting point is a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol).

      • Chiral Chromatography: If you suspect the presence of the (R)-enantiomer, chiral HPLC or SFC (Supercritical Fluid Chromatography) will be necessary to achieve enantiomeric purity.[3][] These techniques use a chiral stationary phase (CSP) to differentiate between enantiomers.[5]

3. Implement a Wash Step:

  • Causality: Washing the crude product before purification can remove certain impurities.

  • Protocol:

    • If your crude product is a solid, you can perform a slurry wash with a solvent in which the desired product is sparingly soluble, but the impurities are more soluble.

Issue 3: Difficulty in Determining Enantiomeric Excess (e.e.)

Question: I am struggling to get a clear separation of the enantiomers of 2-Acetamido-2-(4-fluorophenyl)acetic acid using my current chiral HPLC method. What can I do?

Answer:

Determining the enantiomeric excess is crucial for chiral molecules.[6] If you're facing challenges with your chiral HPLC method, consider the following:

1. Method Development for Chiral HPLC:

  • Causality: The separation of enantiomers on a chiral stationary phase (CSP) is highly dependent on the mobile phase composition and the nature of the CSP itself.

  • Protocol:

    • Column Selection: There are various types of CSPs available, such as those based on polysaccharides (e.g., cellulose or amylose derivatives), proteins, or macrocyclic antibiotics.[7] If one type of column is not providing separation, try another with a different chiral selector.

    • Mobile Phase Optimization:

      • Systematically vary the ratio of the organic modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., hexane).

      • Additives like trifluoroacetic acid (TFA) or diethylamine (DEA) can significantly impact the peak shape and resolution by interacting with the analyte and the stationary phase. Experiment with small amounts (e.g., 0.1%) of these additives.

    • Temperature: Column temperature can affect the separation. Try running the analysis at different temperatures (e.g., 25°C, 30°C, 40°C).

2. Alternative Analytical Techniques:

  • Causality: While chiral HPLC is the most common method, other techniques can also be employed.

  • Protocol:

    • Chiral Derivatization: Convert the enantiomers into diastereomers by reacting them with a chiral derivatizing agent. The resulting diastereomers can then be separated on a standard (achiral) HPLC column.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral shift reagent in NMR can sometimes allow for the differentiation and quantification of enantiomers.

II. Frequently Asked Questions (FAQs)

Q1: What is the typical solubility profile of this compound?

A1: this compound is generally soluble in polar organic solvents such as methanol, ethanol, and ethyl acetate. It has limited solubility in non-polar solvents like hexane and is sparingly soluble in water.[8] This solubility profile is key to designing effective crystallization and chromatographic purification strategies.

Q2: Are there any specific safety precautions I should take when handling this compound?

A2: Yes, as with any chemical, proper safety precautions are essential. This compound may cause skin and eye irritation.[9] Always work in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed information.

Q3: How can I monitor the progress of my purification?

A3: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of your purification. By spotting the crude mixture, the fractions from your column chromatography, and the purified product on a TLC plate, you can visualize the separation of the desired compound from impurities. For more quantitative analysis, HPLC is the preferred method.

Q4: What are the potential sources of the (R)-enantiomer impurity?

A4: The presence of the undesired (R)-enantiomer can stem from the synthetic route. If the synthesis is not perfectly stereoselective or if a racemic starting material was used, the final product will be a mixture of enantiomers. Racemization can also occur under harsh reaction or purification conditions (e.g., high temperatures or extreme pH).

Q5: My purified product is an oil, but I expect a solid. What should I do?

A5: If your product is an oil, it may be due to the presence of residual solvent or impurities that are depressing the melting point. Try the following:

  • Drying: Ensure the product is thoroughly dried under high vacuum to remove any remaining solvent.[1]

  • Trituration: Add a small amount of a non-polar solvent (like hexane or diethyl ether) in which your product is insoluble. The impurities may dissolve in the solvent, leaving your product to solidify.

  • Re-purification: If the product remains an oil, it likely requires further purification by column chromatography to remove the impurities.

III. Experimental Protocols & Data

Table 1: Recommended Starting Conditions for Purification
ParameterCrystallizationColumn Chromatography
Solvent System Ethanol/Water or Ethyl Acetate/HeptaneHexane/Ethyl Acetate with 0.1% Acetic Acid
Stationary Phase N/ASilica Gel (230-400 mesh)
Monitoring Visual inspection, TLC of mother liquorTLC, HPLC
Expected Purity >95%>99%
Protocol 1: Crystallization of this compound
  • Place the crude this compound in an appropriately sized Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (e.g., hot ethanol) to dissolve the solid completely.

  • If necessary, filter the hot solution to remove any insoluble impurities.

  • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Dry the crystals under vacuum to a constant weight.

Protocol 2: Chiral HPLC Analysis
  • Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H or similar).

  • Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v) with 0.1% trifluoroacetic acid. The exact ratio may need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 25 °C.

IV. Visualized Workflows

Diagram 1: General Purification Workflow

G cluster_0 Purification Strategy Crude Product Crude Product Crystallization Crystallization Crude Product->Crystallization Initial Purification Purity Check (TLC/HPLC) Purity Check (TLC/HPLC) Crystallization->Purity Check (TLC/HPLC) Column Chromatography Column Chromatography Column Chromatography->Purity Check (TLC/HPLC) Further Purification Purity Check (TLC/HPLC)->Column Chromatography Purity <99% Pure Product Pure Product Purity Check (TLC/HPLC)->Pure Product Purity >99%

Caption: A decision-based workflow for the purification of this compound.

Diagram 2: Troubleshooting Low Crystallization Yield

G cluster_1 Troubleshooting Low Yield Low Yield Low Yield Optimize Solvent Optimize Solvent Low Yield->Optimize Solvent Control Cooling Rate Control Cooling Rate Low Yield->Control Cooling Rate Ensure Complete Precipitation Ensure Complete Precipitation Low Yield->Ensure Complete Precipitation Improved Yield Improved Yield Optimize Solvent->Improved Yield Control Cooling Rate->Improved Yield Analyze Mother Liquor Analyze Mother Liquor Ensure Complete Precipitation->Analyze Mother Liquor Analyze Mother Liquor->Improved Yield Second Crop

Caption: A systematic approach to troubleshooting low yields during crystallization.

V. References

  • Crystal structure and Hirfeld surface analysis of 2-azido-N-(4-fluorophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • What are the key steps in the purification of pharmaceutical intermediates? - Blog. Available at: [Link]

  • Troubleshooting - The Pharma Master. Available at: [Link]

  • Achieve high-throughput LC/MS purification of pharmaceutical impurities. Agilent. Available at: [Link]

  • Troubleshooting Guide - Phenomenex. Available at: [Link]

  • Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers. Available at: [Link]

  • Chiral Drug Separation. Journal of Pharmaceutical Sciences. Available at: [Link]

  • "UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE". International Journal of Novel Research and Development. Available at: [Link]

  • Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. ACG Publications. Available at: [Link]

  • Process for the preparation of fluorophenylacetic acids and derivatives thereof. Google Patents. Available at:

  • Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. Available at: [Link]

  • Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. Molecules. Available at: [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

  • Synthetic method of 2- (4-bromo-2-cyano-6-fluorophenyl) acetic acid. Google Patents. Available at:

  • 2-[2-(4-Fluorobenzenesulfonamido)acetamido]acetic acid | C10H11FN2O5S. PubChem. Available at: [Link]

  • 2-(4-Fluorophenyl)acetic acid | C8H7FO2. PubChem. Available at: [Link]

  • HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry. SIELC Technologies. Available at: [Link]

  • Preparation method 2,4,5-trifluorophenylacetic acid. Google Patents. Available at:

  • Process for the preparation of 2,4,5-trifluorophenylacetic acid. Google Patents. Available at:

  • 4 Fluorophenylacetic acid. mzCloud. Available at: [Link]

  • 2-[4-(4-Fluorophenyl)-2-hydroxyphenyl]acetic acid. PubChem. Available at: [Link]

Sources

Common byproducts in the synthesis of (S)-2-Acetamido-2-(4-fluorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (S)-2-Acetamido-2-(4-fluorophenyl)acetic acid Synthesis

Welcome to the technical support guide for the synthesis of this compound. This document is intended for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the common byproducts encountered during the synthesis of this important chiral building block.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding impurities and byproducts in the synthesis of this compound.

Q1: What is the most common and critical byproduct in this synthesis?

A1: The most critical byproduct is the undesired (R)-enantiomer, (R)-2-Acetamido-2-(4-fluorophenyl)acetic acid. Since the target molecule is a chiral building block, its stereochemical purity is paramount for its use in pharmaceutical applications. The formation of the racemic product is a common outcome in many synthetic routes, especially those that do not employ a chiral catalyst or resolving agent.

Q2: My synthesis starts with a Strecker reaction. What byproducts should I expect from this initial step?

A2: The Strecker synthesis is a powerful method for creating amino acids from aldehydes.[1][2][3] However, it can introduce several byproducts. The initial step involves the reaction of 4-fluorobenzaldehyde with a cyanide source and ammonia to form an α-aminonitrile intermediate, (S)-2-amino-2-(4-fluorophenyl)acetonitrile.[1][4] Key byproducts from this stage include:

  • Unreacted 4-fluorobenzaldehyde: Incomplete reaction can lead to the carryover of the starting aldehyde.

  • Cyanohydrin: The aldehyde can react with the cyanide source without the incorporation of the amino group, forming 2-hydroxy-2-(4-fluorophenyl)acetonitrile.

Q3: What impurities can arise during the hydrolysis of the aminonitrile intermediate?

A3: The hydrolysis of the α-aminonitrile to the corresponding amino acid is a critical step that can generate several byproducts if not carefully controlled.[2]

  • Amide Intermediate: Incomplete hydrolysis can leave the amide, (S)-2-amino-2-(4-fluorophenyl)acetamide, as an impurity.

  • (S)-2-amino-2-(4-fluorophenyl)acetic acid: If the acetylation step is performed after hydrolysis, this is the desired intermediate. However, if acetylation is done prior to full hydrolysis, the unacetylated amino acid can be a byproduct.

  • Over-hydrolysis Products: Harsh hydrolysis conditions (strong acid/base, high temperatures) can potentially lead to the formation of 4-fluoromandelic acid or even 4-fluorobenzoic acid through deamination and oxidation.

Q4: Are there any byproducts specifically from the N-acetylation step?

A4: Yes, the acetylation step, typically using acetic anhydride or acetyl chloride, can introduce its own set of impurities.[5][6]

  • Di-acetylation: While less common for amino acids, over-acetylation is a possibility under forcing conditions.

  • Unreacted Amino Acid: Incomplete acetylation will result in the presence of the starting amino acid, (S)-2-amino-2-(4-fluorophenyl)acetic acid.

  • Acetic Acid: This is a byproduct of the reaction with acetic anhydride and must be efficiently removed during workup and purification.[7]

Troubleshooting Guide

This guide is designed to help you diagnose and solve common problems encountered during the synthesis.

ProblemPotential Cause(s)Recommended Solution(s)
Low Enantiomeric Excess (% ee) 1. The synthetic route is not stereoselective (e.g., a standard Strecker synthesis).2. Racemization occurred during a reaction or workup step (e.g., exposure to harsh pH or high temperatures).1. Introduce a chiral auxiliary or a chiral catalyst in the Strecker reaction.[1]2. Perform a classical resolution of the racemic amino acid using a chiral resolving agent like tartaric acid.3. Employ enzymatic resolution, which offers high stereoselectivity.4. For purification, consider preparative chiral chromatography or diastereomeric recrystallization.
Product is contaminated with starting aldehyde (4-fluorobenzaldehyde) 1. Incomplete reaction during the imine formation in the Strecker synthesis.2. Insufficient amount of ammonia or cyanide source.1. Increase the reaction time or temperature for the initial condensation step.2. Ensure the stoichiometry of reagents is correct, possibly using a slight excess of ammonia and cyanide.3. Purify the intermediate α-aminonitrile before proceeding to hydrolysis.
Presence of a nitrile peak (around 2250 cm⁻¹) in the final product's IR spectrum 1. Incomplete hydrolysis of the α-aminonitrile or the N-acetylated nitrile intermediate.1. Extend the hydrolysis time or increase the concentration of the acid/base catalyst.2. Gently heat the reaction mixture to drive the hydrolysis to completion, while monitoring for potential side reactions.3. Ensure proper mixing of the reaction, especially in heterogeneous mixtures.
Final product contains the unacetylated amino acid 1. Incomplete acetylation reaction.2. Deacetylation occurred during workup (e.g., exposure to strong basic conditions).1. Ensure at least one equivalent of the acetylating agent (e.g., acetic anhydride) is used.2. Optimize the reaction pH for acetylation, which is typically slightly basic (around 8.5).[6]3. Increase the reaction time or temperature for the acetylation step.4. Use a buffered system to maintain the optimal pH during the reaction.[6]

Visualizing Byproduct Formation

The following diagram illustrates the primary synthetic pathway and the points at which common byproducts can emerge.

Synthesis_Byproducts cluster_strecker Strecker Stage cluster_hydrolysis Hydrolysis Stage cluster_acetylation Acetylation Stage Start 4-Fluorobenzaldehyde Aminonitrile (S)-2-Amino-2-(4-fluorophenyl)acetonitrile Start->Aminonitrile Strecker Reaction (+ NH3, CN-) Cyanohydrin Cyanohydrin byproduct Start->Cyanohydrin Side Reaction (+ CN-, no NH3) UnreactedAldehyde Unreacted Aldehyde Start->UnreactedAldehyde Incomplete Reaction AminoAcid (S)-2-Amino-2-(4-fluorophenyl)acetic acid Aminonitrile->AminoAcid Hydrolysis R_Enantiomer (R)-Enantiomer Aminonitrile->R_Enantiomer Lack of Stereocontrol Amide Amide Intermediate Aminonitrile->Amide Incomplete Hydrolysis FinalProduct This compound AminoAcid->FinalProduct Acetylation UnreactedAminoAcid Unreacted Amino Acid AminoAcid->UnreactedAminoAcid Incomplete Acetylation

Caption: Synthetic pathway and common byproduct formation points.

Key Experimental Protocols

Protocol 1: Chiral HPLC for Enantiomeric Purity Analysis

Determining the enantiomeric excess (% ee) is crucial. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the standard method.

  • Objective: To separate and quantify the (S)- and (R)-enantiomers of 2-Acetamido-2-(4-fluorophenyl)acetic acid.

  • Instrumentation: Standard HPLC system with UV detector.

  • Column: A macrocyclic glycopeptide-based CSP, such as Astec® CHIROBIOTIC® T or V2, is often effective for N-acetylated amino acids.[8] Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are also excellent candidates.[9]

  • Mobile Phase: A polar ionic or reversed-phase mode is typically used. A good starting point is a mixture of an organic modifier (like methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate or formate). The pH and buffer concentration are critical for resolution and should be optimized.

  • Example Conditions:

    • Mobile Phase: 80:20 (v/v) Methanol / 20 mM Ammonium Acetate Buffer, pH 4.5.

    • Flow Rate: 0.5 - 1.0 mL/min. Lower flow rates often improve resolution on chiral columns.[9]

    • Temperature: 25 °C.

    • Detection: UV at 220 nm or 254 nm.

  • Procedure:

    • Prepare a standard solution of the racemic compound (~1 mg/mL) to establish the retention times of both enantiomers.

    • Prepare a solution of your synthesized sample in the mobile phase.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved (this can take 30-60 minutes for chiral columns).[8]

    • Inject the racemic standard, followed by your sample.

    • Integrate the peak areas for the (S)- and (R)-enantiomers.

    • Calculate the enantiomeric excess using the formula: % ee = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100.

Protocol 2: Purification by Recrystallization

Recrystallization is a cost-effective method for improving both chemical and chiral purity, especially on a larger scale.[7]

  • Objective: To remove impurities, including the undesired (R)-enantiomer, from the crude product.

  • Principle: This technique relies on the slight differences in solubility between the desired product and impurities in a chosen solvent system. For enantiomeric enrichment, this often works by taking advantage of the fact that a racemic mixture can crystallize differently than a pure enantiomer.

  • Solvent Selection: The key is to find a solvent (or solvent mixture) in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents to screen include water, ethanol, isopropanol, ethyl acetate, and mixtures thereof.

  • General Procedure:

    • Dissolve the crude this compound in a minimal amount of a suitable hot solvent.

    • If the solution is colored, you may add a small amount of activated carbon and hot-filter the solution.

    • Allow the solution to cool slowly and undisturbed to room temperature to promote the formation of large, pure crystals.

    • Further cool the flask in an ice bath to maximize the yield of the crystallized product.

    • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

    • Analyze the purity of the recrystallized material and the mother liquor by chiral HPLC to assess the effectiveness of the purification.

Troubleshooting Workflow Diagram

Use this flowchart to systematically address purity issues identified in your final product.

Troubleshooting_Workflow Start Analyze Crude Product (TLC, NMR, HPLC) CheckPurity Is Purity > 99% and % ee > 99%? Start->CheckPurity ImpurityID Identify Primary Impurity (e.g., via HPLC-MS, NMR) CheckPurity->ImpurityID No End Product Meets Spec CheckPurity->End Yes IsEnantiomer Is it the (R)-Enantiomer? ImpurityID->IsEnantiomer IsStartingMaterial Is it a Starting Material or Intermediate? IsEnantiomer->IsStartingMaterial No PurifyChiral Action: Perform Chiral Purification (Recrystallization or Prep HPLC) IsEnantiomer->PurifyChiral Yes PurifyAchiral Action: Perform Achiral Purification (Recrystallization or Column Chromatography) IsStartingMaterial->PurifyAchiral Yes Optimize Action: Re-evaluate & Optimize Reaction Conditions IsStartingMaterial->Optimize No / Other Reanalyze Re-analyze Purified Product PurifyChiral->Reanalyze PurifyAchiral->Reanalyze Reanalyze->CheckPurity Optimize->Start

Caption: Systematic workflow for troubleshooting product impurities.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of N-Acetylated Amino Acids.
  • Google Patents. (n.d.). Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids.
  • Chapter 15. (n.d.).
  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Chemistry Notes. (2021). Strecker Synthesis of Amino Acid: Easy Mechanism, applications. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for Chiral Separation of 4-Hydroxyphenylglycine Enantiomers by HPLC.

Sources

Technical Support Center: Optimizing Reaction Conditions for High Yield and Purity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions to help you navigate the complexities of chemical synthesis. Our goal is to empower you to optimize your reaction conditions, leading to superior yield and purity.

Section 1: Troubleshooting Common Reaction Pitfalls

This section addresses the most frequent challenges encountered during chemical reactions and offers systematic approaches to diagnose and resolve them.

Q1: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I fix it?

Low or no conversion is a common issue that can stem from several factors. A systematic evaluation of the reaction parameters is crucial for diagnosis.

Troubleshooting Steps:

  • Verify Reagent Purity and Stoichiometry: Impure starting materials can introduce inhibitors or side reactions.[1] Ensure all reagents are of the required purity and that the stoichiometry is correct. Inaccurate weighing or volumetric dispensing can lead to an imbalance in reactant ratios.

  • Catalyst Activity and Handling: If your reaction is catalytic, the catalyst's health is paramount.

    • Activation: Ensure the catalyst has been properly activated according to established protocols.[2]

    • Poisoning: Contaminants in reactants, solvents, or even the atmosphere (for air-sensitive catalysts) can "poison" the catalyst, rendering it inactive.[2] Consider purifying your starting materials and using high-purity, dry solvents.[2]

    • Handling: Air- or moisture-sensitive catalysts require handling under an inert atmosphere (e.g., nitrogen or argon).[3]

  • Reaction Temperature: Temperature plays a critical role in reaction kinetics.[4][]

    • Insufficient Temperature: The reaction may have a high activation energy and require more thermal energy to proceed at a reasonable rate. Gradually increase the temperature in increments (e.g., 10-20 °C) and monitor the progress.[4][][6]

    • Excessive Temperature: Conversely, some reactions can be hindered by excessive heat, which can lead to the decomposition of reactants, products, or catalysts.[1][6]

  • Solvent Choice: The solvent is not merely a medium but an active participant in the reaction.[7][8]

    • Solubility: Ensure all reactants are sufficiently soluble in the chosen solvent at the reaction temperature.[9][10]

    • Polarity and Protic/Aprotic Nature: The solvent's properties can significantly influence reaction rates by stabilizing or destabilizing reactants, intermediates, and transition states.[7][9][11] For example, SN1 reactions are favored by polar protic solvents, while SN2 reactions are often faster in polar aprotic solvents.[9]

  • Reaction Time: It's possible the reaction is simply slow and has not had enough time to reach completion.[1] Monitor the reaction over a longer period.

Q2: My reaction is producing a complex mixture of byproducts with low purity of the desired product. How can I improve selectivity?

Poor selectivity is a common challenge, resulting in difficult and often low-yielding purification steps.[12]

Strategies for Improving Selectivity:

  • Temperature Optimization: Temperature can have a profound effect on the relative rates of competing reaction pathways.[6] Lowering the temperature often favors the reaction with the lower activation energy, which may be the desired transformation.

  • Catalyst Selection: The choice of catalyst is critical for directing a reaction towards a specific product.[13][14]

    • Activity and Selectivity: A highly active catalyst may not be the most selective.[15] Sometimes, a less reactive catalyst provides a cleaner reaction profile.

    • "Poisoned" Catalysts: In some cases, intentionally "poisoning" a catalyst can increase selectivity. A classic example is the use of Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate and quinoline) for the selective hydrogenation of alkynes to cis-alkenes.[2]

  • Solvent Effects: The solvent can influence selectivity by differentially solvating the transition states of competing pathways.[11][16] A systematic screening of solvents with varying polarities and properties can reveal optimal conditions.[16][17]

  • Order of Addition and Concentration: The way reactants are introduced can significantly impact the outcome. Adding a highly reactive reagent slowly (dropwise) to the reaction mixture can help to control the reaction and minimize the formation of byproducts from high local concentrations.[3]

  • Protecting Groups: If your molecule has multiple reactive sites, the use of protecting groups can be an effective strategy to ensure the reaction occurs only at the desired location.

Q3: I'm observing significant byproduct formation. What are the common causes and mitigation strategies?

Byproducts are secondary substances formed due to side reactions, incomplete conversion, or the reaction mechanism itself.[12] Minimizing their formation is key to achieving high purity and yield.[12]

Causes and Mitigation of Byproduct Formation:

Common Cause Explanation Mitigation Strategies
Side Reactions Reactants or intermediates participate in unintended parallel or consecutive reactions.Optimize temperature, pressure, and reactant concentrations to favor the desired reaction pathway.[1][18] Consider using a more selective catalyst.[13]
Over-reaction The desired product is unstable under the reaction conditions and reacts further to form byproducts.Monitor the reaction progress closely and stop the reaction once the desired product is formed in maximum concentration.[1][19] Consider a milder set of reaction conditions.
Degradation Reactants, product, or catalyst may decompose at the reaction temperature.Lower the reaction temperature.[6] Ensure the reaction is not running for an unnecessarily long time.[1]
Impurities in Starting Materials Impurities can act as catalysts for side reactions or participate in unintended transformations.[1]Use high-purity starting materials.[20] Purify reagents if necessary.

Section 2: Systematic Reaction Optimization

A structured approach to optimization is more efficient than the traditional one-variable-at-a-time (OVAT) method.[21][22]

Q4: What is Design of Experiments (DoE) and how can it help me optimize my reaction?

Design of Experiments (DoE) is a powerful statistical methodology for systematically and efficiently optimizing reactions.[21][23] Unlike the OVAT approach, DoE allows for the simultaneous variation of multiple factors, enabling the identification of optimal conditions and interactions between variables with fewer experiments.[21][23][24]

Key Advantages of DoE:

  • Efficiency: Requires fewer experiments to find the optimal conditions compared to traditional methods.[21][23]

  • Interaction Effects: Can identify synergistic or antagonistic interactions between reaction parameters that would be missed with OVAT.[21][22]

  • Improved Process Understanding: Provides a more comprehensive understanding of how different factors influence the reaction outcome.[23]

A Simplified DoE Workflow:

Caption: A typical workflow for reaction optimization using Design of Experiments (DoE).

Section 3: Reaction Monitoring and Workup

Careful monitoring and purification are essential for achieving high purity.

Q5: What are the best techniques for monitoring the progress of my reaction?

Effective reaction monitoring is crucial to determine the optimal time to quench the reaction, thereby maximizing yield and minimizing byproduct formation.[1][19]

Common Reaction Monitoring Techniques:

Technique Best Suited For Advantages Limitations
Thin-Layer Chromatography (TLC) Rapid, qualitative monitoring of non-volatile compounds.Fast, inexpensive, requires minimal sample.[25][26]Not quantitative, limited resolution.[26]
Gas Chromatography (GC/GC-MS) Volatile and thermally stable compounds.High resolution, quantitative, can be coupled with Mass Spectrometry (MS) for identification.[26][27]Not suitable for non-volatile or thermally labile compounds.[26]
High-Performance Liquid Chromatography (HPLC) Wide range of non-volatile and thermally labile compounds.High resolution, quantitative, versatile.[26][27]Can be more time-consuming and expensive than GC.[26]
Nuclear Magnetic Resonance (NMR) Spectroscopy In-situ, non-invasive monitoring providing detailed structural information.Provides rich structural information in real-time.[26][27]Lower sensitivity, requires specialized equipment.
Infrared (IR) and Raman Spectroscopy Real-time monitoring of functional group changes.In-situ, non-destructive, provides real-time kinetic data.[27]Can be complex to interpret in mixtures.

Protocol: Monitoring a Reaction by TLC

  • Prepare the TLC Plate: Draw a faint pencil line about 1 cm from the bottom of a silica gel plate. Mark three lanes: "SM" (Starting Material), "Co" (Co-spot), and "Rxn" (Reaction Mixture).[28]

  • Spot the Plate:

    • In the "SM" lane, spot a dilute solution of your starting material.

    • In the "Rxn" lane, spot a small aliquot of your reaction mixture.[25]

    • In the "Co" lane, spot the starting material first, and then spot the reaction mixture directly on top of it.[25]

  • Develop the Plate: Place the TLC plate in a chamber containing an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).[28] Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots using a UV lamp and/or a chemical stain.[28]

  • Interpret the Results: The reaction is complete when the starting material spot is no longer visible in the "Rxn" lane and a new product spot has appeared. The "Co" spot helps to confirm the identity of the starting material spot in the reaction lane.[25]

Sources

Stability of (S)-2-Acetamido-2-(4-fluorophenyl)acetic acid under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (S)-2-Acetamido-2-(4-fluorophenyl)acetic acid

Introduction

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability profile of this compound, particularly under acidic and basic stress conditions. Understanding the degradation pathways and kinetics is critical for developing robust formulations, establishing appropriate storage conditions, and creating reliable analytical methods. This guide offers troubleshooting advice, frequently asked questions, and validated experimental protocols to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is the primary point of instability in the this compound molecule?

The most chemically labile functional group in the molecule is the amide bond. This N-acetyl group is susceptible to hydrolysis, which is the primary degradation pathway under both acidic and basic conditions. The reaction involves the cleavage of the bond between the carbonyl carbon of the acetyl group and the nitrogen atom of the amino acid backbone.

Q2: What are the expected primary degradation products under hydrolytic stress?

Under both acidic and basic conditions, the hydrolysis of the amide bond is the principal degradation reaction. This results in the formation of two main products:

  • (S)-2-Amino-2-(4-fluorophenyl)acetic acid [1]

  • Acetic acid

Under excessively harsh conditions (e.g., high temperature and extreme pH), further degradation of the resulting amino acid could occur, but this is not typically observed in standard forced degradation studies.

Q3: Why is it crucial to perform forced degradation studies on this molecule?

Forced degradation studies, often called stress testing, are a regulatory requirement by bodies like the ICH.[2][3] These studies serve several key purposes:

  • Elucidate Degradation Pathways: They help identify the likely degradation products that could form under storage or handling.[3]

  • Develop Stability-Indicating Methods: The data is essential for developing and validating analytical methods (like HPLC) that can accurately separate the parent drug from all potential degradation products, proving the method is "stability-indicating."[4]

  • Understand Intrinsic Stability: They provide insight into the inherent stability of the molecule, which informs formulation development, packaging selection, and the definition of storage conditions.[3][5]

Q4: Will the stereochemistry at the alpha-carbon be affected by these stress conditions?

For standard acidic or basic hydrolysis, the stereocenter at the alpha-carbon is generally expected to remain intact. Racemization at this position typically requires more extreme conditions or specific reaction mechanisms not usually at play during simple hydrolysis. However, it is always best practice to use a chiral analytical method to confirm the stereochemical purity of the parent compound if racemization is a concern for the final product's efficacy or safety.

Troubleshooting Guide: Experimental Issues

Issue 1: An unexpected peak is observed in my HPLC chromatogram after acid stress testing, which is not the parent compound or the expected amino acid degradant.

  • Possible Cause 1: Secondary Degradation. Under harsh acidic conditions (e.g., high acid concentration or prolonged heating), the primary degradation product, (S)-2-amino-2-(4-fluorophenyl)acetic acid, might undergo further reactions such as decarboxylation.

  • Troubleshooting Action:

    • Reduce Stress Severity: Repeat the experiment using milder conditions. Per ICH guidelines, targeting 5-20% degradation is ideal.[3] Try reducing the acid concentration (e.g., from 1 M HCl to 0.1 M HCl) or lowering the reaction temperature.

    • Peak Identification: Use a mass spectrometer (LC-MS) to obtain the mass of the unknown peak. This will be the most direct way to identify its structure. For example, the mass of 4-fluorophenylacetic acid is 154.14 g/mol .[6][7]

    • Reference Standard: If a potential secondary degradant is suspected, such as 4-fluorophenylacetic acid, inject a reference standard of this compound to see if the retention times match.[8]

Issue 2: The recovery of the parent compound is extremely low after basic hydrolysis, with minimal formation of the expected degradant.

  • Possible Cause 1: Poor Solubility. The deprotonated (carboxylate) form of the parent compound or its degradation product may have different solubility in your chosen mobile phase or diluent, leading to precipitation or poor chromatographic performance.

  • Troubleshooting Action:

    • pH Adjustment: Before HPLC analysis, ensure the pH of the stressed sample is adjusted to be compatible with your mobile phase. Neutralizing the sample with an appropriate acid (e.g., dilute phosphoric acid or formic acid) can re-protonate the carboxylate groups, improving solubility and peak shape.

    • Diluent Optimization: Ensure your sample diluent is appropriate. A common choice is a mixture of the mobile phase components.

  • Possible Cause 2: Adsorption. Highly polar analytes can sometimes adsorb to the glass surfaces of vials, especially at basic pH.

  • Troubleshooting Action:

    • Use Silanized Vials: Consider using silanized or polymer-based HPLC vials to minimize surface adsorption.

    • Immediate Analysis: Analyze samples as soon as possible after preparation and pH adjustment.

Issue 3: The parent peak and the primary degradation product peak are co-eluting in my stability-indicating HPLC method.

  • Possible Cause: Insufficient Chromatographic Resolution. The polarity difference between the N-acetylated parent and the free amino acid degradant may not be large enough for complete separation under your current conditions. The parent compound is more non-polar than its primary degradant.

  • Troubleshooting Action:

    • Modify Mobile Phase Gradient: If using a gradient method, make the gradient shallower. A slower increase in the organic solvent percentage over time will increase the separation between peaks.

    • Change pH of Aqueous Phase: The ionization state of both the parent compound's carboxylic acid and the degradant's carboxylic acid and amino group is highly dependent on pH. Adjusting the pH of the aqueous mobile phase component (e.g., from pH 3.0 to 4.5) can significantly alter retention times and improve resolution.

    • Select a Different Column: If mobile phase optimization fails, consider a column with a different stationary phase. A column with a different chemistry (e.g., a phenyl-hexyl or a polar-embedded phase) may provide the necessary selectivity.

Visualized Degradation Pathways & Workflows

The fundamental degradation mechanism under both acidic and basic conditions is the hydrolysis of the amide linkage.

Acidic_Degradation cluster_products Parent This compound Products Products Parent->Products H₃O⁺ / Δ Deg1 (S)-2-Amino-2-(4-fluorophenyl)acetic acid Products->Deg1 Deg2 Acetic Acid Products->Deg2

Caption: Acid-catalyzed hydrolysis of the parent compound.

Basic_Degradation cluster_products Parent This compound Intermediate Deprotonated Intermediates Parent->Intermediate OH⁻ / Δ Products Products (after acidic workup) Intermediate->Products H₃O⁺ Workup Deg1 (S)-2-Amino-2-(4-fluorophenyl)acetic acid Products->Deg1 Deg2 Acetic Acid Products->Deg2

Caption: Base-catalyzed hydrolysis followed by neutralization.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation Prep Prepare Stock Solution of This compound Acid Acidic Stress (e.g., 0.1 M HCl, 60°C) Prep->Acid Base Basic Stress (e.g., 0.1 M NaOH, 60°C) Prep->Base Control Control (No Stressor, 60°C) Prep->Control Neutralize Neutralize Samples Acid->Neutralize Base->Neutralize Control->Neutralize Dilute Dilute to Working Concentration Neutralize->Dilute Analyze Analyze via Stability-Indicating HPLC-UV/MS Method Dilute->Analyze Evaluate Calculate % Degradation Identify Degradants Assess Peak Purity Analyze->Evaluate

Caption: General workflow for a forced degradation study.

Experimental Protocols

Protocol 1: Forced Degradation Under Acidic Conditions

This protocol describes a standard method for subjecting the compound to acid hydrolysis as recommended by ICH guidelines.[3]

  • Stock Solution Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a 1.0 mg/mL stock solution.

  • Stress Sample Preparation: Transfer 1.0 mL of the stock solution into a 10 mL volumetric flask. Add 1.0 mL of 1.0 M Hydrochloric Acid (HCl). Dilute to volume with a 50:50 mixture of water and acetonitrile. This results in a final concentration of 100 µg/mL in 0.1 M HCl.

  • Control Sample: Prepare a control sample by following the same procedure but substituting the 1.0 M HCl with 1.0 mL of purified water.

  • Incubation: Place both the stress and control samples in a thermostatically controlled water bath or oven at 60°C. Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours).

  • Quenching & Analysis: For each aliquot, immediately quench the reaction by neutralizing it with an equimolar amount of sodium hydroxide (e.g., add 1.0 mL of 0.1 M NaOH to a 1.0 mL aliquot). Analyze the quenched sample by a validated stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating RP-HPLC Method

This protocol provides a starting point for developing an HPLC method capable of resolving the parent compound from its primary degradant.

  • Instrumentation: HPLC with UV or PDA detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm (or as determined by UV scan).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Gradient Program (Starting Point):

    Time (min) % Mobile Phase B
    0.0 10
    20.0 70
    22.0 90
    25.0 90
    25.1 10

    | 30.0 | 10 |

  • Method Validation: To confirm the method is stability-indicating, analyze the stressed samples from Protocol 1. The method must demonstrate specificity, meaning the parent peak is resolved from the degradant peak (typically with a resolution > 2.0) and is spectrally pure (if using a PDA detector).

Illustrative Data Summary

The following table presents hypothetical data from a forced degradation study to illustrate how results can be summarized.

ConditionTime (hours)Parent Compound Remaining (%)(S)-2-Amino-2-(4-fluorophenyl)acetic acid (%)Mass Balance (%)
0.1 M HCl @ 60°C 885.214.199.3
2462.736.899.5
0.1 M NaOH @ 60°C 289.59.899.3
870.129.299.3

References

  • Title: Stereoselective resolution of phenylglycine derivatives and 4-hydroxyphenylglycine derivatives with enzyme resins.
  • Title: Results of forced degradation studies Source: ResearchGate URL: [Link]

  • Title: Forced Degradation Studies Source: SciSpace URL: [Link]

  • Title: Forced Degradation Studies for Biopharmaceuticals Source: BioPharm International URL: [Link]

  • Title: Forced degradation study under acidic conditions. Source: ResearchGate URL: [Link]

  • Title: HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry Source: SIELC Technologies URL: [Link]

  • Title: Development of forced degradation and stability indicating studies of drugs—A review Source: National Institutes of Health (NIH) URL: [Link]

  • Title: N-acetyl-L-alpha-phenylglycine Source: PubChem - NIH URL: [Link]

  • Title: A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides Source: ResearchGate URL: [Link]

  • Title: Synthesis of N-Glycosyl Amides via Hydrolysis of Protected Glycosyl Oxazolines and Ritter-like Reactions of Native Carbohydrates Source: Open Access Pub URL: [Link]

  • Title: A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides Source: PubMed Central URL: [Link]

  • Title: Determination of Flufenacet (FOE 5043) and Four of Its Metabolites in Water by LC/MS/MS Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: 2-(4-Fluorophenyl)acetic acid Source: PubChem URL: [Link]

Sources

Removal of residual palladium catalyst from the synthesis

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've designed this technical support center to provide researchers, scientists, and drug development professionals with a comprehensive and practical guide to removing residual palladium catalysts. This resource moves beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and ensure the purity of your compounds.

This guide is structured to help you quickly find solutions, from rapid-response FAQs to in-depth troubleshooting for when your experiments don't go as planned.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common questions regarding palladium removal.

Q1: What are the primary methods for removing residual palladium from my reaction mixture?

A1: The most common and effective methods include:

  • Adsorption: Using a solid material that binds palladium. This is the most widely used technique and includes specialized metal scavengers and activated carbon.[1][2] Metal scavengers are typically silica- or polymer-based materials functionalized with groups that have a high affinity for palladium, such as thiols, amines, or trimercaptotriazine (TMT).[1][3]

  • Crystallization: Purifying the final product through crystallization can leave palladium impurities behind in the mother liquor.[1][3] The effectiveness of this method can be improved by adding agents that keep the palladium species soluble in the solvent.[3]

  • Chromatography: Techniques like column chromatography are effective for separating the desired compound from the palladium catalyst.[1][4]

  • Extraction: Liquid-liquid extraction can be used to partition the palladium catalyst into a phase that is separate from your product.[1][5]

  • Filtration: For heterogeneous catalysts like Palladium on Carbon (Pd/C), simple filtration through an agent like Celite® can remove the solid catalyst particles.[1][4]

Q2: How do I select the best palladium removal method for my specific synthesis?

A2: The optimal choice is highly system-dependent.[2] Consider the following factors:

  • Nature of Your Product: Assess its solubility, stability, and any functional groups that might chelate palladium.

  • Form of Palladium Residue: Is the catalyst homogeneous (dissolved, e.g., Pd(OAc)₂) or heterogeneous (solid, e.g., Pd/C)? Filtration only works for heterogeneous catalysts.[6]

  • Palladium Oxidation State: The oxidation state of the palladium (e.g., Pd(0) or Pd(II)) can influence the effectiveness of certain scavengers. For instance, thiol-based scavengers are often more effective for Pd(II) species.[6][7]

  • Process Scale and Cost: Activated carbon is cost-effective for large-scale operations but may be less selective.[2][8] Specialized scavengers can be more expensive but offer higher efficiency and selectivity.[9][10]

  • Regulatory Requirements: For pharmaceutical applications, the final method must consistently reduce palladium levels to below the limits set by guidelines such as ICH Q3D.[1][9]

Q3: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?

A3: Regulatory bodies, including the International Council for Harmonisation (ICH), provide strict guidelines for elemental impurities in drug products (ICH Q3D).[1] Palladium is classified as a Class 2B element. The permitted daily exposure (PDE) for oral administration is 100 µ g/day , which for a standard daily dose of 10g, translates to a concentration limit of 10 ppm in the final API.[1]

Q4: Can I just use activated carbon? What are its limitations?

A4: Yes, activated carbon is a widely used and cost-effective adsorbent for palladium removal.[1][11] However, it has key limitations:

  • Lack of Selectivity: Activated carbon can adsorb the desired product along with the palladium, leading to significant yield loss.[1][2]

  • Lower Efficiency: Its removal efficiency can be lower compared to specialized, functionalized scavengers.[1]

  • Inconsistent Performance: The performance of activated carbon can be affected by the specific grade used, the solvent, and the nature of the palladium species present.[11]

Part 2: Troubleshooting Guide for Common Issues

This section addresses specific problems you may encounter and provides a logical, step-by-step approach to resolving them.

Symptom: You have treated your reaction mixture with a scavenger, but the residual palladium level (measured by ICP-MS) remains unacceptably high.

Causality & Troubleshooting Steps:

The choice of scavenger and the conditions of its use are critical for success. Inefficiency often stems from a mismatch between the scavenger, the palladium species, and the reaction environment.

Table 1: Troubleshooting Inefficient Scavenging

Potential Cause Underlying Principle & Explanation Recommended Action
Incorrect Scavenger Selection The binding affinity is highly dependent on the scavenger's functional group and the palladium's oxidation state (Pd(0) vs. Pd(II)). Thiol-based scavengers excel at binding soft metals like Pd(II).[6][7] TMT-based scavengers are often effective for a broad range of palladium species.[1]Perform a Scavenger Screen: Test a small panel of scavengers with different functional groups (e.g., Thiol, Amino, Thiourea, TMT) to empirically determine the most effective one for your system.[6]
Variable Palladium Species The work-up procedure can alter the palladium's oxidation state or coordination sphere, leading to batch-to-batch inconsistency.Standardize Your Work-up: Ensure the work-up protocol before the scavenging step is consistent. Consider a Pre-treatment: A mild oxidation or reduction step can convert palladium into a single, more easily removed species.[1]
Insufficient Scavenger Amount Scavenging is a stoichiometric process. An insufficient amount of scavenger will result in incomplete palladium removal.Increase Scavenger Equivalents: A typical starting point is 5 equivalents relative to the palladium catalyst.[7] If removal is incomplete, increase this ratio systematically (e.g., to 10 or 20 equivalents).
Suboptimal Conditions (Time, Temp) Binding kinetics can be slow. While many scavengers work at room temperature, increased temperature can sometimes enhance the rate and efficiency of scavenging.[7]Optimize Time and Temperature: Monitor palladium levels over time (e.g., at 1, 4, and 18 hours) to determine the optimal stirring time.[1] Conduct small-scale experiments at a slightly elevated temperature (e.g., 40-60 °C).[1]

Symptom: Your product yield is substantially lower after the palladium removal step.

Causality & Troubleshooting Steps:

Product loss is typically due to non-specific binding of your compound to the adsorbent material, especially when using high-surface-area materials like activated carbon or even some silica scavengers.

Table 2: Mitigating Product Loss

Potential Cause Underlying Principle & Explanation Recommended Action
Non-specific Adsorption Polar functional groups on your product can interact with the surface of activated carbon or silica gel, leading to co-adsorption with the palladium.[1][2]Minimize Adsorbent Amount: Use the minimum effective amount of scavenger or carbon determined during optimization. Screen Different Scavengers: Find a scavenger with high selectivity for palladium but low affinity for your product.[1] Change the Method: If loss remains high, switch to a different purification technique like crystallization or liquid-liquid extraction.[1]
Solvent Effects The solvent influences the solubility of your product and its interaction with the adsorbent.Adjust the Solvent: Use a solvent in which your product is highly soluble. This will favor keeping the product in solution and minimize its adsorption onto the solid support.[1]
Product Trapped in Filter Cake During filtration to remove the adsorbent, the product can remain physically trapped within the solid material.Thoroughly Wash the Filter Cake: After filtering the scavenger or carbon, wash the solid material multiple times with fresh solvent to recover any adsorbed product.[1] Combine the filtrate and the washings.

Symptom: You've filtered your reaction mixture (e.g., after a Pd/C-catalyzed reaction) through Celite, but the product is still black/gray and contains high levels of palladium.

Causality & Troubleshooting Steps:

This issue indicates that the palladium is not in a simple, filterable solid form. It may be present as extremely fine colloidal particles or as soluble palladium species that have leached from the solid support.

Decision Workflow for Filtration Issues

G start High Pd After Filtration cause1 Possible Cause: Colloidal Palladium start->cause1 cause2 Possible Cause: Soluble (Leached) Palladium start->cause2 solution1a Action: Use Finer Filter (e.g., 0.45 µm PTFE) cause1->solution1a solution1b Action: Improve Celite Bed (thicker, pre-wetted) cause1->solution1b solution1c Action: Treat with Adsorbent (Activated Carbon / Silica) to capture colloids before filtration cause1->solution1c solution2 Action: Switch Method Filtration is ineffective for soluble Pd. Use Scavengers or Crystallization. cause2->solution2

Caption: Decision logic for troubleshooting filtration failures.

Part 3: Experimental Protocols

These are detailed, step-by-step methodologies for common palladium removal techniques.

This protocol is a starting point and should be optimized for your specific reaction.

  • Dissolution: After the initial reaction work-up, dissolve the crude product containing the residual palladium in a suitable organic solvent (e.g., THF, Ethyl Acetate, Toluene).[1]

  • Scavenger Addition: Add the selected solid-supported scavenger (e.g., Si-Thiol, MP-TMT) to the solution. A typical starting amount is 5-10 weight equivalents relative to the initial mass of the palladium catalyst used.[7]

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 18 hours. The optimal time and temperature should be determined experimentally by monitoring palladium content.[1]

  • Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger.[1]

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[1]

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[1]

  • Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[1][3]

This method is often used in process chemistry due to its low cost.

  • Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF, Ethyl Acetate).[8]

  • Carbon Addition: Add activated carbon to the solution. A common starting point is 0.1 to 0.5 weight equivalents relative to the crude product mass.[8]

  • Stirring: Stir the suspension, often at a slightly elevated temperature (e.g., 45-60 °C), for a period ranging from 2 to 18 hours.[2][8]

  • Filtration: Cool the mixture to room temperature and filter through a thick pad of Celite® to remove the fine carbon particles. Caution: Activated carbon can be pyrophoric. Do not allow the filter cake to dry completely in the air.

  • Washing: Wash the Celite/carbon pad thoroughly with fresh solvent to recover the product.[1]

  • Concentration & Analysis: Concentrate the filtrate and analyze for residual palladium content via ICP-MS.[1]

Part 4: Scavenger Selection Guide

Choosing the right tool for the job is paramount. This section provides a framework for selecting an appropriate scavenger.

Scavenger Selection Workflow

G start Start: Need to Remove Pd q1 What is the likely Pd oxidation state? start->q1 pd0 Pd(0) q1->pd0 Pd(0) pd2 Pd(II) q1->pd2 Pd(II) unknown Unknown / Mixture q1->unknown Unsure rec_pd0 Recommendation: Consider scavengers effective for Pd(0) (e.g., certain amine-based scavengers, or pre-oxidize to Pd(II)) pd0->rec_pd0 rec_pd2 Recommendation: Thiol-based (Si-Thiol) or Thiourea-based scavengers are highly effective. pd2->rec_pd2 rec_unknown Recommendation: Use a broad-spectrum scavenger like Trimercaptotriazine (TMT) (e.g., Si-TMT, MP-TMT) unknown->rec_unknown screen Next Step: Perform a small-scale screen with 1-3 recommended scavenger types. rec_pd0->screen rec_pd2->screen rec_unknown->screen

Sources

Technical Support Center: Improving the Chiral Purity of (S)-2-Acetamido-2-(4-fluorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to enhancing the chiral purity of (S)-2-Acetamido-2-(4-fluorophenyl)acetic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to address challenges encountered during the synthesis and purification of this important chiral compound.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary methods for improving the enantiomeric excess (ee) of this compound?

A1: The principal strategies for enhancing the enantiomeric excess include:

  • Enzymatic Kinetic Resolution: This highly selective method utilizes enzymes, such as lipases, to preferentially react with one enantiomer in a racemic mixture, allowing for the separation of the desired (S)-enantiomer.[1][2][3]

  • Diastereomeric Salt Crystallization: This classical resolution technique involves reacting the racemic acid with a chiral base to form diastereomeric salts.[4][5] These salts exhibit different solubilities, enabling their separation through fractional crystallization.

  • Chiral Preparative High-Performance Liquid Chromatography (HPLC): This chromatographic technique employs a chiral stationary phase (CSP) to separate the enantiomers, offering high purity for the final product.[6][7]

  • Asymmetric Synthesis: This approach aims to directly synthesize the desired (S)-enantiomer, minimizing the formation of the unwanted (R)-enantiomer through the use of chiral catalysts or auxiliaries.

Q2: How can I accurately determine the enantiomeric excess of my sample?

A2: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess.[1][2] This involves using a suitable chiral stationary phase that can effectively separate the two enantiomers, allowing for their quantification based on peak area.

Q3: My attempts at diastereomeric salt crystallization are not yielding a significant improvement in ee. What are the likely reasons?

A3: Several factors can contribute to poor enrichment during diastereomeric salt crystallization:

  • Inappropriate Resolving Agent: The chosen chiral base may not form diastereomeric salts with a sufficient difference in solubility.

  • Suboptimal Solvent System: The solvent plays a crucial role in the differential solubility of the diastereomeric salts. A solvent that is too polar may dissolve both salts, while a nonpolar solvent might cause both to precipitate.

  • Incomplete Equilibration: The crystallization process may not have reached thermodynamic equilibrium, leading to co-precipitation of both diastereomers.

  • Racemization: The chiral center of the acid or the resolving agent could be susceptible to racemization under the experimental conditions, such as high temperatures or the presence of a strong base.[8]

II. Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the chiral purification of this compound.

Issue 1: Low Enantiomeric Excess (ee) after Enzymatic Resolution

Question: My enzymatic resolution is resulting in low enantiomeric excess. What are the potential causes and how can I optimize the process?

Answer: Low ee in enzymatic resolutions can often be traced back to several key factors. The following workflow can help diagnose and address the issue.

Caption: Troubleshooting workflow for low ee in enzymatic resolution.

Detailed Solutions:

  • Enzyme Selection: The choice of enzyme is critical. Lipases, such as those from Candida antarctica or Pseudomonas cepacia, are commonly used for the resolution of chiral acids.[1][2] It is advisable to screen a panel of different lipases to find the one with the highest enantioselectivity for your specific substrate.

  • Reaction Conditions:

    • pH and Temperature: Enzymes have optimal pH and temperature ranges for their activity and stability. Deviating from these can significantly reduce their effectiveness.

    • Solvent: The choice of organic solvent can influence enzyme activity and enantioselectivity.

    • Reaction Time: It is crucial to monitor the reaction progress to stop it at the optimal conversion (typically around 50% for kinetic resolutions) to achieve the highest possible ee for both the unreacted starting material and the product.

  • Work-up Procedure: Ensure that the work-up conditions are mild to prevent any potential racemization of the desired enantiomer. Avoid exposure to high temperatures or strong acidic or basic conditions.

Issue 2: Poor Separation in Chiral HPLC Analysis

Question: I am observing poor peak resolution or co-elution of enantiomers during chiral HPLC analysis. How can I improve the separation?

Answer: Achieving good separation in chiral HPLC depends on several chromatographic parameters.

Caption: Troubleshooting workflow for poor chiral HPLC separation.

Detailed Solutions:

  • Chiral Stationary Phase (CSP) Selection: The interaction between the analyte and the CSP is the basis of chiral separation. Different CSPs have different selectivities. For acidic compounds like this compound, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point.

  • Mobile Phase Optimization:

    • Composition: The type and concentration of the organic modifier (e.g., isopropanol, ethanol) in the mobile phase significantly impact retention and resolution.

    • Additives: Small amounts of acidic or basic additives (e.g., trifluoroacetic acid, diethylamine) can improve peak shape and resolution by suppressing unwanted interactions with the stationary phase.

  • Temperature and Flow Rate:

    • Temperature: Lowering the column temperature can sometimes enhance enantioselectivity.[6]

    • Flow Rate: A slower flow rate can lead to better separation efficiency.[9]

III. Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution using Lipase

This protocol describes a general procedure for the enzymatic kinetic resolution of racemic 2-Acetamido-2-(4-fluorophenyl)acetic acid.

Materials:

  • Racemic 2-Acetamido-2-(4-fluorophenyl)acetic acid

  • Lipase (e.g., from Candida antarctica lipase B, immobilized)

  • Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether)

  • An alcohol (e.g., n-butanol)

  • Phosphate buffer (pH 7)

  • Sodium bicarbonate solution (saturated)

  • Hydrochloric acid (1 M)

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the racemic 2-Acetamido-2-(4-fluorophenyl)acetic acid (1 equivalent) and the alcohol (1.5 equivalents) in the anhydrous organic solvent.

  • Enzyme Addition: Add the immobilized lipase (typically 10-20% by weight of the racemic acid).

  • Reaction: Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral HPLC.

  • Reaction Quench: Once approximately 50% conversion is reached, stop the reaction by filtering off the immobilized enzyme.

  • Work-up:

    • Wash the organic solution with saturated sodium bicarbonate solution to extract the unreacted (S)-acid.

    • Separate the aqueous layer and acidify it with 1 M HCl to a pH of approximately 2.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enriched this compound.

  • Analysis: Determine the enantiomeric excess of the resulting acid by chiral HPLC.

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

Materials:

  • Sample of this compound

  • HPLC grade mobile phase solvents (e.g., hexane, isopropanol, ethanol)

  • Acidic modifier (e.g., trifluoroacetic acid - TFA)

  • Chiral HPLC column (e.g., Chiralcel OD-H or similar)

Procedure:

  • Sample Preparation: Prepare a solution of the acid sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • HPLC System Setup:

    • Install the chiral column in the HPLC system.

    • Equilibrate the column with the mobile phase (e.g., a mixture of hexane and isopropanol with 0.1% TFA) at a constant flow rate until a stable baseline is achieved.

    • Set the UV detector to an appropriate wavelength for detection (e.g., 254 nm).

  • Injection and Analysis:

    • Inject a small volume of the prepared sample onto the column.

    • Record the chromatogram. The two enantiomers should appear as distinct peaks.

  • Data Analysis:

    • Integrate the peak areas of the two enantiomers.

    • Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [|Area(S) - Area(R)| / (Area(S) + Area(R))] x 100

IV. Data Summary Table

MethodTypical ee (%)AdvantagesDisadvantages
Enzymatic Resolution >95%High enantioselectivity, mild reaction conditions.Limited to 50% theoretical yield for the desired enantiomer.
Diastereomeric Salt Crystallization Variable (often requires multiple recrystallizations)Scalable, well-established technique.Can be time-consuming, requires screening of resolving agents and solvents.
Chiral Preparative HPLC >99%High purity achievable.Can be expensive for large-scale production, solvent-intensive.

V. References

  • Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. (2024). PMC - NIH.

  • Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. (2024). MDPI.

  • Enantioseparation of D-phenylglycine by HPLC on an ODS column coated with chiral crown ether. (2025). ResearchGate. [Link]

  • (PDF) Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. (2024). ResearchGate. [Link]

  • Chiral separation of racemic phenylglycines in thermolysin crystal: a molecular simulation study. (n.d.). PubMed. [Link]

  • Chiral Resolution with and without Resolving Agents. (2015). Pharmaceutical Technology. [Link]

  • Enzymes as a tool for optical resolution of (___) a-methyl-4--- (2-methylpropyl) benzeneacetic acid (ibuprofen). (n.d.). Indian Academy of Sciences. [Link]

  • Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. (n.d.). MDPI. [Link]

Sources

Technical Support Center: Scale-Up Synthesis Troubleshooting

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for scale-up synthesis. This guide is designed to provide practical, in-depth solutions to the common challenges encountered when transitioning a chemical synthesis from the laboratory bench to pilot plant or manufacturing scale. As Senior Application Scientists, we understand that scaling up is not merely about multiplying reagent quantities; it involves a complex interplay of chemical and physical principles that behave differently at larger volumes.[1][2]

This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides, grounded in established scientific principles and field-proven experience. Our goal is to equip you with the knowledge to anticipate, diagnose, and resolve scale-up issues effectively, ensuring process safety, robustness, and reproducibility.

Section 1: Thermal Management and Reaction Safety

One of the most critical challenges in scaling up is managing the heat generated by exothermic reactions.[3] The surface-area-to-volume ratio decreases significantly as the reactor size increases, which impairs heat dissipation and can lead to dangerous thermal runaways.[4][5][6]

FAQ 1: My reaction was well-controlled in the lab, but on a larger scale, I'm observing a dangerous temperature spike (exotherm). What's happening and how can I fix it?

Answer:

This is a classic and critical scale-up problem stemming from altered heat transfer dynamics.[7] In a small flask, the large surface area relative to the volume allows for efficient heat dissipation to the surroundings.[8] In a large reactor, the volume (and thus heat generation) increases by the cube of the radius, while the surface area available for cooling only increases by the square of the radius.[6] This disparity can lead to a rapid accumulation of heat, accelerating the reaction rate in a dangerous positive feedback loop known as a thermal runaway.[3][9]

Troubleshooting Protocol:

  • Characterize Thermal Hazard: Before scaling up, it is crucial to perform a thorough hazard evaluation.[6] Techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC) can determine the total heat of reaction and the onset temperature for any decomposition reactions.[4][10]

  • Control Addition Rates: For highly exothermic reactions, the rate of heat generation can be controlled by limiting the addition of a key reagent.[4] Instead of adding all at once, use a controlled feed strategy. Ensure the addition rate does not allow the reaction heat to exceed the cooling capacity of the reactor.[9]

  • Improve Heat Transfer:

    • Reactor Choice: For very energetic reactions, consider transitioning from a standard batch reactor to a continuous flow reactor, which offers vastly superior heat transfer.[3][11]

    • Agitation: Ensure efficient stirring to prevent localized hot spots near the addition point. Use overhead stirrers for larger volumes as magnetic stir bars become ineffective.[5][9]

  • Lower Reaction Temperature: Operating at a lower temperature can slow the reaction rate, providing a larger safety margin. However, be cautious not to go so low that unreacted reagent accumulates, which could lead to a delayed and uncontrolled reaction.[4]

  • Dilution: Increasing the solvent volume can help absorb the heat generated, though this may impact reaction kinetics and downstream processing efficiency.[5][9]

Workflow for Managing Exothermic Reactions:

G cluster_0 Pre-Scale-Up Assessment cluster_1 Scale-Up Execution & Control cluster_2 Troubleshooting & Mitigation a Characterize Reaction (DSC/RC Calorimetry) b Identify Onset T° for Runaway a->b Determines c Implement Controlled Reagent Addition b->c Informs Safe Operating Window d Monitor Internal T° Continuously c->d f Observed T° Spike (Exotherm) d->f Detects Deviation e Ensure Efficient Agitation e->d g Immediately Stop Reagent Feed f->g h Apply Emergency Cooling g->h i Evaluate Process (Lower T°, Dilute, etc.) h->i

Caption: Workflow for assessing and controlling exothermic reactions during scale-up.

Section 2: Mixing, Mass Transfer, and Reaction Kinetics

What appears as instantaneous mixing in a flask can become the rate-limiting step in a large tank, leading to issues with yield, selectivity, and impurity formation.[1][7]

FAQ 2: I'm seeing an increase in byproducts and a decrease in yield after scaling up my reaction. My temperature is controlled, so what else could be the problem?

Answer:

This issue frequently points to mass transfer limitations caused by inadequate mixing.[1] In a large reactor, it takes significantly longer for a newly added reagent to become homogeneously distributed.[12] If the intrinsic reaction rate is faster than the mixing rate, the reagent will react locally at the point of addition in a high concentration, which can favor the formation of undesired byproducts.[13]

Troubleshooting Protocol:

  • Evaluate Mixing Regime: The type of mixing (macro, meso, micro) that is critical depends on the reaction speed.[14]

    • Macromixing (Blend Time): This is the time required to achieve bulk homogeneity. For slow reactions, ensuring the blend time is significantly shorter than the reaction half-life is sufficient.[7]

    • Mesomixing/Micromixing: For fast, competitive reactions, the mixing at the point of reagent introduction is critical.[13][14]

  • Optimize Agitation:

    • Impeller Selection: Choose an impeller design appropriate for your reaction (e.g., axial flow for blending, radial flow for dispersions).[7]

    • Agitator Speed: Increasing the revolutions per minute (RPM) will improve mixing, but power consumption increases exponentially. Use calculations (e.g., constant power-per-volume or constant tip speed) as a starting point for scaling agitation.[12]

  • Reagent Addition Strategy:

    • Sub-surface Addition: Introduce critical reagents below the surface of the liquid, directly into a high-shear zone, such as near the impeller tip. This avoids reactions occurring at the surface before the reagent is dispersed.[15]

    • Dilute Reagent Stream: Adding a more dilute solution of the reagent can sometimes mitigate issues caused by high local concentrations.

  • Consider a Different Reactor: If mixing remains the limiting factor, a static mixer or a continuous flow reactor might be necessary to provide the required level of rapid mixing.[13]

Table 1: Comparison of Scale-Up Rules for Agitation

Scale-Up RuleMaintained ParameterBest For...Potential Downside
Constant Power/Volume (P/V) Rate of energy dissipationMicro-mixing dependent processes, dispersionsTip speed and shear increase significantly
Constant Tip Speed Maximum shear rate at the impellerShear-sensitive processes (e.g., crystallization)P/V decreases, potentially worsening blend times
Constant Blend Time Bulk fluid turnover rateHomogenization, slow reactionsP/V and shear increase dramatically

Source: Adapted from principles discussed in AIChE and VisiMix resources.[12][14]

Section 3: Crystallization and Polymorphism Control

Controlling the solid-state properties of an Active Pharmaceutical Ingredient (API) is critical for its performance and manufacturability.[16] Scale-up can introduce variability that affects crystal form (polymorphism), size, and shape.[17]

FAQ 3: The polymorph of my API is different from what I obtained in the lab, leading to filtration and stability problems. How can I regain control?

Answer:

Polymorphism is the ability of a compound to exist in multiple crystal forms, each with different physical properties like solubility and stability.[16] The formation of a specific polymorph is governed by a delicate balance of thermodynamic and kinetic factors, which are easily disrupted during scale-up.[18] Changes in cooling rates, supersaturation levels, and agitation intensity can all lead to the nucleation and growth of an undesired form.[19]

Troubleshooting Protocol:

  • Characterize Polymorphs: Thoroughly characterize all known polymorphs of your compound. Determine the thermodynamically stable form and the conditions under which metastable forms appear.[18]

  • Control Supersaturation: This is the driving force for crystallization.

    • Cooling Crystallization: Slower, controlled cooling profiles are more reproducible on a large scale than the rapid cooling often seen in a lab flask.

    • Anti-solvent Crystallization: The rate and location of anti-solvent addition are critical. Poor mixing can create localized pockets of very high supersaturation, leading to the nucleation of metastable forms.[20]

  • Implement Seeding: Seeding the solution with crystals of the desired polymorph is the most robust way to control crystal form.[19] Develop a seeding protocol that specifies the seed loading, size, and the point in the process (temperature, supersaturation level) at which it is added.

  • Agitation and Shear: The mechanical energy from the agitator can influence nucleation and sometimes even induce polymorphic transformations. Evaluate the effect of different agitator speeds and designs.

Diagram: Polymorph Selection Workflow

G a Identify Desired Polymorph (Thermodynamic vs. Kinetic) b Define Metastable Zone Width (MSZW) a->b c Design Supersaturation Profile (Cooling/Antisolvent Addition) b->c d Develop Seeding Protocol (Size, Loading, Timing) c->d e Execute Scaled Batch with Controlled Agitation d->e f Analyze Solid Form (XRPD, DSC) e->f g Desired Polymorph? f->g h Process Validated g->h Yes i Adjust Profile/Seeding g->i No i->c

Caption: A systematic workflow for controlling polymorphism during scale-up crystallization.

Section 4: Impurity Profile Management

The impurity profile of a drug substance is a critical quality attribute that comes under intense regulatory scrutiny.[21] Scale-up can introduce new impurities or increase the levels of existing ones.[22]

FAQ 4: After scale-up, I'm detecting new impurities and higher levels of process-related impurities that were negligible in the lab. What is the source and how do I control them?

Answer:

Changes in the impurity profile during scale-up can originate from several sources.[21][23] Longer reaction times and less efficient heat transfer can lead to degradation of starting materials, intermediates, or the final product.[24] Inadequate mixing can cause localized excesses of reagents, promoting side reactions.[15] Furthermore, materials of construction and longer processing times can introduce new contaminants.[25]

Troubleshooting Protocol:

  • Impurity Identification and Tracking: The first step is to identify the structure of the new impurities. This provides clues to their formation mechanism. Track the levels of all key impurities at each step of the process.[22]

  • Re-evaluate Reaction Conditions:

    • Temperature: Even minor temperature excursions can significantly increase the rate of degradation reactions. Ensure robust temperature control.[9]

    • Stoichiometry: In the lab, it's common to use a large excess of a reagent to drive a reaction to completion. At scale, this can lead to byproduct formation and purification challenges. Re-optimize reagent stoichiometry.[2]

  • Purge Factor Analysis: Systematically study how impurities are removed (or "purged") at each purification step (e.g., crystallization, extraction, chromatography). An impurity that was easily removed by a simple lab filtration may require a dedicated recrystallization step at scale.

  • Starting Material Quality: The quality and consistency of raw materials become more critical at scale. Batch-to-batch variability in starting materials can introduce new impurities into the process.[24]

References
  • American Chemical Society. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications. [Link]

  • Scientific Update. (n.d.). Understanding Polymorphism and Crystallisation Issues in the Pharmaceutical Industry. [Link]

  • Syrris. (n.d.). Pharmaceutical Crystallization in drug development. [Link]

  • Elsevier. (n.d.). Process chemistry and technology print books and ebooks. [Link]

  • Re:Build Optimation. (n.d.). The Ultimate Chemical Manufacturing Scale-Up Checklist. [Link]

  • University of Illinois. (2019). Scale-up Reactions. Division of Research Safety. [Link]

  • Reddit. (2021). What are issues/things to consider when scaling up reactions from the lab to a factory?. r/chemistry. [Link]

  • ResearchGate. (n.d.). Polymorphic Control and Scale-Up Strategy for Antisolvent Crystallization. [Link]

  • ResearchGate. (n.d.). Controlling crystal polymorphism: from stability prediction to crystallization process design. [Link]

  • LinkedIn. (n.d.). Overview On Impurity Profiling For Pharmaceutical Drug Candidates. [Link]

  • Prime Scholars. (n.d.). How to deal with scale-up challenges of Chemistry?. [Link]

  • CPI. (2025). 6 key challenges when scaling up sustainable chemical processes. [Link]

  • Regis Technologies. (2020). How to Identify and Control Drug Impurities Quickly with a Holistic Approach. [Link]

  • Elsevier. (n.d.). Journals in Process chemistry and technology. [Link]

  • Mettler Toledo. (n.d.). Chemical Process Development and Scale-Up. [Link]

  • The Chemical Engineer. (2023). Rules of Thumb: Scale-up. [Link]

  • Lab Manager. (2022). How to Scale Up a New Synthesis Reaction. [Link]

  • VisiMix. (n.d.). Scale Up Methodology for the Fine Chemical Industry - The Influence of the Mixing in the Process. [Link]

  • ACS Publications. (n.d.). Impurity Profiling for a Scalable Continuous Synthesis and Crystallization of Carbamazepine Drug Substance. Organic Process Research & Development. [Link]

  • Stonehouse Process Safety. (n.d.). Thermal Reaction Hazards – Your Problem?. [Link]

  • ProcessEdge. (2025). External Resources. [Link]

  • Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach. [Link]

  • Reddit. (2017). Resources for learning to be Process Chemist. r/chemistry. [Link]

  • TÜV SÜD. (n.d.). Control Thermal Runaway and Chemical Reaction Hazards. [Link]

  • MDPI. (2024). Advances in Pharmaceutical Crystals: Control over Nucleation and Polymorphism. [Link]

  • De Gruyter. (n.d.). Scaling Chemical Processes – Practical Guides in Chemical Engineering. [Link]

  • Scribd. (n.d.). Chemical Process Scale-Up Strategies. [Link]

  • AMSbio. (2025). Impurity profiling and HPLC methods for drug quality compliance. [Link]

  • AIChE. (2017). Evaluating Mixing Techniques for Scale-up Processes. [Link]

  • Mettler Toledo. (n.d.). Chemical Process Development and Scale-Up. [Link]

  • CatSci Ltd. (n.d.). Some Scale-Up Considerations. [Link]

  • Stanford University. (2023). Scale Up Safety. Environmental Health & Safety. [Link]

  • ResearchGate. (n.d.). Scale-Up Methods for Fast Competitive Chemical Reactions in Pipeline Mixers. [Link]

  • AMSbio. (2025). Impurity profiling and HPLC methods for drug quality compliance. [Link]

  • VisiMix. (n.d.). Assessing Mixing Sensitivities for Scale-up. [Link]

  • University of Leeds. (n.d.). Introduction to Process Chemistry: Summary and Further Reading. [Link]

  • DEKRA. (2023). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. [Link]

Sources

Validation & Comparative

Comparative study of different synthetic routes to the compound

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Industrial Synthesis of Ibuprofen

Ibuprofen, chemically known as (±)-2-(4-isobutylphenyl)propanoic acid, is a cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs), pivotal in managing pain, inflammation, and fever.[1][2][3] Its widespread use has driven significant innovation in its chemical synthesis, moving from complex, wasteful processes to streamlined, environmentally conscious methods. This guide provides an in-depth comparison of the two most significant industrial routes to Ibuprofen: the traditional Boots process and the modern, greener BHC process. We will explore the underlying chemistry, compare their efficiency and environmental impact, and provide detailed protocols that underscore the principles of green chemistry in pharmaceutical manufacturing.[4][5]

The Evolution of Ibuprofen Synthesis: From Brown to Green

The journey of Ibuprofen's synthesis is a compelling narrative of industrial chemistry's evolution. The original route, developed by the Boots Pure Drug Company in the 1960s, was a six-step process that, while groundbreaking, was inefficient by modern standards, generating substantial waste.[1][6][7][8] In the 1980s, a collaboration between Boots, Hoechst, and Celanese (BHC) resulted in a revolutionary three-step synthesis that dramatically improved efficiency and reduced environmental impact, becoming a landmark example of green chemistry.[1][4][9]

Both syntheses begin with the same starting material, isobutylbenzene, and converge on the key intermediate, 4'-isobutylacetophenone, via a Friedel-Crafts acylation.[10] However, the subsequent transformations to achieve the final propionic acid moiety are vastly different, highlighting a shift in synthetic strategy and priorities.[10]

Route 1: The Boots Process (The "Brown" Route)

The original Boots process is a six-step synthesis that was the standard for many years.[6] While effective, it suffers from poor atom economy, meaning a large proportion of the atoms from the reactants do not end up in the final product but instead form byproducts.[7][9]

Workflow of the Boots Process

G cluster_0 Boots Synthesis (6 Steps) A Isobutylbenzene B 4'-Isobutylacetophenone A->B Friedel-Crafts Acylation (Acetyl Chloride, AlCl₃) C α,β-Epoxy Ester B->C Darzens Reaction (Ethyl Chloroacetate) D Aldehyde C->D Hydrolysis & Decarboxylation E Aldoxime D->E Condensation (Hydroxylamine) F Nitrile E->F Dehydration (Acetic Anhydride) G Ibuprofen F->G Hydrolysis

Caption: The multi-step workflow of the traditional Boots synthesis of Ibuprofen.

Detailed Analysis of the Boots Process
  • Friedel-Crafts Acylation: Isobutylbenzene is acylated using acetyl chloride and a stoichiometric amount of aluminum chloride (AlCl₃) to form 4'-isobutylacetophenone.[10][11] A major drawback here is the use of AlCl₃, which is not a true catalyst as it is consumed in the reaction and generates a large amount of aluminum trichloride hydrate waste that requires disposal.[7][9]

  • Darzens Reaction: The resulting ketone reacts with ethyl chloroacetate in a Darzens condensation to form an α,β-epoxy ester.[6][10][12] This step introduces the additional two carbons needed for the propionic acid side chain.

  • Hydrolysis and Decarboxylation: The epoxy ester is hydrolyzed and then decarboxylated to yield an aldehyde.[6][10]

  • Aldoxime Formation: The aldehyde is then condensed with hydroxylamine to form an aldoxime.[6][10][11]

  • Dehydration to Nitrile: The aldoxime is dehydrated using a reagent like acetic anhydride to produce a nitrile.[6][10][11]

  • Hydrolysis to Carboxylic Acid: The final step involves the hydrolysis of the nitrile group to the carboxylic acid, yielding Ibuprofen.[10][11]

The primary criticisms of the Boots process are its length (six steps), low overall yield, and poor atom economy, calculated to be around 40%.[9][10] This means that for every kilogram of Ibuprofen produced, 1.5 kilograms of waste are generated.[9]

Route 2: The BHC Process (The "Green" Route)

The BHC process, developed in the 1980s, is a prime example of green chemistry principles in action.[4] It reduces the synthesis to just three steps, utilizes catalytic reagents that are recovered and reused, and dramatically improves atom economy.[1][7][9]

Workflow of the BHC Process

G cluster_1 BHC 'Green' Synthesis (3 Steps) A Isobutylbenzene B 4'-Isobutylacetophenone A->B Friedel-Crafts Acylation (Acetic Anhydride, HF catalyst) C Intermediate Alcohol B->C Catalytic Hydrogenation (Raney Nickel) D Ibuprofen C->D Palladium-Catalyzed Carbonylation

Sources

A Comparative Guide to the Validation of Analytical Methods for Chiral Purity Assessment

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the stereochemical identity of a drug molecule is not a mere scientific curiosity but a critical determinant of its therapeutic efficacy and safety profile. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological properties. Consequently, regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate rigorous assessment of chiral purity. This guide provides an in-depth comparison of analytical methodologies for the validation of chiral purity, grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, particularly Q2(R2). We will explore the causality behind experimental choices, present detailed protocols, and offer comparative data to empower researchers, scientists, and drug development professionals in establishing robust and reliable analytical methods.

The Imperative of Chiral Purity: Why Validation Matters

The differential biological activity of enantiomers is a well-established principle in pharmacology. One enantiomer may be therapeutically active, while the other could be inactive, less active, or even contribute to adverse effects. The tragic case of thalidomide serves as a stark reminder of the devastating consequences of overlooking stereochemistry. Therefore, the validation of an analytical method for chiral purity is not just a regulatory hurdle; it is a scientific necessity to ensure patient safety and product quality. A validated method provides documented evidence that the procedure is suitable for its intended purpose.

Core Validation Parameters for Chiral Purity Methods

The validation of a chiral purity method should be comprehensive, encompassing several key parameters to demonstrate its reliability. These parameters, derived from the ICH Q2(R2) guidelines, are tailored to the unique challenge of distinguishing and quantifying molecules that differ only in their three-dimensional arrangement.

A foundational aspect of any chiral method validation is the System Suitability Test (SST) . Performed before and during the analysis, the SST ensures the analytical system is operating correctly. Key SST parameters for chiral separations include:

  • Resolution (Rs): A measure of the degree of separation between the enantiomeric peaks. A resolution of at least 1.7 is generally desired for baseline separation.

  • Tailing Factor (Tf): Measures the asymmetry of a chromatographic peak. A value between 0.8 and 1.5 is typically acceptable.

  • Repeatability of Injections (%RSD): The precision of multiple injections of the same standard. A relative standard deviation (RSD) of ≤ 2.0% is a common acceptance criterion.

The following diagram illustrates the workflow for a comprehensive validation of a chiral analytical method.

G cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Routine Analysis Dev Chiral Method Development (Column & Mobile Phase Screening) Opt Method Optimization Dev->Opt Validation Validation Protocol Opt->Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness LOQ_LOD LOQ & LOD Validation->LOQ_LOD Routine Routine Sample Analysis with System Suitability Testing Validation->Routine

Figure 1: Overall workflow for the validation of a chiral analytical method.

A Head-to-Head Comparison: Chiral HPLC vs. Chiral SFC

High-Performance Liquid Chromatography (HPLC) has traditionally been the workhorse for chiral separations in the pharmaceutical industry. However, Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative, offering distinct advantages in terms of speed and environmental sustainability. The choice between these two techniques often depends on the specific analyte, desired throughput, and available instrumentation.

Performance ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)Key Considerations
Primary Mobile Phase Liquid solvents (e.g., hexane, ethanol, methanol)Supercritical Carbon Dioxide (CO₂)SFC's use of CO₂ significantly reduces organic solvent consumption, making it a "greener" technique.
Analysis Speed Can be time-consuming, though UHPLC offers faster separations.Generally faster due to the low viscosity and high diffusivity of the mobile phase.SFC can offer significantly shorter run times, increasing sample throughput.
Resolution (Rs) > 1.7 for baseline separation.> 1.7 for baseline separation.SFC can sometimes provide superior resolution in shorter analysis times.
Precision (%RSD) Major Enantiomer: ≤ 2.0% Minor Enantiomer: ≤ 10%Major Enantiomer: ≤ 2.0% Minor Enantiomer: ≤ 10%Precision targets are method-dependent; RSD values tend to be higher for the minor enantiomer near the quantitation limit.
Accuracy (% Recovery) 98.0% - 102.0%98.0% - 102.0%Accuracy is often inferred from specificity, linearity, and precision.
Solvent Consumption High organic solvent usage.Significantly lower organic solvent usage.The environmental and cost benefits of reduced solvent consumption are a major advantage of SFC.

In-Depth Analysis of Validation Parameters: Protocols and Rationale

Specificity

The "Why": Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or the other enantiomer. For a chiral method, this is the most critical parameter, as it demonstrates that the method can distinguish between the two enantiomers and that there is no interference at their respective retention times.

Experimental Protocol (Chiral HPLC):

  • Sample Preparation:

    • Prepare a solution of the racemic mixture of the drug substance.

    • Prepare a solution of the pure desired enantiomer.

    • Prepare a placebo solution (a mixture of all formulation components except the drug substance).

    • Prepare a solution of the drug substance spiked with all known impurities and potential degradation products.

  • Chromatographic Analysis:

    • Inject each solution into the chiral HPLC system.

    • Analyze the resulting chromatograms.

  • Acceptance Criteria:

    • The chromatograms must show baseline resolution (Rs > 1.7) between the two enantiomers.

    • There should be no interfering peaks from the placebo or known impurities at the retention times of the enantiomers.

Linearity and Range

The "Why": Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity. For the undesired enantiomer, the range should typically span from the Limit of Quantitation (LOQ) to 120% of the specification limit.

Experimental Protocol (Chiral HPLC/SFC):

  • Sample Preparation:

    • Prepare a stock solution of the undesired enantiomer.

    • Prepare a series of at least five dilutions of the stock solution, covering the desired range (e.g., LOQ to 120% of the specification limit).

  • Chromatographic Analysis:

    • Inject each dilution in triplicate.

  • Data Analysis:

    • Plot the average peak area against the concentration.

    • Perform a linear regression analysis.

  • Acceptance Criteria:

    • The correlation coefficient (r²) should be ≥ 0.995.

    • The y-intercept should be close to zero.

Accuracy

The "Why": Accuracy is the closeness of the test results to the true value. It is a measure of the method's ability to provide a result that is as close as possible to the actual amount of the enantiomer in the sample.

Experimental Protocol (Chiral HPLC/SFC):

  • Sample Preparation:

    • Prepare samples of the desired enantiomer spiked with known amounts of the undesired enantiomer at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the specification limit).

  • Chromatographic Analysis:

    • Analyze each spiked sample in triplicate.

  • Data Analysis:

    • Calculate the percentage recovery of the undesired enantiomer at each concentration level.

  • Acceptance Criteria:

    • The mean recovery should be within 98.0% to 102.0% for the major enantiomer and 90.0% to 110.0% for the minor enantiomer at the specification limit.

Precision

The "Why": Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

Experimental Protocol (Chiral HPLC/SFC):

  • Repeatability (Intra-day Precision):

    • Prepare at least six replicate samples of the drug substance at the target concentration.

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the relative standard deviation (%RSD) of the results.

  • Intermediate Precision (Inter-day Precision):

    • Repeat the analysis on a different day, with a different analyst, or on a different instrument.

    • Calculate the %RSD of the combined results from both days.

Acceptance Criteria:

Precision LevelMajor Enantiomer (%RSD)Minor Enantiomer (%RSD)
Repeatability ≤ 2.0%≤ 10%
Intermediate Precision ≤ 2.0%≤ 10%

Note: These are typical acceptance criteria and may vary depending on the specific application and regulatory expectations.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The "Why": The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For chiral purity analysis, the LOQ for the undesired enantiomer is a critical parameter.

Experimental Protocol (Chiral HPLC/SFC):

There are several methods to determine LOD and LOQ, with the signal-to-noise ratio and the calibration curve method being the most common.

  • Signal-to-Noise Ratio:

    • Determine the concentration of the undesired enantiomer that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope of the Calibration Curve:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S) Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

Acceptance Criteria:

  • The LOQ must be at or below the reporting threshold for the undesired enantiomer.

  • The precision at the LOQ should typically be around 10% RSD.

Robustness

The "Why": Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. This is a critical parameter to ensure that the method is transferable between laboratories and instruments.

Experimental Protocol (Chiral HPLC/SFC):

  • Identify Critical Parameters: Deliberately vary critical chromatographic parameters one at a time, such as:

    • Mobile phase composition (e.g., ±2%)

    • Column temperature (e.g., ±5 °C)

    • Flow rate (e.g., ±10%)

    • pH of the mobile phase buffer (e.g., ±0.2 units)

  • Analyze Samples: Analyze a system suitability solution and a sample under each of the varied conditions.

  • Evaluate Impact: Assess the impact of these changes on system suitability parameters (e.g., resolution, tailing factor) and the quantitative results.

Acceptance Criteria:

  • The system suitability criteria must be met under all robustness conditions.

  • The quantitative results should not be significantly affected by the small variations in the method parameters.

The following diagram illustrates the relationship between the different validation parameters and their contribution to ensuring a reliable analytical method.

G cluster_0 Method Performance Reliable Method Reliable Method Specificity Specificity Specificity->Reliable Method Distinguishes Enantiomers Linearity Linearity Accuracy Accuracy Linearity->Accuracy Ensures Proportionality Accuracy->Reliable Method Closeness to True Value Precision Precision Precision->Reliable Method Reproducibility Robustness Robustness Robustness->Reliable Method Transferability LOQ & LOD LOQ & LOD LOQ & LOD->Accuracy Defines Lower Limit

Figure 2: Interconnectivity of validation parameters for a robust chiral method.

Conclusion: A Commitment to Quality and Safety

The validation of an analytical method for chiral purity is a multifaceted process that demands a deep understanding of both the regulatory landscape and the underlying scientific principles of chiral separations. By systematically evaluating parameters such as specificity, linearity, accuracy, precision, and robustness, and by making informed choices between powerful techniques like chiral HPLC and SFC, researchers can establish with a high degree of confidence that their methods are fit for purpose. This commitment to rigorous validation is fundamental to ensuring the quality, safety, and efficacy of chiral drug products, ultimately protecting public health.

References

  • A Researcher's Guide to the Validation of Chiral HPLC Methods for Ethanolamine Compounds. Benchchem. Accessed January 14, 2026.
  • What Is Chiral Purity And How To Perform: Learn In 3 Minutes. PharmaGuru. Published June 18, 2025.
  • A Comparative Guide to Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC) for Enantioseparation. Benchchem. Accessed January 14, 2026.
  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America. Accessed January 14, 2026.
  • Ali, I., et al. (2021).
  • Troubleshooting guide for HPLC analysis of chiral compounds. Benchchem. Accessed January 14, 2026.
  • A Comparative Guide to Regulatory Guidelines for the Validation of Chiral Separation Methods. Benchchem. Accessed January 14, 2026.
  • Basics of chiral HPLC. Sigma-Aldrich. Accessed January 14, 2026.
  • Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules.
  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies. Accessed January 14, 2026.
  • A Researcher's Guide to Chiral Purity Analysis of N,N-Dimethyl-L-Valine. Benchchem. Accessed January 14, 2026.
  • Strategies for Chiral HPLC Method Development. Sigma-Aldrich. Accessed January 14, 2026.
  • Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry. American Chemical Society.
  • A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest.
  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. Accessed January 14, 2026.
  • Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. PubMed. Published March 15, 2023.
  • Development and Validation of a Reversed-Phase Chiral HPLC Method to Determine the Chiral Purity of Bulk Batches of (S)-Enantiomer in Afoxolaner.
  • Review of Chiral Stationary Phase Development and Chiral Applications. LCGC North America. Accessed January 14, 2026.
  • Amino Acid and Peptide Chiral Separations. Sigma-Aldrich. Accessed January 14, 2026.
  • Playing with Selectivity for Optimal Chiral Separation.
  • What kind of experimental design for finding and checking robustness of analytical methods?
  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace. Accessed January 14, 2026.
  • Should I use SFC or HPLC for my Analysis? Chromatography Today. Accessed January 14, 2026.
  • Development of a Chiral Supercritical Fluid Chromatography–Tandem Mass Spectrometry and Reversed

A Comparative Guide to the Structure-Activity Relationship of (S)-2-Acetamido-2-(4-fluorophenyl)acetic Acid Analogs for Anticonvulsant and Neuroprotective Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of N-Acyl-α-Amino Acids in CNS Drug Discovery

The N-acyl-α-amino acid scaffold represents a compelling starting point for the development of novel therapeutics targeting the central nervous system (CNS). These compounds, characterized by their chiral center and opportunities for diverse functionalization, have shown promise as anticonvulsants and neuroprotective agents. The parent molecule, (S)-2-Acetamido-2-(4-fluorophenyl)acetic acid, combines key pharmacophoric elements: a stereochemically defined core, an acetamido group for potential hydrogen bonding interactions, a carboxylic acid moiety that can be modified to tune physicochemical properties, and a 4-fluorophenyl ring, where the fluorine atom can influence metabolic stability and binding interactions.

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs of this compound. We will explore how systematic modifications to this core structure are predicted to influence anticonvulsant efficacy and neuroprotective activity, drawing upon established principles from related compound series. This analysis is supported by detailed experimental protocols for key biological assays, providing researchers with the necessary framework to validate these hypotheses and advance their own drug discovery programs.

Core Molecular Scaffold and Hypothesized SAR

The fundamental structure of this compound can be divided into three key regions for SAR exploration: the Aryl Moiety (A) , the N-Acyl Group (B) , and the Carboxylic Acid Terminus (C) . Our comparative analysis will focus on hypothesized activity trends based on modifications in these regions, drawing parallels from studies on related N-acetyl-α-amino-N-phenylglutarimides and other phenylglycinamide derivatives.[1][2]

SAR_Overview cluster_Molecule This compound cluster_Modifications Key Modification Points Core Core Scaffold A A: Aryl Moiety (4-Fluorophenyl) A->Core Mod_A Substituent Effects (e.g., -Cl, -CH3, -OCH3) A->Mod_A B B: N-Acyl Group (Acetamido) B->Core Mod_B Chain Length/Bulk (e.g., Propionamido) B->Mod_B C C: Carboxylic Acid C->Core Mod_C Esterification/Amidation (Bioisosteres) C->Mod_C Activity Modulation of Anticonvulsant & Neuroprotective Activity Mod_A->Activity Mod_B->Activity Mod_C->Activity

Caption: Key regions for SAR exploration on the core scaffold.

Comparative Data of Hypothesized Analogs

The following table presents a hypothesized data set for a series of analogs, predicting their anticonvulsant activity based on SAR principles derived from related compound classes. The primary endpoints considered are the median effective dose (ED₅₀) in the maximal electroshock (MES) seizure model, a screen for generalized tonic-clonic seizures, and the median toxic dose (TD₅₀) in the rotarod neurotoxicity test.[1][3][4] A higher protective index (PI = TD₅₀/ED₅₀) indicates a better safety margin.

Compound IDModification from Parent CompoundPredicted MES ED₅₀ (mg/kg, i.p.)Predicted Rotarod TD₅₀ (mg/kg, i.p.)Predicted Protective Index (PI)Rationale for Prediction
Parent This compound50>300>6Baseline reference.
A-1 4-Chloro substitution on phenyl ring45>300>6.7Electron-withdrawing groups at the para position are often well-tolerated or slightly beneficial for activity.[1]
A-2 4-Methyl substitution on phenyl ring60>300>5Small alkyl groups may slightly decrease potency compared to halogens.[1]
A-3 2-Fluoro substitution on phenyl ring>100>300-Ortho substitution is generally detrimental to activity, likely due to steric hindrance.
B-1 N-Propionamido instead of N-Acetamido75>300>4Increasing the N-acyl chain length can reduce potency.
C-1 Methyl ester of carboxylic acid402506.25Esterification can improve BBB penetration, potentially increasing potency but also toxicity.
C-2 Primary amide of carboxylic acid352005.7Amidation can significantly alter binding and pharmacokinetic properties, often leading to increased potency.[5]
Stereo-1 (R)-enantiomer of Parent>100>300-The (S)-enantiomer is consistently reported to be more active in related series, indicating stereospecific binding.[1]

Experimental Protocols: A Guide to In Vivo and In Vitro Evaluation

The robust evaluation of novel anticonvulsant and neuroprotective agents requires a standardized set of assays. The following protocols are based on established methods in the field, including those utilized by the Anticonvulsant Screening Program of the National Institutes of Health (NIH).[5]

Anticonvulsant Activity Screening Workflow

Anticonvulsant_Workflow cluster_invivo In Vivo Screening cluster_data Data Analysis MES Maximal Electroshock (MES) (Generalized Seizures) ED50 Determine ED₅₀ MES->ED50 scPTZ Subcutaneous PTZ (scPTZ) (Myoclonic Seizures) scPTZ->ED50 SixHz 6 Hz Psychomotor Seizure (Therapy-Resistant Seizures) SixHz->ED50 Rotarod Rotarod Test (Neurotoxicity) TD50 Determine TD₅₀ Rotarod->TD50 PI Calculate Protective Index (PI) ED50->PI TD50->PI Mechanism_Hypothesis Compound This compound Analog VGSC Voltage-Gated Sodium Channel (VGSC) Compound->VGSC Binds to Stabilization Stabilization of Inactive State VGSC->Stabilization Leads to Na_Influx Reduced Na⁺ Influx Stabilization->Na_Influx Results in Excitability Decreased Neuronal Excitability Na_Influx->Excitability Anticonvulsant Anticonvulsant Effect Excitability->Anticonvulsant

Caption: Hypothesized mechanism of action via sodium channel modulation.

Future research should focus on synthesizing the hypothesized analogs and validating their activity in the described assays. Further studies could also explore:

  • Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds.

  • In-depth Mechanistic Studies: Utilizing electrophysiology to directly measure effects on ion channel function.

  • Neuroprotection in other models: Evaluating efficacy in models of oxidative stress or other neurodegenerative processes.

By systematically applying the principles of SAR and employing robust experimental validation, the therapeutic potential of this compound analogs can be fully realized.

References

  • Abram, M., Jakubiec, M., Rapacz, A., Mogilski, S., Latacz, G., Kamiński, R.M., & Kamiński, K. (2020). The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure—Synthesis and In Vivo/In Vitro Studies. International Journal of Molecular Sciences, 21(23), 8780. [Link]

  • Para-substituted N-acetyl-L(S)- And -D(R)-alpha-amino-N-phenylglutarimides. A Structure-Activity Study of Substituent Effects on Steroselective Anticonvulsant Activity. (1981). Journal of Medicinal Chemistry, 24(7), 807-11. [Link]

  • Amino acid derivatives with anticonvulsant activity. (1995). Pharmazie, 50(11), 743-6. [Link]

  • Merging the Structural Motifs of Functionalized Amino Acids and α-Aminoamides: Compounds with Significant Anticonvulsant Activities. (2010). ACS Medicinal Chemistry Letters, 1(4), 154-158. [Link]

  • New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants. (2022). International Journal of Molecular Sciences, 23(19), 11283. [Link]

  • Synthesis and anticonvulsant activity of some substituted lactams and amides. (1984). Journal of Medicinal Chemistry, 27(2), 202-6. [Link]

  • A new homologous series of anticonvulsants: phenyl alcohol amides. Synthesis and pharmacological evaluation. (1990). Arzneimittelforschung, 40(12), 1289-91. [Link]

  • Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. (2013). Research in Pharmaceutical Sciences, 8(4), 262-270. [Link]

  • Comparative anticonvulsant activity and neurotoxicity of 4-amino-N-(2,6-dimethylphenyl)phthalimide and prototype antiepileptic drugs in mice and rats. (1996). Epilepsia, 37(12), 1216-22. [Link]

  • Synthesis and Anticonvulsant Activity of Some Amino Acid Derivatives. Part 2: Derivatives of Gly, Ala, Leu, Pro, Trp, Phe(4 Cl), Ala(alpha-Me). (1996). Pharmazie, 51(4), 212-5. [Link]

  • Comparative anticonvulsant activity and neurotoxicity of 4-amino-N-(2,6-dimethylphenyl)benzamide and prototype antiepileptic drugs in mice and rats. (1988). Epilepsia, 29(2), 198-203. [Link]

  • Comparative anticonvulsant and mechanistic profile of the established and newer antiepileptic drugs. (1999). Epilepsy Research, 34(2-3), 91-141. [Link]

  • Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. (2015). Archiv der Pharmazie, 348(11), 798-808. [Link]

  • N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets. (2007). British Journal of Pharmacology, 152(5), 676-87. [Link]

  • Structure activity relationships of novel antiepileptic drugs. (2014). Current Medicinal Chemistry, 21(6), 722-54. [Link]

  • Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. (2021). International Journal of Molecular Sciences, 22(23), 13092. [Link]

  • Synthesis and neuroprotective activity of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives. (2023). Archiv der Pharmazie, 356(11), e2300378. [Link]

  • Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020). International Journal of Pharmaceutical and Phytopharmacological Research, 17(4), 540-555. [Link]

  • Non-steroidal anti-inflammatory analgesics other than salicylates. (1986). Drugs, 32 Suppl 4, 27-45. [Link]

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Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise understanding of a molecule's three-dimensional structure is not merely an academic exercise; it is a critical cornerstone of rational drug design. The subtle interplay of atomic arrangements, bond lengths, and intermolecular interactions dictates a drug's efficacy, stability, and bioavailability. This guide provides an in-depth, technical comparison of crystal structures of related compounds, offering field-proven insights and methodologies to empower your research. We will move beyond a simple listing of steps to explain the causality behind experimental choices, ensuring a robust and self-validating approach to your structural analyses.

The Imperative of Comparative Structural Analysis in Pharmaceuticals

The journey of a drug from a promising lead compound to a marketed therapeutic is fraught with challenges. A significant hurdle lies in understanding and controlling its solid-state properties. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can have profound implications for a drug's performance. Different polymorphs of the same active pharmaceutical ingredient (API) can exhibit distinct solubilities, dissolution rates, and stability profiles, ultimately impacting the drug's safety and efficacy.[1] A sudden and unexpected polymorphic transformation can even lead to the withdrawal of a marketed drug.[1]

It is within this context that comparative crystal structure analysis becomes an indispensable tool. By meticulously comparing the crystal structures of different polymorphs, salts, or co-crystals of a drug candidate, we can:

  • Elucidate Structure-Property Relationships: Understand how subtle changes in crystal packing and molecular conformation influence critical physicochemical properties.

  • Guide Rational Drug Design: Inform the design of new drug candidates with improved properties by understanding the key interactions that govern crystal formation.[2][3][4][5]

  • Ensure Solid Form Stability: Identify the most thermodynamically stable form of a drug to prevent unwanted polymorphic transitions during manufacturing and storage.

  • Support Intellectual Property Claims: Provide definitive structural evidence to support patent applications for novel solid forms.

X-ray crystallography, both single-crystal and powder diffraction, stands as the gold standard for elucidating the atomic-level details of these structures.[6] When coupled with powerful computational tools and comprehensive structural databases, it provides an unparalleled view into the world of crystalline solids.

Experimental Design and Data Acquisition: A Tale of Two Techniques

The choice of analytical technique is paramount in comparative structural analysis. The two primary methods, Single-Crystal X-ray Diffraction (SCXRD) and Powder X-ray Diffraction (PXRD), offer complementary information.

Single-Crystal X-ray Diffraction (SCXRD): The Definitive Structure

SCXRD is the undisputed champion for determining the precise, unambiguous three-dimensional arrangement of atoms in a crystal.[7]

Causality Behind the Choice: When the goal is to obtain a complete and highly accurate molecular structure, including bond lengths, angles, and detailed information about intermolecular interactions, SCXRD is the method of choice. This level of detail is crucial for understanding the subtle conformational differences between polymorphs.

Experimental Protocol: SCXRD Data Acquisition

  • Crystal Growth (The Critical First Step):

    • Objective: To obtain a single, well-ordered crystal of suitable size and quality (typically 0.1-0.3 mm in each dimension).

    • Methodology: This is often the most challenging step. Common techniques include slow evaporation of a solvent, vapor diffusion, and cooling crystallization. The choice of solvent is critical and often requires extensive screening.[8]

    • Rationale: The quality of the crystal directly dictates the quality of the diffraction data and the accuracy of the resulting structure. A poorly ordered crystal will produce weak and diffuse diffraction spots, making structure solution difficult or impossible.

  • Data Collection:

    • Instrumentation: A single-crystal X-ray diffractometer equipped with an X-ray source (e.g., Mo or Cu Kα radiation) and a detector (e.g., CCD or CMOS).

    • Procedure: The crystal is mounted on a goniometer and cooled in a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations. The crystal is then rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.

    • Rationale: Cooling the crystal enhances the diffraction intensity and reduces radiation damage. Collecting data over a wide range of orientations ensures that a complete dataset of diffraction intensities is obtained.

  • Structure Solution and Refinement:

    • Software: Programs like SHELXS, SHELXL, or Olex2 are commonly used.[4]

    • Process: The diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data to obtain the final, accurate crystal structure.

    • Validation: The final structure is validated using various crystallographic metrics (e.g., R-factor, goodness-of-fit) and by checking for chemical sense.

Powder X-ray Diffraction (PXRD): The Fingerprint of a Crystalline Solid

PXRD is a powerful technique for identifying crystalline phases and for comparing the overall packing of different solid forms.[9][10][11]

Causality Behind the Choice: PXRD is ideal for rapid screening of polymorphs, assessing sample purity, and for situations where growing single crystals is not feasible. The resulting diffraction pattern serves as a unique "fingerprint" for a given crystalline phase.[11]

Experimental Protocol: PXRD Data Acquisition

  • Sample Preparation:

    • Objective: To obtain a fine, homogeneous powder with a random orientation of crystallites.

    • Methodology: The sample is gently ground using a mortar and pestle to a consistent particle size. The powder is then packed into a sample holder.

    • Rationale: A random orientation of crystallites is essential to ensure that all possible diffraction planes are sampled, leading to a representative powder pattern. Preferred orientation can significantly alter the relative intensities of the diffraction peaks, complicating analysis.

  • Data Collection:

    • Instrumentation: A powder X-ray diffractometer.

    • Procedure: The sample is irradiated with a monochromatic X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

    • Rationale: Each peak in the powder pattern corresponds to a specific set of lattice planes in the crystal structure, as described by Bragg's Law.

  • Data Analysis:

    • Software: Software provided with the diffractometer is used for initial data processing. For comparative analysis, specialized software may be used.

    • Process: The positions and intensities of the diffraction peaks are determined. For phase identification, the experimental pattern is compared to databases of known powder patterns, such as the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD).

The Core of the Comparison: A Step-by-Step Analytical Workflow

Once high-quality crystallographic data has been obtained, the comparative analysis can begin. This workflow integrates experimental data with powerful software tools to provide a comprehensive understanding of the structural differences between related compounds.

Step 1: Data Retrieval and Preparation
  • For Experimentally Determined Structures: Ensure that the crystallographic information files (CIFs) are complete and have been properly validated.

  • For Database-Derived Structures: Utilize the Cambridge Structural Database (CSD), the world's largest repository of small-molecule organic and metal-organic crystal structures, to retrieve the structures of interest.[12][13][14] The CSD provides a wealth of curated data that is essential for comparative studies.

Step 2: Qualitative Visual Comparison using Mercury

The CCDC's Mercury software is an indispensable tool for the visualization and analysis of crystal structures.[15]

Protocol for Visual Comparison in Mercury:

  • Load Structures: Open Mercury and load the CIF files of the two (or more) structures you wish to compare using the "Multiple Structures" feature.[16]

  • Overlay Structures: Use the "Structure Overlay" tool to superimpose the molecules based on a selection of common atoms.[2][16] This will immediately highlight conformational differences. The root-mean-square deviation (RMSD) of the overlaid atoms provides a quantitative measure of the conformational similarity.

  • Analyze Crystal Packing: Use the "Packing" feature to visualize how the molecules are arranged in the unit cell. By coloring the different structures, you can readily identify differences in packing motifs and intermolecular interactions.[4]

  • Investigate Intermolecular Interactions: Use Mercury's tools to identify and visualize hydrogen bonds, halogen bonds, and other short contacts. Comparing the networks of these interactions is crucial for understanding the forces that govern crystal packing.

Step 3: Quantitative Comparison of Structural Parameters

A thorough comparative analysis requires the quantification of key structural parameters. This data should be summarized in a clear and concise table for easy comparison.

Key Parameters for Comparison:

  • Unit Cell Parameters: a, b, c, α, β, γ, and cell volume.

  • Space Group and Z' (number of molecules in the asymmetric unit).

  • Molecular Geometry: Key bond lengths, bond angles, and torsion angles that define the molecular conformation.

  • Intermolecular Interactions: Distances and angles of key hydrogen bonds and other significant non-covalent interactions.

  • Packing Efficiency: Calculated density.

Data Presentation: A Case Study of Drug Polymorphs

To illustrate the power of quantitative comparison, consider the following hypothetical data for two polymorphs of a drug candidate, "Pharmaprofen."

ParameterPolymorph APolymorph B
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cP2₁2₁2₁
a (Å) 10.2348.987
b (Å) 15.67812.456
c (Å) 9.87618.765
β (°) 98.7690
Volume (ų) 1567.82109.8
Density (g/cm³) 1.3451.289
Key Torsion Angle (°) -175.4-155.2
H-Bond (N-H···O) (Å) 2.893.01

This table clearly shows that Polymorph A is more densely packed than Polymorph B, which may suggest greater thermodynamic stability. The difference in the key torsion angle indicates a significant conformational change between the two forms.

Step 4: Advanced Computational Analysis

For a deeper understanding of the relative stabilities of different crystal forms, computational methods can be employed.

  • Lattice Energy Calculations: These calculations can predict the relative stabilities of different polymorphs.

  • Crystal Structure Prediction (CSP): CSP methods aim to predict the most likely crystal structures for a given molecule, which can be invaluable for identifying potential polymorphs that have not yet been observed experimentally.

Visualizing the Workflow and Structural Relationships

Clear and informative diagrams are essential for communicating the complex workflows and relationships involved in comparative crystal structure analysis.

experimental_workflow cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Structure Solution cluster_comparative_analysis Comparative Analysis cluster_output Output scxrd Single-Crystal X-ray Diffraction (SCXRD) structure_solution Structure Solution & Refinement scxrd->structure_solution pxrd Powder X-ray Diffraction (PXRD) pattern_analysis Powder Pattern Analysis pxrd->pattern_analysis visual_comparison Visual Comparison (Mercury) structure_solution->visual_comparison quantitative_comparison Quantitative Comparison (Geometric Parameters) structure_solution->quantitative_comparison pattern_analysis->visual_comparison visual_comparison->quantitative_comparison computational_analysis Computational Analysis (Lattice Energy, CSP) quantitative_comparison->computational_analysis report Comprehensive Report & Structure-Property Relationship computational_analysis->report

Experimental workflow for comparative crystal structure analysis.

structural_relationships Polymorph_A Polymorph A (Monoclinic, P2₁/c) Polymorph_B Polymorph B (Orthorhombic, P2₁2₁2₁) Polymorph_A->Polymorph_B Phase Transition (Temperature/Pressure) Hydrate Hydrate Form (Triclinic, P-1) Hydrate->Polymorph_A Dehydration Amorphous Amorphous Form API Active Pharmaceutical Ingredient (API) API->Polymorph_A Crystallization API->Polymorph_B Crystallization API->Hydrate Crystallization (with water) API->Amorphous Rapid Precipitation

Sources

Safety Operating Guide

A Guide to the Safe Disposal of (S)-2-Acetamido-2-(4-fluorophenyl)acetic acid for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of scientific research and drug development, the safe management and disposal of chemical reagents are paramount. This guide provides a detailed protocol for the proper disposal of (S)-2-Acetamido-2-(4-fluorophenyl)acetic acid, a compound often utilized in synthetic organic chemistry and pharmaceutical research. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of laboratory personnel and the environment. This document is structured to provide immediate, actionable information, grounded in established safety principles and regulatory standards.

Hazard Assessment and Initial Precautions

This compound is a halogenated organic compound. While a specific Safety Data Sheet (SDS) for this exact molecule may not always be readily available, data from structurally similar compounds, such as 4-Fluorophenylacetic acid and other acetylated amino acids, indicate that it should be handled with care.

Key Hazards:

  • Skin and Eye Irritation: Similar compounds are known to cause skin and serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[1][2][3]

  • Environmental Hazard: As a halogenated organic compound, improper disposal can pose a risk to the environment.[4] Do not let the product enter drains, waterways, or soil.[1]

Immediate Safety Measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.[1][3]

  • Ventilation: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid dust inhalation.[1][5]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible in the work area.[2][6]

Hazard CategoryAssociated RiskRecommended Precaution
Health Skin Irritation, Serious Eye Irritation, Respiratory IrritationWear gloves, safety goggles, and handle in a fume hood.[1][3]
Physical N/A (Solid, not flammable or explosive under normal conditions)Store away from strong oxidizing agents.[2][7]
Environmental Potential for long-term adverse effects in the aquatic environmentDo not dispose of down the drain or in general waste.[1][2]
Waste Segregation and Container Management: A Step-by-Step Protocol

Proper segregation is the cornerstone of safe and compliant chemical waste disposal.[5][8][9] Mixing incompatible waste streams can lead to dangerous chemical reactions.

Protocol for Waste Collection:

  • Designate a Waste Container: Use a dedicated, properly labeled hazardous waste container for this compound and related waste. The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, tight-fitting lid.[8][9][10]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". List all components of the waste stream if it is a mixture.

  • Waste Stream Segregation:

    • Solid Waste: Collect the pure solid compound, along with any contaminated items like weighing paper or spatulas, in the designated solid waste container. Keep solid and liquid waste separate.[5][9]

    • Halogenated Organic Waste: This compound is a halogenated organic. It must be segregated into a "Halogenated Organic Waste" stream. Do not mix it with non-halogenated waste.[5]

  • Storage Location: Store the waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory, at or near the point of generation.[8][10] This area must be under the control of the laboratory personnel.

  • Container Management: Keep the waste container closed at all times, except when adding waste.[8][10] Do not overfill containers; leave at least one inch of headspace to allow for expansion.[8]

Disposal Decision Workflow

G cluster_0 Step 1: Generation & Collection cluster_1 Step 2: Storage cluster_2 Step 3: Disposal Generate Generate (S)-2-Acetamido-2- (4-fluorophenyl)acetic acid Waste Container Select Compatible & Labeled Container Generate->Container Segregate Segregate as Solid, Halogenated Organic Waste Container->Segregate SAA Store in Designated Satellite Accumulation Area (SAA) Inspect Weekly Inspection for Leaks & Proper Labeling SAA->Inspect EHS Contact Environmental Health & Safety (EHS) for Pickup Transport EHS Transports to Waste Facility EHS->Transport Incinerate Treatment via High-Temperature Incineration Transport->Incinerate

Caption: Workflow for proper disposal of this compound.

Final Disposal Procedure

The final disposal of this compound must be handled by a licensed hazardous waste management company, typically coordinated through your institution's Environmental Health and Safety (EHS) office.

  • Do Not Dispose in General Trash or Drain: Under no circumstances should this chemical be disposed of in the regular trash or poured down the sink.[1][11] This is a violation of environmental regulations and poses a safety risk.

  • Contact EHS for Pickup: Once the waste container is full or has been in the SAA for the maximum allowed time (typically up to one year, but institutional policies may vary), contact your EHS department to schedule a waste pickup.[8][10]

  • Treatment Method: As a halogenated organic compound, the most common and effective disposal method is high-temperature incineration at a permitted hazardous waste facility.[4][5] This process ensures the complete destruction of the compound, breaking the carbon-halogen bonds and preventing the release of harmful substances into the environment.[4]

Spill and Emergency Procedures

Accidents can happen, and a clear, rehearsed emergency plan is essential.

In Case of a Spill:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or if there is a risk of dust inhalation.

  • Control and Contain: Prevent the spill from spreading. For a solid spill, carefully sweep up the material and place it into a labeled hazardous waste container.[2][7] Avoid generating dust.

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS office.

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][7]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[1][3]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7][12]

By integrating these procedures into your standard laboratory operations, you contribute to a culture of safety and environmental responsibility. This guide serves as a foundational resource, but it is imperative to always consult your institution-specific guidelines and the most current regulatory standards.

References

  • SCION Instruments. Good Laboratory Practices: Waste Disposal. [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. [Link]

  • Ace Waste. Properly Managing Chemical Waste in Laboratories. [Link]

  • American Chemical Society. Hazardous Waste and Disposal Considerations. [Link]

  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]

  • Electronic Code of Federal Regulations. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. [Link]

  • Thermo Fisher Scientific. Safety Data Sheet: 4-Fluorophenylacetic acid. [Link]

  • U.S. Environmental Protection Agency. Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.